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2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

Cat. No.: B1395790
CAS No.: 1186663-54-6
M. Wt: 206.63 g/mol
InChI Key: SLALOCOMXZNERI-UHFFFAOYSA-N
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Description

2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is a synthetic aromatic aldehyde incorporating a pyrazole heterocycle. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Pyrazole derivatives are extensively studied for their diverse biological activities, including potential anti-tumor properties . The aldehyde functional group is a key reactive site for further chemical transformations, such as condensations to form chalcones or serving as a precursor to heterocycles like pyrazolines and thiazoles, which are privileged scaffolds in drug discovery . The chlorine atom on the benzaldehyde ring offers a handle for further functionalization via metal-catalyzed cross-coupling reactions. As a pyrazole-benzaldehyde hybrid , this compound falls into a class of molecules investigated for developing novel ligands for metal complexes with catalytic applications . Researchers value this compound for constructing more complex molecular architectures. The product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2O B1395790 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde CAS No. 1186663-54-6

Properties

IUPAC Name

2-chloro-4-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLALOCOMXZNERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700183
Record name 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-54-6
Record name 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1186663-54-6), a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The document details its physicochemical properties, spectroscopic profile, synthesis protocols, chemical reactivity, and applications. As a key intermediate, this compound serves as a versatile scaffold for the development of complex organic molecules, particularly in the pharmaceutical industry for creating novel therapeutic agents.[1] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support advanced research and application.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, pyrazole derivatives are recognized as a "privileged scaffold" due to their wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] this compound is a bifunctional aromatic compound that combines the reactivity of an aldehyde with the unique electronic and steric properties of a chloro-substituted phenylpyrazole moiety.

This unique combination of functional groups makes it an exceptionally valuable intermediate. The aldehyde group serves as a handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and condensations, while the phenylpyrazole core is a common feature in many kinase inhibitors and other targeted therapies.[1][3][4] This guide elucidates the core chemical properties and synthetic utility of this compound, providing a foundational resource for its application in complex molecular design.

Physicochemical and Safety Profile

Accurate characterization is the cornerstone of reproducible chemical science. The fundamental properties of this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 1186663-54-6[1][5][6]
Molecular Formula C₁₀H₇ClN₂O[1][6]
Molecular Weight 206.63 g/mol [6]
Appearance Solid[6]
Purity ≥95%[6]
IUPAC Name This compound[6]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[1]
Safety and Handling

As a reactive chemical intermediate, proper handling is mandatory. The compound is classified with the following hazards:

  • Harmful if swallowed (H302).[7]

  • Causes skin irritation (H315).[6][7]

  • Causes serious eye irritation (H319).[6][7]

  • May cause respiratory irritation (H335).[6][7]

Precautionary Measures:

  • Use only in a well-ventilated area and avoid breathing dust/fumes.[6][8]

  • Wear protective gloves, clothing, and eye/face protection.[7]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[7][9]

  • Standard first-aid measures should be followed in case of inhalation, skin contact, or ingestion.[7][10]

  • Store in a tightly closed container in a dry, cool place.[9]

Spectroscopic Profile: The Molecular Fingerprint

The structural elucidation of organic compounds relies on a combination of spectroscopic techniques.[11] While a specific, published spectrum for this exact compound is not available, its structure allows for a confident prediction of its key spectral features based on well-established principles of organic spectroscopy.[12][13]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aldehyde proton (-CHO) would appear as a singlet far downfield, typically in the δ 9.8-10.2 ppm range. The protons on the pyrazole ring would produce three signals in the aromatic region, likely between δ 7.5 and 8.5 ppm. The three protons on the benzaldehyde ring would also appear in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns determined by their coupling with each other.

  • ¹³C NMR Spectroscopy: The carbon spectrum would be characterized by a highly deshielded signal for the aldehyde carbonyl carbon, expected around δ 190 ppm. Aromatic and pyrazole carbons would appear in the δ 110-150 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1700-1710 cm⁻¹. Additional key peaks would include C-H stretching from the aromatic rings and the aldehyde (around 2720 cm⁻¹ and 2820 cm⁻¹), and C=C/C=N stretching from the aromatic and pyrazole rings in the 1450-1600 cm⁻¹ region.[14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula. The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 206. A characteristic isotopic pattern (M+2 peak) at m/z ≈ 208, with an intensity approximately one-third of the M⁺ peak, would be observed due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom.

Synthesis and Purification

The synthesis of substituted pyrazoles can be achieved through various established routes, often involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[2][15] For N-aryl pyrazoles such as the title compound, a common strategy is the coupling of a substituted aryl halide with pyrazole.

Representative Synthetic Pathway

A plausible and efficient synthesis involves a nucleophilic aromatic substitution (SₙAr) reaction between 2-chloro-4-fluorobenzaldehyde and pyrazole. The fluorine atom at the para position is activated towards substitution by the electron-withdrawing aldehyde group.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A 2-Chloro-4-fluorobenzaldehyde D Nucleophilic Aromatic Substitution (SₙAr) A->D B 1H-Pyrazole B->D C Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, DMSO) Heat (80-120 °C) C->D E Workup & Purification (e.g., Extraction, Chromatography) D->E F This compound E->F

Caption: General workflow for the synthesis of the title compound via SₙAr.

Detailed Experimental Protocol

Causality: This protocol leverages the high reactivity of an activated aryl fluoride for an efficient SₙAr reaction. Dimethylformamide (DMF) is chosen as the solvent for its high boiling point and ability to dissolve both the organic substrates and the inorganic base. Potassium carbonate is a cost-effective base sufficient to deprotonate pyrazole, generating the nucleophile in situ.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-fluorobenzaldehyde (1.0 eq), 1H-pyrazole (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Heating: Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting material (2-chloro-4-fluorobenzaldehyde) spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.[16]

Chemical Reactivity and Key Reactions

The molecule possesses three primary sites of reactivity: the aldehyde carbonyl, the pyrazole ring, and the chloro-substituted benzene ring. This trifecta of functionality allows for diverse and selective chemical modifications.

G cluster_main Reactivity Map cluster_reactions Reaction Types A This compound B Reductive Amination (forms amines) A->B Aldehyde C Wittig / HWE Olefination (forms alkenes) A->C Aldehyde D Oxidation (forms carboxylic acid) A->D Aldehyde E Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation on Benzene Ring) A->E Aromatic Ring

Caption: Key reactive sites and potential transformations of the title compound.

  • Reactions of the Aldehyde Group: The aldehyde is the most reactive functional group. It readily undergoes nucleophilic addition and condensation reactions.[3] This makes it an ideal precursor for synthesizing imines, oximes, hydrazones, and, via reductive amination, a wide range of secondary and tertiary amines. It can also be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.

  • Reactions of the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The positions for substitution are directed by the existing chloro, aldehyde, and pyrazole groups.

  • Reactions involving the Pyrazole Moiety: The pyrazole ring itself is relatively stable but can influence the overall electronic properties of the molecule, contributing to its biological activity through hydrogen bonding and π-stacking interactions.[2]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile building block.[1] The pyrazole scaffold is a cornerstone of modern drug discovery, and this intermediate provides a direct route to incorporating this important pharmacophore.[4][17]

  • Pharmaceutical Intermediate: It is a key component in the synthesis of complex molecules with potential therapeutic applications.[1] Compounds containing the phenylpyrazole core have been investigated for anticancer, antimicrobial, and anti-inflammatory activities.[3][17] For instance, it can be used in the synthesis of kinase inhibitors, where the pyrazole ring often acts as a hinge-binding motif.[4] A patent trail reveals its use as an intermediate in the synthesis of more complex benzonitrile derivatives with potential applications in treating androgen receptor (AR) dependent conditions.[18]

  • Agrochemicals: The biological activity of pyrazole derivatives extends to agrochemicals, where they are used in the development of novel pesticides and herbicides.[3]

  • Material Science: The unique electronic properties conferred by the conjugated heterocyclic system suggest potential applications in the development of novel organic materials.[2][3]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined chemical profile. Its strategic combination of a reactive aldehyde, a stable phenylpyrazole core, and a chloro-substituent provides a powerful platform for synthetic diversification. The methodologies for its synthesis are robust, and its reactivity is predictable, making it a reliable tool for researchers in drug discovery, agrochemistry, and material science. A thorough understanding of its properties, as detailed in this guide, is essential for unlocking its full potential in the creation of novel and complex molecular architectures.

References

An In-depth Technical Guide to 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a substituted benzaldehyde core linked to a pyrazole moiety, offers a versatile scaffold for the synthesis of complex molecular architectures with significant therapeutic potential. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and its crucial role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Table 1: Chemical Identity and Properties

PropertyValue
CAS Number 1186663-54-6[1]
Molecular Formula C₁₀H₇ClN₂O[2]
Molecular Weight 206.63 g/mol [2]
IUPAC Name This compound
Appearance Solid[2]
Purity Typically ≥95%[2]

The structure of this compound is characterized by a benzene ring substituted with a chlorine atom and an aldehyde group at positions 2 and 1, respectively. A 1H-pyrazol-1-yl group is attached at the 4-position of the benzene ring.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several synthetic strategies. A common and effective method involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry.

Synthetic Pathway: Nucleophilic Aromatic Substitution

A prevalent route to pyrazole-substituted benzaldehydes involves the reaction of a suitably activated chlorobenzaldehyde derivative with pyrazole in the presence of a base. The electron-withdrawing nature of the aldehyde group, in concert with the ortho-chlorine substituent, activates the aromatic ring towards nucleophilic attack by the pyrazole nitrogen.

Figure 2: General Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Reaction Reaction 2,4-Dichlorobenzaldehyde->Reaction SNAr Pyrazole Pyrazole Pyrazole->Reaction Nucleophile Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO)->Reaction Heat Heat Heat->Reaction This compound This compound Reaction->this compound Formation

Caption: Generalized workflow for the synthesis via nucleophilic aromatic substitution.

Experimental Protocol:

A general procedure for the synthesis is as follows:

  • To a solution of 2,4-dichlorobenzaldehyde in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added pyrazole and a slight excess of a base, typically potassium carbonate (K₂CO₃).

  • The reaction mixture is heated, often to temperatures ranging from 80 to 120 °C, and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.

The choice of a polar aprotic solvent is crucial as it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the pyrazole anion. The elevated temperature provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

Spectroscopic Characterization

While a publicly available, fully assigned high-resolution NMR spectrum for this specific compound is not readily found in the literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

  • Aldehyde Proton: A singlet in the downfield region, typically between δ 9.8 and 10.2 ppm.

  • Aromatic Protons: The protons on the benzaldehyde ring will appear as a set of multiplets or distinct doublets and doublets of doublets in the aromatic region (δ 7.0-8.5 ppm), with coupling constants characteristic of their ortho, meta, and para relationships.

  • Pyrazole Protons: The three protons on the pyrazole ring will also resonate in the aromatic region, typically as distinct signals, with their chemical shifts influenced by the electronic effects of the benzaldehyde moiety.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: A signal in the highly deshielded region, typically around δ 190-195 ppm.

  • Aromatic and Heteroaromatic Carbons: Multiple signals in the δ 110-160 ppm range, corresponding to the carbon atoms of the benzaldehyde and pyrazole rings. The carbon atom attached to the chlorine will show a characteristic chemical shift.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the aldehyde functional group, which readily undergoes a variety of chemical transformations. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.

The aldehyde group can participate in:

  • Reductive Amination: To introduce substituted amine functionalities.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.

  • Condensation Reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.[3]

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the corresponding benzyl alcohol.

Role as a Key Intermediate for Kinase Inhibitors

A significant application of this compound is in the synthesis of protein kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole and benzaldehyde moieties of this compound serve as versatile handles for the construction of molecules that can bind to the ATP-binding site of kinases.

Figure 3: Role in Kinase Inhibitor Synthesis

G cluster_reactions Chemical Transformations Start This compound Condensation Condensation Start->Condensation e.g., with amines Cyclization Cyclization Condensation->Cyclization Formation of new rings Further Functionalization Further Functionalization Cyclization->Further Functionalization Introduction of diverse substituents Kinase_Inhibitor Kinase Inhibitor Scaffold Further Functionalization->Kinase_Inhibitor

Caption: Synthetic utility in the construction of kinase inhibitor scaffolds.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken when handling this compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this chemical.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis, combined with the rich reactivity of the aldehyde group, makes it an important precursor for the development of novel therapeutic agents, most notably kinase inhibitors. As the quest for more selective and potent drugs continues, the utility of such well-defined and functionalized heterocyclic intermediates is expected to grow.

References

A Spectroscopic Investigation of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic characteristics of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The unique arrangement of a substituted benzaldehyde with a pyrazole moiety gives rise to a distinct spectroscopic fingerprint. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established spectroscopic principles and comparative analysis with structurally related molecules, ensuring a robust and reliable interpretation.

Molecular Structure and Key Features

This compound possesses a molecular formula of C₁₀H₇ClN₂O and a molecular weight of approximately 206.63 g/mol .[1] The structure features a benzaldehyde ring substituted with a chlorine atom at the 2-position and a 1H-pyrazol-1-yl group at the 4-position. This substitution pattern dictates the electronic environment of each atom, which is directly reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with interpretations based on established chemical shift ranges and substituent effects.[2][3][4][5]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehyde-H10.1 - 10.3Singlet (s)-1H
Pyrazole-H46.5 - 6.6Triplet (t)~2.01H
Pyrazole-H37.7 - 7.8Doublet (d)~1.51H
Pyrazole-H58.0 - 8.1Doublet (d)~2.51H
Aromatic-H37.8 - 7.9Doublet (d)~2.01H
Aromatic-H57.6 - 7.7Doublet of Doublets (dd)~8.5, 2.01H
Aromatic-H67.9 - 8.0Doublet (d)~8.51H

Interpretation of the ¹H NMR Spectrum:

  • Aldehyde Proton: The proton of the aldehyde group is expected to be the most deshielded, appearing as a sharp singlet in the downfield region of the spectrum (δ 10.1-10.3 ppm).[3] This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.

  • Pyrazole Protons: The three protons on the pyrazole ring will exhibit distinct signals. The H4 proton, situated between two nitrogen atoms, will appear as a triplet around δ 6.5-6.6 ppm due to coupling with H3 and H5. The H3 and H5 protons will appear as doublets, with their exact chemical shifts influenced by the anisotropic effect of the neighboring benzene ring.

  • Aromatic Protons: The three protons on the benzaldehyde ring will show a complex splitting pattern. The H6 proton, being ortho to the electron-withdrawing aldehyde group, will be deshielded. The H5 proton will appear as a doublet of doublets due to coupling with both H6 and H3. The H3 proton, being ortho to the chlorine atom, will also be deshielded and will appear as a doublet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde C=O190 - 192
Aromatic C4145 - 147
Pyrazole C5141 - 143
Aromatic C2138 - 140
Aromatic C6134 - 136
Aromatic C1132 - 134
Pyrazole C3128 - 130
Aromatic C5125 - 127
Aromatic C3122 - 124
Pyrazole C4110 - 112

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carbon of the aldehyde carbonyl group is the most deshielded carbon and will appear significantly downfield, around δ 190-192 ppm.[4][6]

  • Aromatic and Pyrazole Carbons: The remaining carbon signals will appear in the aromatic region (δ 110-150 ppm). The carbons directly attached to electronegative atoms (chlorine and nitrogen) or electron-withdrawing groups (aldehyde) will be more deshielded. For instance, C4 (attached to the pyrazole nitrogen) and C2 (attached to chlorine) are expected to be downfield. The quaternary carbons (C1, C2, and C4) will likely show weaker signals compared to the protonated carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic & pyrazole)3100 - 3000Medium
C-H stretch (aldehyde)2850 - 2820 and 2750 - 2720Weak (Fermi doublet)
C=O stretch (aldehyde)1710 - 1690Strong, Sharp
C=C stretch (aromatic & pyrazole)1600 - 1450Medium to Strong
C-N stretch (pyrazole)1350 - 1250Medium
C-Cl stretch800 - 600Strong

Interpretation of the IR Spectrum:

  • Carbonyl Stretch: The most prominent peak in the IR spectrum will be the strong, sharp absorption band for the C=O stretch of the aldehyde group, expected around 1700 cm⁻¹.[7][8]

  • Aldehyde C-H Stretch: A characteristic feature of aldehydes is the presence of a pair of weak bands (a Fermi doublet) around 2830 cm⁻¹ and 2730 cm⁻¹ for the C-H stretch of the aldehyde proton.[7]

  • Aromatic and Heterocyclic Vibrations: The spectrum will also show absorptions for the C-H stretching of the aromatic and pyrazole rings above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch: A strong absorption band in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structure elucidation.

Predicted Mass Spectrum Analysis:

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 206, corresponding to the molecular formula C₁₀H₇ClN₂O. Due to the presence of the chlorine isotope ³⁷Cl, a smaller peak at m/z 208 (M+2) with an intensity of about one-third of the M⁺ peak is also anticipated.

  • Major Fragmentation Pathways:

    • Loss of H·: A peak at m/z 205 (M-1) resulting from the loss of the aldehydic hydrogen radical.

    • Loss of CO: A peak at m/z 178 (M-28) due to the loss of a carbon monoxide molecule from the aldehyde group.

    • Loss of CHO·: A significant peak at m/z 177 (M-29) corresponding to the loss of the formyl radical.[9]

    • Cleavage of the Pyrazole Ring: Fragmentation of the pyrazole ring can lead to various smaller fragment ions.

    • Loss of Cl·: A peak at m/z 171 (M-35) due to the loss of a chlorine radical.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, best-practice protocols for the spectroscopic analysis of a compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Shim the magnetic field to ensure homogeneity.

    • Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before and after the measurement.

    • Acquire a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Visualization of Molecular Structure and Spectroscopic Workflow

The following diagrams illustrate the molecular structure and a generalized workflow for spectroscopic analysis.

molecular_structure cluster_benzaldehyde Benzaldehyde Ring cluster_pyrazole Pyrazole Ring C1 C1 C2 C2-Cl C1->C2 CHO CHO C1->CHO C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 N1 N1 C4->N1 C6 C6 C5->C6 C6->C1 N2 N2 N1->N2 C7 C3' N2->C7 C8 C4' C7->C8 C9 C5' C8->C9 C9->N1

Caption: Molecular structure of this compound.

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Generalized workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted NMR, IR, and MS data, provides a robust framework for the identification and characterization of this compound. The detailed interpretation of the expected spectral features, grounded in fundamental principles and comparison with related structures, offers valuable insights for researchers in synthetic chemistry, drug discovery, and materials science. The provided protocols and visualizations further serve as a practical resource for the experimental investigation of this and similar heterocyclic compounds.

References

Pharmacological potential of chloro-substituted pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Potential of Chloro-Substituted Pyrazole Compounds

Authored by a Senior Application Scientist

Foreword: The Strategic Role of Chlorine in Pyrazole-Based Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its versatile scaffold has given rise to a multitude of clinically significant drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] The inherent stability and diverse substitution possibilities of the pyrazole ring allow for fine-tuning of its physicochemical and pharmacological properties.[2] This guide focuses on a specific, yet profoundly impactful, subset: chloro-substituted pyrazole compounds.

The introduction of a chlorine atom onto the pyrazole scaffold is a strategic decision in drug design. As an electron-withdrawing group, chlorine can significantly modulate the electronic environment of the molecule, influencing its acidity, basicity, and ability to participate in hydrogen bonding.[3] Furthermore, its lipophilic nature can enhance membrane permeability and bioavailability, crucial parameters for drug efficacy. The presence of chlorine has been consistently linked to enhanced biological activity across various therapeutic areas, from antimicrobial to anticancer and anti-inflammatory domains.[4][5][6]

This document provides an in-depth exploration of the synthesis, multifaceted pharmacological potential, and structure-activity relationships of chloro-substituted pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the existing literature but a practical guide with detailed experimental protocols and mechanistic insights to facilitate further research and development in this promising area.

Part 1: Synthesis of Chloro-Substituted Pyrazole Scaffolds

The synthesis of chloro-substituted pyrazoles typically involves multi-step reactions, often starting from accessible precursors like β-diketones or chalcones. A common and effective method is the Vilsmeier-Haack reaction, which allows for the simultaneous chlorination and formylation of a pyrazolone intermediate.

General Synthetic Workflow

The synthesis often begins with the condensation of a β-dicarbonyl compound, such as ethyl acetoacetate, with a hydrazine derivative (e.g., phenylhydrazine) to form a pyrazolone ring.[7] This intermediate is then subjected to a chloroformylation reaction, typically using phosphorus oxychloride (POCl₃) and a solvent like N,N-dimethylformamide (DMF), to introduce the chlorine atom and a formyl group onto the pyrazole core.[8] This chloro-formyl pyrazole is a versatile synthon for further derivatization.

G cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Chloroformylation cluster_2 Step 3: Derivatization A β-Dicarbonyl (e.g., Ethyl Acetoacetate) C Cyclocondensation A->C B Hydrazine Derivative (e.g., Phenylhydrazine) B->C D Pyrazolone Intermediate C->D F Chloro-Formyl Pyrazole D->F E Vilsmeier-Haack Reagents (POCl₃, DMF) E->F H Diverse Chloro-Substituted Pyrazole Derivatives F->H G Various Reagents (e.g., Hydrazides, Amines) G->H

Caption: Generalized synthetic workflow for chloro-substituted pyrazoles.

Experimental Protocol: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is a representative example adapted from established literature for synthesizing a key chloro-pyrazole intermediate.[9]

Rationale: The Vilsmeier-Haack reaction is chosen for its efficiency in converting the hydroxyl group of the pyrazolone into a chloro group while simultaneously introducing a reactive aldehyde function at the 4-position. DMF acts as both a solvent and the source of the formyl group, while POCl₃ is the chlorinating and activating agent.

Step-by-Step Methodology:

  • Pyrazolone Synthesis:

    • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 mole equivalent) and phenylhydrazine (1 mole equivalent) in ethanol.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and recrystallize from diluted ethanol to obtain pure 3-methyl-1-phenylpyrazol-5-one.[7]

  • Chloroformylation (Vilsmeier-Haack Reaction):

    • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • To a three-necked flask cooled in an ice-salt bath (-5°C), add N,N-dimethylformamide (DMF) (2 mole equivalents) under a nitrogen atmosphere.

    • Slowly add phosphorus oxychloride (POCl₃) (3 mole equivalents) dropwise while stirring vigorously, maintaining the temperature below 0°C.

    • After the addition is complete, stir the resulting mixture at room temperature for 1 hour to form the Vilsmeier reagent.

    • Add the synthesized 3-methyl-1-phenylpyrazol-5-one (1 mole equivalent) in portions to the Vilsmeier reagent.

    • Heat the reaction mixture to 55°C for 2 hours, then increase the temperature to 100°C and stir for an additional 5 hours.[8]

    • Cool the mixture to room temperature and carefully pour it onto crushed ice with constant stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the solid product, wash thoroughly with water, and dry under a vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Characterization:

    • Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Pharmacological Profiles of Chloro-Substituted Pyrazoles

The incorporation of chlorine into the pyrazole scaffold has unlocked a wide array of potent biological activities. This section details the pharmacological potential in key therapeutic areas.

Antimicrobial Activity

Context: The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Chloro-substituted pyrazoles have emerged as a promising class of compounds with significant activity against a range of bacteria and fungi.[10] The lipophilicity imparted by the chlorine atom is thought to facilitate the compound's passage through the microbial cell membrane.

Key Findings: Several studies have demonstrated that chloro-substituted pyrazole derivatives exhibit potent antibacterial and antifungal properties.[6][11] For instance, pyrazole-based sulfonamides with dichloro substitutions on an attached benzene ring showed excellent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Aspergillus niger.[4] In many cases, the activity of these chloro derivatives was found to be comparable or even superior to standard drugs like Ofloxacin and Fluconazole.[4]

Compound ClassTarget OrganismsActivity Range (MIC/Zone of Inhibition)Reference
Pyrazole SulfonamidesS. aureus, B. subtilis, E. coli, P. aeruginosaPotent activity, comparable to Ofloxacin[4]
Chloro Pyrazolone DerivativesVarious bacteria and fungiSignificant antimicrobial effect[7]
Pyrazolyl Thiazole DerivativesVarious microorganismsModerate activity[9]
Vanillin-based PyrazolesS. aureus, C. albicansMost active among synthesized derivatives[6]

Experimental Protocol: Antimicrobial Susceptibility Testing via Agar Well Diffusion

Rationale: The agar well diffusion method is a standard, reliable technique for preliminary screening of the antimicrobial activity of new compounds. It provides a qualitative and semi-quantitative measure of the compound's ability to inhibit microbial growth, visualized as a "zone of inhibition."

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify in a laminar flow hood.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 25923) by suspending a few colonies in sterile saline to match the 0.5 McFarland turbidity standard.

  • Seeding the Plates: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plates.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

  • Compound Loading: Prepare a stock solution of the chloro-substituted pyrazole compound in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into the wells.

  • Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic solution (e.g., Ofloxacin, 20 µg/mL) as a positive control in separate wells.[4]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

  • Data Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Anticancer Activity

Context: The search for more effective and selective anticancer agents is a primary focus of modern drug discovery. Pyrazole derivatives have been extensively investigated for their antitumor properties, and the addition of chlorine substituents has often been shown to enhance cytotoxic activity against various cancer cell lines.[2][5]

Key Findings: Chloro-substituted pyrazoles have demonstrated significant antiproliferative effects against human cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562).[12][13] The mechanism of action can vary; for example, some derivatives act as potent tubulin polymerization inhibitors, disrupting the cell's microtubule dynamics and leading to cell cycle arrest and apoptosis.[12] Other chloro-derivatives have been designed as inhibitors of key signaling proteins like human kinase β (IKKβ), showing superior docking scores and in vitro cytotoxicity compared to parent compounds.[5] The presence of a chloro group on a pyrazoline derivative was found to increase its cytotoxic activity against several cancer cell lines.[5]

CompoundCancer Cell LineActivity (IC₅₀)Putative MechanismReference
1-(5-(5-chloro-2-hydroxyphenyl)...)MCF-7 (Breast)1.31 µMNot specified[13]
1-(3-(4-chlorophenyl)...)WM266.5 (Melanoma)0.72 µMNot specified[13]
Pyrazole derivative 5b A549 (Lung), K562 (Leukemia)5- to 35-fold more potent than ABT-751Tubulin Polymerization Inhibition[12]
Chloro-substituted Pyrazole-Curcumin hybridHeLa (Cervical)High cytotoxicity, Docking score -11.874 kcal/molIKKβ Inhibition[5]

Mechanism Spotlight: Tubulin Polymerization Inhibition

Certain chloro-substituted pyrazoles exert their anticancer effect by interfering with microtubule dynamics, a critical process for cell division, motility, and intracellular transport. By binding to tubulin, these compounds inhibit its polymerization into microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

G cluster_0 Normal Cell Division cluster_1 Intervention by Chloro-Pyrazole A α/β-Tubulin Dimers B Polymerization A->B C Dynamic Microtubules B->C D Mitotic Spindle Formation C->D E Successful Mitosis D->E F α/β-Tubulin Dimers H Inhibition of Polymerization F->H G Chloro-Substituted Pyrazole G->H I Microtubule Disruption H->I J Mitotic Arrest I->J K Apoptosis (Cell Death) J->K

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Anti-inflammatory Activity

Context: Chronic inflammation is an underlying cause of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but many have gastrointestinal side effects. Pyrazole derivatives, most notably celecoxib, are known for their anti-inflammatory properties, often through selective inhibition of cyclooxygenase-2 (COX-2).[14] Chloro-substitution has been explored to develop safer and more potent anti-inflammatory agents.[15]

Key Findings: The presence of electron-withdrawing groups like chlorine on the pyrazole scaffold has been associated with potent anti-inflammatory and antinociceptive effects.[3][16] Some chloro-substituted pyrazoles have shown considerable edema inhibition in carrageenan-induced paw edema assays, a standard model for acute inflammation.[17][18] The selectivity for COX-2 over COX-1 is a key goal in designing safer NSAIDs, and certain chloro-derivatives have demonstrated high COX-2 selectivity indices, suggesting a reduced risk of gastrointestinal toxicity.[15][18] Docking studies often reveal that the chloro-substituent engages in favorable interactions, such as halogen bonds, within the active site of the target enzyme (e.g., lipoxygenase), contributing to enhanced inhibitory activity.[19]

Compound TypeIn Vivo/In Vitro ModelKey ResultReference
Chalcone-Substituted PyrazoleCarrageenan-induced paw edema93.62% edema inhibition at 5h (comparable to celecoxib)[18]
Quinoline-Pyrazole HybridCOX inhibition assay4-bromophenyl and chloro substitutions active; higher lipophilicity favored activity[15]
Vanillin-based PyrazolesNitric Oxide (NO) radical scavengingChloro derivatives showed acceptable anti-inflammatory activity[6]
Pyrazoline Derivative 2g Lipoxygenase (LOX) inhibitionIC₅₀ = 80 µM; docking showed halogen bond with ARG182[19]
Neuroprotective Activity

Context: Neurodegenerative diseases and acute neuronal injury (e.g., spinal cord injury) represent significant unmet medical needs. Therapeutic strategies often focus on mitigating oxidative stress and neuroinflammation, which contribute to neuronal cell death.[20][21] Pyrazole-based compounds are being investigated as potential neuroprotective agents due to their diverse biological activities, including anti-inflammatory and antioxidant effects.[22][23]

Key Findings: Recent studies have highlighted the potential of pyrazole derivatives as neuroprotective agents. In models of neuroinflammation using lipopolysaccharide (LPS)-stimulated microglial cells, specific chloro-substituted pyrazole derivatives have been shown to potently suppress the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[20][23] One study identified a derivative, compound 6g , that exhibited a more potent anti-inflammatory effect (IC₅₀ = 9.562 µM for IL-6 suppression) than the standard drugs dexamethasone and celecoxib, without significant cytotoxicity.[20][23] Other research has focused on designing N-propananilide derivatives bearing pyrazole rings, which have shown neuroprotection against 6-OHDA-induced neurotoxicity, a model relevant to Parkinson's disease.[24]

G cluster_0 Neuroinflammatory Cascade cluster_1 Neuroprotective Intervention A Neuronal Insult (e.g., LPS, 6-OHDA) B Microglial Activation A->B C ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) B->C D ↑ Oxidative Stress (ROS) B->D E Neuronal Damage & Apoptosis C->E D->E F Chloro-Substituted Pyrazole G Inhibition of Cytokine Expression F->G blocks H Reduction of Oxidative Stress F->H blocks I Neuronal Survival G->I H->I

Caption: Proposed neuroprotective mechanism of chloro-substituted pyrazoles.

Part 3: Conclusion and Future Perspectives

This guide has systematically outlined the significant pharmacological potential of chloro-substituted pyrazole compounds. The strategic incorporation of chlorine atoms onto the versatile pyrazole scaffold consistently enhances a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The synthetic accessibility of these compounds, coupled with their proven efficacy in various preclinical models, underscores their value as privileged structures in drug discovery.

Future research should focus on several key areas:

  • Mechanism Deconvolution: While many compounds show potent activity, the precise molecular targets and signaling pathways are often not fully elucidated. Advanced studies, including proteomics and transcriptomics, could reveal novel mechanisms of action.

  • Optimization of ADMET Properties: While chlorine can improve lipophilicity, further optimization is needed to ensure favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles for clinical translation.

  • Combating Drug Resistance: In the antimicrobial and anticancer fields, chloro-substituted pyrazoles should be evaluated for their efficacy against resistant strains and tumors, and for their potential in combination therapies to overcome resistance mechanisms.

  • Expansion into New Therapeutic Areas: The diverse activities suggest that these compounds could be explored for other applications, such as antiviral or antiparasitic agents.

References

An In-Depth Technical Guide to In Silico Docking Studies of 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for conducting in silico molecular docking studies on the compound 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde. It is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery. The methodologies detailed herein are designed to ensure scientific rigor, reproducibility, and meaningful interpretation of results.

Foundational Understanding: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of pyrazole have been reported to possess antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3] The subject of this guide, this compound, is a synthetic organic compound that combines this versatile pyrazole moiety with a substituted benzaldehyde.[2] This unique combination of functional groups makes it a compelling candidate for investigation as a potential modulator of various biological targets. The presence of the aldehyde group, chlorine atom, and the pyrazole ring provides multiple points for potential interaction with protein active sites, including hydrogen bonding and π-stacking interactions.[2]

Strategic Target Selection: Identifying a Relevant Protein Partner

A critical first step in any meaningful docking study is the selection of a biologically relevant protein target. Given the known activities of pyrazole-containing compounds, a logical starting point is to explore targets involved in cancer progression. For the purpose of this guide, we will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have proven to be a successful strategy in cancer therapy.

The In Silico Docking Workflow: A Step-by-Step Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] This process allows for the estimation of binding affinity and the elucidation of key intermolecular interactions. The following protocol outlines a robust workflow for docking this compound into the active site of VEGFR-2.

Essential Software and Resources

A variety of software packages are available for molecular docking.[4] For this guide, we will utilize PyRx , a user-friendly virtual screening software that integrates AutoDock Vina, a widely used and validated docking engine.[6][7][8]

  • PyRx: For virtual screening and docking.[6][7][8]

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[9][10][11][12]

  • PubChem: A public database of chemical substances and their biological activities.[13][14][15][16]

  • Molecular visualization software (e.g., PyMOL, Chimera): For detailed analysis of docking results.[17]

Experimental Protocol: Molecular Docking
  • Obtain the Protein Structure: Download the crystal structure of VEGFR-2 in complex with a known inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2OH4 . This structure provides a well-defined active site.

  • Prepare the Receptor in PyRx:

    • Load the downloaded PDB file into PyRx.

    • Remove water molecules and any co-crystallized ligands and cofactors. This is crucial as they can interfere with the docking process.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is essential for accurately calculating electrostatic interactions.

    • The software will automatically detect and handle non-polar hydrogens.

  • Obtain the Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database or sketched using chemical drawing software and energy minimized.

  • Prepare the Ligand in PyRx:

    • Load the ligand file (e.g., in SDF or MOL2 format) into PyRx.

    • The software will automatically add hydrogens, assign partial charges, and define rotatable bonds. This allows for conformational flexibility of the ligand during the docking simulation.

  • Grid Box Generation: Define a "grid box" that encompasses the active site of the receptor. This box specifies the search space for the docking algorithm. For VEGFR-2 (PDB ID: 2OH4), the active site is located in the cleft between the N- and C-lobes of the kinase domain. The co-crystallized ligand in the original PDB file can be used as a guide to center the grid box.

  • Running the Docking Simulation:

    • Select the prepared receptor and ligand.

    • Choose the AutoDock Vina algorithm.[7] Vina employs a Lamarckian genetic algorithm and an empirical scoring function to efficiently search for the optimal binding pose.[4]

    • Initiate the docking run. The software will generate a series of binding poses for the ligand, each with a corresponding binding affinity score.

Data Presentation: Summarizing Docking Results

The output of a docking simulation is a set of ligand poses ranked by their predicted binding affinity. This data should be organized for clear interpretation.

Pose RankBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
1-8.5Cys919, Asp1046, Glu885Hydrogen Bond, Pi-Alkyl
2-8.2Val848, Leu840, Ala866Hydrophobic
3-7.9Phe1047, Leu1035Pi-Pi, Hydrophobic

Caption: A summary table of the top-ranked docking poses of this compound with VEGFR-2, detailing the predicted binding affinity and key interacting residues.

Visualization and Interpretation of Results

The numerical data from the docking simulation must be complemented by visual inspection of the ligand-protein interactions.

Analyzing the Binding Pose

Use molecular visualization software to analyze the top-ranked docking pose. Key aspects to investigate include:

  • Hydrogen Bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein.

  • Hydrophobic Interactions: Observe interactions between non-polar regions of the ligand and protein.

  • Pi-Stacking and Pi-Alkyl Interactions: Look for interactions involving aromatic rings.

Signaling Pathway Context

Understanding the biological context of the target protein is crucial for interpreting the significance of the docking results.

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Angiogenesis Angiogenesis, Cell Proliferation, Survival MAPK_Pathway->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified signaling pathway of VEGFR-2 activation leading to angiogenesis.

This diagram illustrates that by inhibiting VEGFR-2, this compound could potentially block downstream signaling cascades that promote tumor growth.

Experimental Workflow Visualization

A clear visual representation of the entire in silico docking workflow ensures reproducibility and understanding.

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDB: 2OH4) Grid_Box Define Binding Site (Grid Box Generation) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (this compound) Run_Docking Run Docking Simulation (AutoDock Vina in PyRx) Ligand_Prep->Run_Docking Grid_Box->Run_Docking Analyze_Poses Analyze Binding Poses (Binding Affinity, Interactions) Run_Docking->Analyze_Poses Visualize Visualize Interactions (PyMOL/Chimera) Analyze_Poses->Visualize

Caption: The sequential workflow for the in silico molecular docking study.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the docking results, it is essential to perform a validation step. This typically involves "redocking" the co-crystallized ligand from the original PDB file back into the receptor's active site. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, provides confidence in the chosen docking protocol.

Conclusion and Future Directions

This guide has provided a detailed, step-by-step protocol for conducting an in silico docking study of this compound against VEGFR-2. The results of such a study can provide valuable insights into the potential binding mode and affinity of the compound, thereby guiding further experimental investigations. Future work could involve molecular dynamics simulations to assess the stability of the predicted binding pose over time and in vitro assays to experimentally validate the inhibitory activity of the compound.

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Novel Pyrazole Compounds

Authored by: Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable structural versatility and ability to engage in diverse biological interactions have cemented its role in the development of numerous therapeutic agents.[2][3] This guide provides a comprehensive exploration of the multifaceted world of pyrazole-based drug discovery, intended for researchers, scientists, and drug development professionals. We will delve into the intricacies of synthetic methodologies, from classical approaches to modern catalytic systems, and explore the vast therapeutic landscape of pyrazole derivatives. Furthermore, this document will provide detailed experimental protocols, elucidate structure-activity relationships, and visualize key concepts to empower the rational design of next-generation pyrazole-based therapeutics.

The Pyrazole Core: A Privileged Framework in Drug Design

The significance of the pyrazole moiety lies in its unique physicochemical properties. The presence of two nitrogen atoms, one acting as a hydrogen bond donor (pyrrole-type) and the other as a hydrogen bond acceptor (pyridine-type), allows for multifaceted interactions with biological targets.[4][5] This dual nature, combined with the aromaticity of the ring, contributes to the metabolic stability and favorable pharmacokinetic profiles often observed in pyrazole-containing drugs.[6]

The structural versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and lipophilic properties to optimize potency and selectivity for a given biological target.[7][8] This has led to the successful development of a wide array of FDA-approved drugs targeting a broad spectrum of diseases.[4][9][10]

Synthetic Strategies for Assembling the Pyrazole Nucleus

The construction of the pyrazole ring has been a subject of extensive research, leading to a diverse toolbox of synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Classical Synthesis: The Knorr Pyrazole Synthesis and Related Reactions

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, famously known as the Knorr pyrazole synthesis.[1][11] This foundational method remains a robust strategy for accessing a variety of substituted pyrazoles.

A related classical approach involves the reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines. This reaction typically proceeds through a Michael addition followed by intramolecular cyclization and dehydration to afford the pyrazole ring.[1]

Modern Synthetic Methodologies

Recent advancements in synthetic organic chemistry have provided more efficient and versatile routes to pyrazole derivatives, often with improved regioselectivity and functional group tolerance.[12]

  • [3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkyne or an alkene, to construct the five-membered pyrazole ring.[1][11]

  • Multicomponent Reactions (MCRs): MCRs have emerged as a highly efficient approach for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials.[13] This strategy offers significant advantages in terms of atom economy and operational simplicity.

  • Metal-Catalyzed Reactions: Transition-metal catalysts, particularly palladium and copper, have been instrumental in developing novel methods for pyrazole synthesis and functionalization.[12] These methods often proceed under mild reaction conditions with high efficiency.

  • Microwave and Ultrasound-Assisted Synthesis: The use of microwave and ultrasound irradiation has been shown to significantly accelerate reaction times and improve yields in pyrazole synthesis, offering a green and efficient alternative to conventional heating methods.[14]

Experimental Protocol 1: A General Procedure for the Synthesis of 1,5-Diarylpyrazoles from Chalcones

1. Synthesis of the Chalcone Intermediate:

  • Reaction Setup: In a flask, dissolve an appropriate acetophenone (1.0 mmol) and an aryl aldehyde (1.0 mmol) in ethanol.
  • Base Addition: While stirring at room temperature, add an aqueous solution of a suitable base (e.g., NaOH or KOH) dropwise.
  • Reaction Execution: Continue stirring the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
  • Isolation: Filter the precipitated chalcone, wash it thoroughly with cold water until the filtrate is neutral, and then dry the product.[1]

2. Cyclization to the Pyrazole:

  • Reaction Setup: Suspend the synthesized chalcone (1.0 mmol) in a solvent such as ethanol or acetic acid.
  • Hydrazine Addition: Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.1 mmol).
  • Reaction Execution: Heat the mixture to reflux for 6-12 hours, monitoring the progress by TLC.
  • Work-up and Purification: After cooling, pour the reaction mixture into ice water. Collect the resulting solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 1,5-diarylpyrazole.[1]

The Broad Therapeutic Spectrum of Pyrazole Compounds

The privileged nature of the pyrazole scaffold is underscored by its presence in a multitude of drugs with diverse pharmacological activities.[2][5][15] Pyrazole derivatives have shown remarkable efficacy in treating a wide range of diseases, from inflammatory conditions to cancer and infectious diseases.[16][17]

Anti-inflammatory and Analgesic Agents

Some of the most well-known pyrazole-containing drugs are nonsteroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a selective COX-2 inhibitor, is a prime example, widely used for the management of pain and inflammation in arthritis.[3][18] The pyrazole ring plays a crucial role in the binding of these drugs to the active site of the COX enzyme.[4]

Anticancer Agents

The field of oncology has seen a surge in the development of pyrazole-based drugs.[19][20] Many of these compounds act as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.[6][9] For instance, Crizotinib is an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in the treatment of non-small cell lung cancer.[19]

anticancer_pathway cluster_0 Cancer Cell cluster_1 Therapeutic Intervention RTK Receptor Tyrosine Kinase (e.g., ALK, VEGFR) RAS RAS RAF RAF MEK MEK ERK ERK PI3K PI3K AKT AKT mTOR mTOR Pyrazole_Inhibitor Pyrazole-Based Kinase Inhibitor (e.g., Crizotinib) Pyrazole_Inhibitor->RTK Inhibition

Antimicrobial and Antiviral Agents

The pyrazole scaffold has also been successfully incorporated into antimicrobial and antiviral drugs.[21][22] For example, some pyrazole derivatives have shown potent activity against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[6][9] In the antiviral arena, Lenacapavir, a fused pyrazole-containing drug, was recently approved for the treatment of HIV/AIDS.[6][9]

Other Therapeutic Areas

The therapeutic applications of pyrazoles extend to a multitude of other areas, including:

  • Anticonvulsants [18]

  • Antidepressants [18]

  • Antidiabetic agents [2]

  • Erectile dysfunction (e.g., Sildenafil)[9]

Structure-Activity Relationship (SAR) and Rational Drug Design

The development of potent and selective pyrazole-based drugs relies heavily on understanding the structure-activity relationship (SAR).[23][24][25] SAR studies involve systematically modifying the pyrazole scaffold and evaluating the impact of these changes on biological activity.

Key considerations in the SAR of pyrazole derivatives include:

  • Substitution pattern on the pyrazole ring: The nature and position of substituents on the pyrazole ring can dramatically influence potency, selectivity, and pharmacokinetic properties.[23]

  • Bioisosteric replacements: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved drug-like characteristics.[4]

  • Conformational analysis: The three-dimensional arrangement of the molecule and its ability to adopt a specific conformation to bind to the target is critical.

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play an increasingly important role in the rational design of novel pyrazole compounds.[26][27][28] These methods allow for the in silico prediction of binding affinities and biological activities, thereby accelerating the drug discovery process.

drug_discovery_workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, Virtual Screening) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR, Computational Chemistry) Lead_Gen->Lead_Opt Lead_Opt->Lead_Gen Iterative Design Preclinical Preclinical Development (In vivo studies, Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval & Market Launch Clinical->Approval

Experimental Protocol 2: In Vitro Kinase Inhibition Assay

1. Reagents and Materials:

  • Recombinant kinase (e.g., ALK, VEGFR)
  • Kinase substrate (peptide or protein)
  • ATP (Adenosine triphosphate)
  • Test compounds (pyrazole derivatives) dissolved in DMSO
  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
  • Microplate reader

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
  • Reaction Setup: In a 96- or 384-well plate, add the assay buffer, the kinase, and the substrate.
  • Compound Addition: Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
  • Initiation of Reaction: Add ATP to initiate the kinase reaction.
  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
  • Data Acquisition: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Data Presentation: Exemplary Biological Activity

The following table summarizes the in vitro activity of hypothetical pyrazole derivatives against a panel of cancer cell lines, illustrating the type of data generated in early-stage drug discovery.

Compound IDStructureMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
PZ-001 [Generic Pyrazole Structure 1]5.28.16.5
PZ-002 [Generic Pyrazole Structure 2]1.82.52.1
PZ-003 [Generic Pyrazole Structure 3]0.50.90.7
Doxorubicin [Reference Drug]0.81.21.0

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[6][19][22] The ongoing development of innovative synthetic methodologies will undoubtedly expand the accessible chemical space of pyrazole derivatives.[12] Furthermore, a deeper understanding of the molecular basis of diseases, coupled with advanced computational tools, will enable the more rational design of highly selective and potent pyrazole-based drugs. The remarkable track record of this privileged scaffold in delivering clinically successful drugs provides a strong impetus for its continued exploration in the quest for new and improved medicines.

References

A Technical Guide to 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical overview of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The pyrazole moiety is a well-established "privileged scaffold" in drug discovery, and its combination with a reactive benzaldehyde functional group makes this compound a versatile intermediate for synthesizing a diverse range of complex molecules.[1][2] This guide details its chemical and physical properties, proposes a logical synthetic pathway with mechanistic considerations, outlines methods for its characterization, and explores its potential applications, particularly in the development of novel therapeutic agents.

Molecular Overview and Identification

This compound, CAS No. 1186663-54-6, is an aromatic compound featuring a benzaldehyde core substituted with a chlorine atom at the 2-position and a 1H-pyrazol-1-yl group at the 4-position.[3] The pyrazole ring is a five-membered diazole heterocycle that is a cornerstone of many FDA-approved drugs, prized for its ability to engage in various biological interactions.[2] The presence of an aldehyde group provides a reactive handle for extensive chemical modifications, while the chloro-substituent influences the electronic properties and steric profile of the molecule.[4]

PropertyDataSource(s)
IUPAC Name This compound[3]
CAS Number 1186663-54-6[3][4]
Molecular Formula C₁₀H₇ClN₂O[3][4]
Molecular Weight 206.63 g/mol [3]
Canonical SMILES O=CC1=CC=C(N2C=CC=N2)C=C1Cl[3]
InChI Key SLALOCOMXZNERI-UHFFFAOYSA-N[3]

Physicochemical Properties and Handling

Known and Predicted Properties
  • Physical State: Solid at room temperature.[3]

  • Purity: Commercially available with a purity of approximately 95%.[3]

  • Melting & Boiling Points: Specific melting and boiling points are not extensively reported in public literature.[4]

Handling and Storage

For optimal stability, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[4] This precaution is prudent for many aldehydes, which can be susceptible to oxidation over time, especially when exposed to air and light. The pyrazole ring itself is generally stable, but minimizing exposure to atmospheric moisture and oxygen preserves the integrity of the highly reactive aldehyde group for subsequent synthetic steps.

Synthesis and Mechanistic Insights

The synthesis of N-aryl pyrazoles such as the title compound typically relies on coupling a pyrazole ring with an activated aryl halide. A highly effective and logical approach is the Nucleophilic Aromatic Substitution (SNAr) reaction.

Proposed Synthetic Workflow: SNAr Coupling

This protocol describes a plausible synthesis starting from 2-chloro-4-fluorobenzaldehyde and 1H-pyrazole. The fluorine atom at the 4-position is an excellent leaving group for SNAr, activated by the electron-withdrawing effects of the adjacent aldehyde and the chlorine at the 2-position. The pyrazole acts as the nucleophile.

G Reactant1 2-Chloro-4-fluorobenzaldehyde Process SNAr Reaction Heat (e.g., 80-120°C) Reactant1->Process Reactant2 1H-Pyrazole Reactant2->Process Base K₂CO₃ or Cs₂CO₃ (Base) Base->Process Deprotonates Pyrazole Solvent DMF or DMSO (Polar Aprotic Solvent) Solvent->Process Facilitates Reaction Product This compound Process->Product Forms C-N Bond

Caption: Proposed synthetic workflow for this compound via SNAr.

Step-by-Step Experimental Protocol
  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-chloro-4-fluorobenzaldehyde (1.0 eq).

  • Reagent Addition: Add 1H-pyrazole (1.1 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq). The base is critical as it deprotonates the pyrazole, generating the pyrazolate anion, which is a more potent nucleophile.

  • Solvent and Reaction: Add a polar aprotic solvent like dimethylformamide (DMF) to dissolve the reactants. Heat the reaction mixture to 80–120°C and monitor its progress using Thin Layer Chromatography (TLC) or HPLC.

  • Workup: Upon completion, cool the mixture to room temperature and pour it into ice water. This will precipitate the crude product and dissolve the inorganic salts.

  • Purification: Collect the solid product by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final, pure compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. While specific experimental spectra for this exact molecule are not publicly cataloged, its ¹H and ¹³C NMR spectra can be reliably predicted based on extensive data from analogous structures.[6][7][8]

Predicted NMR Data
¹H NMR Predicted Shift (δ, ppm)MultiplicityJustification
Aldehyde-H~10.0Singlet (s)The aldehyde proton is highly deshielded by the adjacent carbonyl group, appearing far downfield.[8]
Pyrazole-H (C4)~6.5Triplet (t)Proton on C4 of the pyrazole ring, coupled to two neighboring protons.
Pyrazole-H (C3, C5)~7.7, ~8.2Doublet (d)Protons on C3 and C5 of the pyrazole ring are distinct and coupled to the C4 proton.
Aromatic-H7.8 - 8.1Multiplets (m)The three protons on the benzaldehyde ring will appear in the aromatic region with complex splitting patterns due to their unique electronic environments.
¹³C NMR Predicted Shift (δ, ppm)Justification
Aldehyde C=O~190Characteristic chemical shift for an aldehyde carbonyl carbon.[6]
Aromatic & Pyrazole Carbons110 - 150Carbons of the pyrazole and benzene rings resonate in this typical range.

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight of 206.63 g/mol . A key diagnostic feature would be the characteristic M/M+2 isotopic pattern in a ~3:1 ratio, confirming the presence of a single chlorine atom.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for derivatization, primarily through the aldehyde functional group. This allows for the construction of more complex molecular architectures.

G Core This compound ReductiveAmination Reductive Amination (R-NH₂, NaBH₃CN) Core->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CHR) Core->Wittig Condensation Condensation (e.g., Hydrazine) Core->Condensation Oxidation Oxidation (KMnO₄ or PCC) Core->Oxidation Reduction Reduction (NaBH₄) Core->Reduction Amine Substituted Benzylamine ReductiveAmination->Amine Alkene Styrene Derivative Wittig->Alkene Hydrazone Hydrazone/Schiff Base Condensation->Hydrazone Acid Carboxylic Acid Oxidation->Acid Alcohol Benzyl Alcohol Reduction->Alcohol

Caption: Key reaction pathways for derivatizing the core molecule.

These reactions open the door to a vast chemical space. For instance, reductive amination can introduce diverse amine-containing side chains, while condensation with hydrazines can form hydrazones, another common pharmacophore.

Applications in Research and Drug Discovery

This compound is not an end-product but a valuable intermediate used in the synthesis of complex organic molecules.[4] The pyrazole scaffold is integral to drugs targeting a wide array of conditions.

  • Oncology: Many kinase inhibitors used in cancer therapy, such as Ruxolitinib and Ibrutinib, feature a pyrazole core.[2] A structurally related compound, 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, is a known intermediate in the synthesis of molecules for treating castration-resistant prostate cancer, highlighting the relevance of this specific substitution pattern.[9]

  • Antimicrobials: Pyrazole derivatives have demonstrated significant antibacterial and antifungal properties.[1][7]

  • Anti-inflammatory Agents: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[5]

  • Agrochemicals: The biological activity of pyrazole derivatives extends to their use in developing novel pesticides and herbicides.[7]

The combination of the pyrazole ring, a chlorinated aromatic system, and a reactive aldehyde makes this compound a powerful starting material for generating libraries of novel compounds for high-throughput screening in drug and agrochemical discovery programs.

References

Methodological & Application

Synthesis Protocol for 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is a key intermediate in the synthesis of a variety of biologically active compounds, finding applications in medicinal chemistry and drug discovery.[1] Its structure, featuring a substituted benzaldehyde moiety linked to a pyrazole ring, makes it a versatile building block for creating more complex molecular architectures.[1] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This application note provides a detailed, step-by-step protocol for the synthesis of this compound, offering insights into the reaction mechanism, experimental setup, and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Reaction Scheme

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of 2-chloro-4-fluorobenzaldehyde with pyrazole in the presence of a suitable base. The fluorine atom at the C-4 position is selectively displaced by the pyrazole nucleophile due to the activating effect of the electron-withdrawing aldehyde and chloro groups.

Reaction_Scheme cluster_reagents reagent1 2-Chloro-4-fluorobenzaldehyde arrow K2CO3, DMSO 100-120 °C reagent1->arrow reagent2 Pyrazole reagent2->arrow product This compound plus1 + plus2 arrow->product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Chloro-4-fluorobenzaldehyde≥98%Sigma-Aldrich
Pyrazole≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Acros Organics
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
Brine (saturated NaCl solution)-Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%J.T. Baker
Deionized Water--
Round-bottom flask (100 mL)-Pyrex
Magnetic stirrer and stir bar--
Heating mantle with temperature control--
Condenser--
Separatory funnel (250 mL)-Kimble
Rotary evaporator-Büchi
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Merck
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloro-4-fluorobenzaldehyde (1.0 eq), pyrazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-4-fluorobenzaldehyde.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is sufficient to deprotonate the pyrazole, making it nucleophilic, without causing unwanted side reactions with the aldehyde functionality.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is ideal for SNAr reactions. It effectively solvates the potassium cation, leaving the carbonate anion more reactive, and it can withstand the high temperatures required for the reaction.

  • Temperature: Elevated temperatures (100-120 °C) are necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient aromatic ring.[1]

  • Stoichiometry: A slight excess of pyrazole is used to ensure the complete consumption of the starting benzaldehyde. A larger excess of the base is used to drive the reaction to completion.

Alternative Synthetic Approaches

While the SNAr reaction is a robust method, other modern cross-coupling reactions can also be employed for the synthesis of aryl-pyrazole bonds.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[3][4] It involves the reaction of an aryl halide (in this case, 2-chloro-4-bromobenzaldehyde) with pyrazole in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[5][6][7] This method often offers milder reaction conditions and broader substrate scope compared to traditional methods.[3]

Buchwald_Hartwig cluster_reagents reagent1 2-Chloro-4-bromobenzaldehyde arrow Pd Catalyst Ligand, Base reagent1->arrow reagent2 Pyrazole reagent2->arrow product This compound plus + arrow->product

Caption: Buchwald-Hartwig amination approach.

  • Ullmann Condensation: This copper-catalyzed reaction is a classic method for the formation of aryl-nitrogen bonds.[8][9] It typically requires higher temperatures than the Buchwald-Hartwig amination and involves reacting an aryl halide with a nitrogen nucleophile in the presence of a copper catalyst.[8][10] The use of ligands can often improve the efficiency of the Ullmann condensation.[11][12]

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Technique Expected Results
¹H NMR The spectrum should show characteristic peaks for the aldehyde proton (around 9.9-10.1 ppm), aromatic protons, and pyrazole ring protons.
¹³C NMR The spectrum will display signals for the carbonyl carbon (around 190 ppm), aromatic carbons, and pyrazole carbons.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (206.63 g/mol ).[13][14]
FT-IR A strong absorption band for the carbonyl group of the aldehyde will be observed around 1700 cm⁻¹.
Melting Point A sharp melting point will indicate the purity of the compound.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure reagents and solvent are anhydrous.
Loss of product during work-up.Perform extractions carefully and ensure complete phase separation.
Impure Product Side reactions.Optimize reaction temperature. Purify the product meticulously using column chromatography.
Incomplete removal of starting materials.Adjust the eluent system for better separation during chromatography.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described SNAr method is reliable and scalable. By understanding the rationale behind the experimental choices and being aware of potential challenges, researchers can successfully synthesize this valuable intermediate for their drug discovery and development endeavors.

References

Application of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde in Drug Discovery: A Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous FDA-approved therapeutics.[1][2][3] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, engaging in critical binding interactions with a wide range of biological targets. This application note provides a detailed guide to the utility of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde, a key building block for the synthesis of novel bioactive molecules, with a particular focus on the discovery of protein kinase inhibitors. We present its chemical profile, a robust synthesis protocol, and a practical, multi-step workflow for its derivatization into a focused library of potential kinase inhibitors via reductive amination. The protocols are designed to be self-validating, with explanations for experimental choices to empower researchers in their drug discovery efforts.

Introduction: The Pyrazole Moiety in Modern Drug Discovery

The "Privileged" Status of Pyrazoles

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a recurring motif in pharmaceuticals.[4] Its prevalence is so significant that it has earned the designation of a "privileged structure" in medicinal chemistry. This status is exemplified by its incorporation into blockbuster drugs targeting a wide array of conditions, including Celecoxib (an anti-inflammatory COX-2 inhibitor), Rimonabant (an anti-obesity agent), and Sildenafil (a phosphodiesterase inhibitor).[4][5] The success of these drugs underscores the therapeutic relevance and proven potential of pyrazole-based molecules in drug development.[4]

A Diverse Pharmacological Profile

The structural versatility of the pyrazole scaffold has led to the development of compounds with a vast spectrum of biological activities. These include anticancer, anti-inflammatory, antimicrobial, antifungal, antioxidant, and antiviral properties.[1][4][6] The pyrazole ring can act as a bioisostere for other aromatic systems, often improving key drug-like properties such as lipophilicity and metabolic stability, while also providing crucial hydrogen bonding interactions with target proteins.[7]

A Cornerstone of Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. A significant number of kinase inhibitors leverage the pyrazole core as a "hinge-binding" motif.[8][9] One of the pyrazole nitrogen atoms can act as a hydrogen bond acceptor, while the adjacent N-H group acts as a hydrogen bond donor, allowing the scaffold to form a bidentate hydrogen bond pattern with the backbone of the kinase hinge region. This interaction mimics the binding of the adenine portion of ATP, making pyrazoles ideal starting points for designing potent and selective ATP-competitive inhibitors.[8][9]

Profile of this compound (1)

Chemical Structure and Properties

This compound (hereafter 1 ) is a strategically functionalized intermediate designed for efficient elaboration in drug discovery campaigns. Its key physicochemical properties are summarized below.

PropertyValueReference
CAS Number 1186663-54-6[10]
Molecular Formula C₁₀H₇ClN₂O[10]
Molecular Weight 206.63 g/mol [10]
Appearance Solid[10]
IUPAC Name This compound[10]
Rationale for Use in Medicinal Chemistry

The design of compound 1 incorporates three key features that make it a powerful tool for library synthesis:

  • The Pyrazole Ring : As discussed, this is a proven hinge-binding pharmacophore for kinase inhibition and a source of diverse biological activity.[9][11]

  • The Aldehyde Functional Group : This is a versatile chemical handle that can participate in a wide range of reactions, including reductive amination, Wittig reactions, aldol condensations, and the formation of hydrazones, allowing for the rapid introduction of diverse chemical functionalities.

  • The Substituted Phenyl Ring : The 2-chloro substituent provides steric and electronic modulation. It can be used to probe specific pockets within a target's binding site and can influence the overall conformation of the molecule. The phenyl ring itself serves as a stable scaffold to which further diversity can be added.

Synthesis Protocol: this compound (1)

The following protocol describes a reliable synthesis of compound 1 via a nucleophilic aromatic substitution (SₙAr) reaction.

G cluster_0 Synthesis of Compound 1 start_A 2-Chloro-4-fluorobenzaldehyde p1 start_A->p1 start_B Pyrazole start_B->p1 reagents K₂CO₃, DMF 100-120 °C product This compound (1) reagents->product p1->reagents + G A Compound 1 (Starting Aldehyde) C Reductive Amination (Parallel Synthesis) A->C B Amine Library (R-NH₂) B->C D Purification & QC (HPLC, LC-MS) C->D E Final Compound Library D->E F Kinase Panel Screening E->F G Hit Identification & SAR Analysis F->G

References

Introduction: The Strategic Importance of Pyrazole Scaffolds and the Suzuki Coupling Reaction in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki Coupling of Pyrazole Derivatives

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of blockbuster drugs, including Pfizer's Celebrex (Celecoxib), a selective COX-2 inhibitor, and Sutent (Sunitinib), a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. The versatility of the pyrazole ring system, with its unique electronic properties and ability to act as a hydrogen bond donor and acceptor, makes it a cornerstone for designing novel therapeutic agents. The functionalization of this core, particularly through carbon-carbon bond formation, is therefore of paramount importance for expanding chemical diversity and exploring structure-activity relationships (SAR).

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for C-C bond formation, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid and ester reagents. This application note provides a detailed experimental protocol for the Suzuki coupling of pyrazole derivatives, grounded in mechanistic principles and practical, field-tested insights for researchers in drug development and organic synthesis.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The efficacy of the Suzuki coupling reaction is rooted in a well-understood catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

The cycle is generally accepted to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (in this case, a halopyrazole) to form a Pd(II) complex. This is often the rate-determining step of the reaction.

  • Transmetalation: A base activates the boronic acid or ester, forming a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L_n-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronic R²-B(OR)₂ Base Base Boronic->Base Boronate [R²-B(OR)₂(Base)]⁻ Base->Boronate Boronate->Transmetal Halide R¹-X Halide->OxAdd

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 1-Methyl-4-bromopyrazole with Phenylboronic Acid

This protocol provides a representative example for the synthesis of 1-methyl-4-phenylpyrazole.

Materials and Reagents
Reagent/MaterialFormulaM.W.AmountMolesEq.
1-Methyl-4-bromopyrazoleC₄H₅BrN₂161.00161 mg1.0 mmol1.0
Phenylboronic AcidC₆H₇BO₂121.93146 mg1.2 mmol1.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5635 mg0.03 mmol0.03
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99212 mg2.0 mmol2.0
1,4-DioxaneC₄H₈O₂-8 mL--
Deionized WaterH₂O-2 mL--
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Heating mantle

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow start Start: Assemble Glassware reagents 1. Add Reagents (Pyrazole, Boronic Acid, Base, Solvent) start->reagents degas 2. Degas Mixture (N₂/Ar sparging for 15-20 min) reagents->degas catalyst 3. Add Catalyst (Pd(PPh₃)₄ under N₂/Ar) degas->catalyst heat 4. Heat to Reflux (e.g., 90-100 °C) catalyst->heat monitor 5. Monitor Reaction (TLC or LC-MS) heat->monitor workup 6. Aqueous Workup (Quench, Extract with EtOAc) monitor->workup Upon Completion dry 7. Dry & Concentrate (Dry over Na₂SO₄, Rotovap) workup->dry purify 8. Purify (Silica Gel Chromatography) dry->purify characterize End: Characterize Product (NMR, MS) purify->characterize

Figure 2: A generalized workflow for the Suzuki coupling experiment.

  • Glassware Preparation: Ensure all glassware is oven-dried to remove any residual moisture, which can hydrolyze the boronic acid and deactivate the catalyst. Assemble the 50 mL round-bottom flask with a magnetic stir bar and condenser.

  • Reagent Addition: To the flask, add 1-methyl-4-bromopyrazole (161 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Solvent Addition and Degassing (Critical Step): Add 1,4-dioxane (8 mL) and deionized water (2 mL). The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step. Degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of nitrogen or argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (35 mg, 0.03 mmol). The flask should immediately be sealed under the inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the starting bromopyrazole is a good indicator of reaction completion. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-methyl-4-phenylpyrazole.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured by incorporating multiple checkpoints:

  • In-Process Controls: Regular monitoring via TLC or LC-MS provides real-time data on reaction conversion, preventing premature workup or unnecessary heating. Comparing the reaction mixture to a co-spotted sample of the starting material allows for unambiguous tracking of its consumption.

  • Purification and Verification: Column chromatography not only purifies the product but also separates it from unreacted starting materials, homocoupled byproducts, and catalyst residues. The distinct retention factors (Rf) of these components provide an initial validation of the product's identity.

  • Spectroscopic Confirmation: The ultimate validation comes from structural elucidation. ¹H and ¹³C NMR spectroscopy will provide a unique fingerprint of the target molecule, confirming the formation of the new C-C bond and the overall structure. High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight to a high degree of accuracy.

Expertise & Experience: Field-Proven Insights for Success

  • Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, some challenging couplings may benefit from more specialized ligand systems. For example, sterically hindered substrates may require bulky, electron-rich phosphine ligands like SPhos or XPhos to promote the oxidative addition and reductive elimination steps.

  • The Role of the Base: The choice and strength of the base are critical. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are commonly used. Cesium carbonate is often more effective for less reactive substrates due to its higher solubility in organic solvents. Phosphates (e.g., K₃PO₄) are also excellent choices, particularly for preventing side reactions like boronic acid deboronation.

  • Solvent Systems: The solvent mixture must be able to dissolve both the organic and inorganic components of the reaction. Toluene/water, DMF/water, and DME/water are common alternatives to dioxane/water. The choice can influence reaction rates and yields significantly.

  • Troubleshooting: Low Yields: If yields are low, consider the following:

    • Substrate Reactivity: Aryl bromides are generally good substrates. If using an aryl chloride, a more active catalyst system (e.g., one with a biarylphosphine ligand) is almost always necessary.

    • Boronic Acid Quality: Boronic acids can undergo protodeboronation or form anhydride trimers upon storage. Use high-purity boronic acids or consider using the more stable MIDA or pinacol boronate esters.

Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazole-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazoles and the Advent of Microwave Synthesis

Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, represent a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3] Their derivatives are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][4][5] Notable FDA-approved drugs such as Celecoxib, a potent anti-inflammatory agent, and various tyrosine kinase inhibitors used in oncology, feature the pyrazole scaffold, underscoring its therapeutic importance.[1][6]

Traditionally, the synthesis of these valuable heterocycles has relied on conventional heating methods, which often necessitate long reaction times, high energy consumption, and can lead to the formation of undesirable byproducts.[2][7] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a green, efficient, and rapid alternative.[8][9][10] This technique leverages the ability of polar molecules to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[10][11][12] The primary mechanisms behind microwave heating are dipolar polarization and ionic conduction.[8][11][13] This direct and efficient energy transfer dramatically reduces reaction times from hours to mere minutes, often resulting in higher yields and cleaner reaction profiles.[1][14][15]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of microwave irradiation for the synthesis of pyrazole-containing heterocycles. We will delve into the fundamental principles of microwave chemistry, present detailed, validated protocols for the synthesis of various pyrazole derivatives, and offer insights into the causal factors that govern these reactions.

The Engine of Acceleration: Principles of Microwave-Assisted Organic Synthesis (MAOS)

Unlike conventional heating which relies on conduction and convection to transfer heat from an external source to the reaction mixture, microwave-assisted synthesis generates heat volumetrically.[11][12] This is achieved through the interaction of the microwave's electric field with polar molecules or ions within the reaction.

Key Mechanisms of Microwave Heating:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave.[10][11] This continuous reorientation creates molecular friction, which in turn generates heat. The efficiency of this heating is dependent on the dielectric properties of the solvent and reactants.[14]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions result in the conversion of kinetic energy into thermal energy, contributing to the overall heating of the reaction mixture.[12]

This unique heating mechanism provides several distinct advantages that are particularly beneficial for the synthesis of heterocyclic compounds like pyrazoles:

  • Rapid and Uniform Heating: Microwaves heat the entire volume of the reaction mixture simultaneously, eliminating temperature gradients and hot spots often associated with conventional heating.[12] This leads to more consistent and reproducible results.

  • Increased Reaction Rates: The rapid heating and ability to reach temperatures above the solvent's boiling point in a sealed vessel can dramatically accelerate reaction rates, often by several orders of magnitude.[15][16]

  • Enhanced Yields and Purity: The shorter reaction times and uniform heating can minimize the formation of byproducts, leading to higher isolated yields and simplified purification.[14][17]

  • Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[11][13][18]

Visualizing the Process: A General Workflow

The following diagram illustrates the typical workflow for a microwave-assisted synthesis experiment.

Microwave Synthesis Workflow cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification Reagents Combine Reactants & Solvent Vial Seal Reaction Vial Reagents->Vial Microwave Place in Microwave Reactor & Irradiate Vial->Microwave Monitor Monitor Reaction (TLC, etc.) Microwave->Monitor Cool Cool to Room Temp. Monitor->Cool Precipitate Precipitate Product (e.g., add ice water) Cool->Precipitate Filter Filter & Wash Precipitate->Filter Recrystallize Recrystallize/Purify Filter->Recrystallize caption General workflow for microwave-assisted pyrazole synthesis. Pyrazole Synthesis Mechanism cluster_reactants Reactants Dicarbonyl 1,3-Dicarbonyl Compound Intermediate1 Initial Adduct Dicarbonyl->Intermediate1 Hydrazine Hydrazine Derivative Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product Pyrazole Product Intermediate2->Product Dehydration (Microwave Accelerated) caption Mechanism of pyrazole synthesis from 1,3-dicarbonyls.

References

Application Note: A Guide to High-Throughput Screening of Pyrazole Compound Libraries for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its versatile pharmacological activities.[1][2][3] This five-membered heterocyclic ring offers a unique combination of metabolic stability, synthetic tractability, and the ability to engage in various biological interactions, making it a focal point in the search for novel therapeutics against cancer, inflammation, and infectious diseases.[4][5] High-Throughput Screening (HTS) provides the technological power to rapidly evaluate large, diverse libraries of pyrazole derivatives, enabling the identification of promising lead compounds.[6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing a successful HTS campaign for pyrazole libraries. It covers the entire workflow, from robust assay development and detailed screening protocols to rigorous data analysis and orthogonal hit validation, ensuring the confident identification of high-quality, developable hit compounds.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is not merely a synthetic curiosity but a recurring motif in a remarkable number of clinically successful drugs.[1][2] Its value in drug design stems from several key properties:

  • Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, a crucial factor for improving the in-vivo pharmacokinetic profile of a drug candidate.[2]

  • Synthetic Versatility: A multitude of synthetic routes exist for creating diverse pyrazole libraries, allowing chemists to systematically modify substitution patterns to optimize potency, selectivity, and drug-like properties.[8][9][10][11]

  • Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic systems like benzene or phenol.[12] Its lower lipophilicity and ability to act as both a hydrogen bond donor (N-1) and acceptor (N-2) allow it to form critical interactions with biological targets, such as the active sites of enzymes.[5][12]

This unique combination of features has led to the development of pyrazole-containing blockbuster drugs targeting a wide array of diseases. Notable examples include kinase inhibitors for cancer (e.g., Ruxolitinib, Axitinib), treatments for erectile dysfunction (e.g., Sildenafil), and anti-inflammatory agents.[1][5] The proven success and versatile nature of this scaffold make pyrazole libraries a rich territory for HTS-based drug discovery campaigns.[4]

The High-Throughput Screening (HTS) Workflow: From Library to Validated Hit

An HTS campaign is a systematic, multi-stage process designed to efficiently sift through tens of thousands of compounds to identify a small number of validated hits. The process is best visualized as a funnel, where each successive stage increases the stringency of testing and the confidence in the remaining compounds.

HTS_Workflow cluster_0 Phase 1: Preparation & Assay Development cluster_1 Phase 2: Screening Campaign cluster_2 Phase 3: Hit-to-Lead A Target Identification & Validation C Assay Development & Optimization A->C B Pyrazole Library (Design, Acquisition, QC) B->C D Assay Validation (Z'-factor, S/B Ratio) C->D E Primary HTS (Single Concentration) D->E F Hit Identification (Activity Threshold) E->F G Hit Confirmation (Resupply & Retest) F->G H Dose-Response Analysis (IC50/EC50 Determination) G->H I Orthogonal Validation & False Positive Triage H->I J Validated Hits (SAR Analysis) I->J

Figure 1: General experimental workflow for a high-throughput screening campaign.

Assay Development and Optimization

The foundation of any successful HTS campaign is a robust, reliable, and scalable assay. The goal is to create an experimental system that is sensitive to the desired biological activity while remaining resistant to artifacts and variability.[7] The transition from a benchtop assay to a 384-well or 1536-well HTS format requires careful optimization.

Causality Behind Key Choices:

  • Assay Format: The choice between biochemical (e.g., purified enzyme) and cell-based assays is fundamental. Biochemical assays offer a direct measure of target engagement but lack physiological context. Cell-based assays provide more biologically relevant data but can be more complex and variable. For pyrazole libraries often targeting kinases, a biochemical kinase inhibition assay (e.g., ADP-Glo™) is a common starting point.[13]

  • Reagent Stability & Dispense Order: In an automated environment, reagents may sit at room temperature for extended periods. It is crucial to test the stability of all components (enzyme, substrate, ATP, etc.) over the expected run time. The order of reagent addition can also impact results and must be optimized to minimize variability.

  • DMSO Tolerance: Compound libraries are stored in Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the assay must be tested to ensure it does not inhibit or activate the target, thereby creating false results. Typically, a final concentration of ≤0.5% is well-tolerated.

Protocol: Assay Miniaturization to 384-Well Format

  • Initial Parameter Testing: Begin by testing key parameters in a lower-throughput format (e.g., 96-well plates), including enzyme/substrate concentrations and incubation times, to find conditions that yield a robust signal.

  • Volume Reduction: Systematically reduce the total reaction volume for the 384-well format (e.g., from 50 µL to 20 µL). Ensure that the signal-to-background ratio remains high.

  • Edge Effect Mitigation: Plate edge wells are prone to evaporation, leading to increased variability. During HTS, it is common practice to fill these outer wells with media or buffer and exclude them from data analysis.

  • Statistical Validation: Perform a validation run using several plates. Fill half the wells with positive controls (e.g., a known inhibitor) and half with negative controls (vehicle/DMSO). Use this data to calculate the key performance metrics below.

Table 1: Key Assay Performance Metrics

ParameterFormulaTarget ValueSignificance
Z'-Factor 1 - [ (3σp + 3σn) / |μp - μn| ]≥ 0.5 Measures the separation between positive (p) and negative (n) control means (μ) relative to their standard deviations (σ). A value ≥ 0.5 indicates an excellent, robust assay suitable for HTS.[14]
Signal-to-Background (S/B) μn / μp> 5 Represents the dynamic range of the assay. A higher ratio indicates a clearer distinction between inhibited and uninhibited states.[15]
Coefficient of Variation (%CV) (σ / μ) * 100< 10% Measures the relative variability of the data. A low %CV for both positive and negative controls is essential for reproducibility.[15]

Experimental Protocols

Primary Screening Protocol: Single-Concentration Identification of "Hits"

This protocol is designed for maximum throughput to rapidly identify any compound in the library with potential activity.

  • Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 20 nL) of each pyrazole library compound from the stock plates to the 384-well assay plates. This results in a single final screening concentration (e.g., 10 µM).[15]

  • Control Allocation: Dedicate specific columns on each plate to positive controls (a known inhibitor) and negative controls (DMSO vehicle only).

  • Reagent Addition: Add the assay reagents (e.g., enzyme, buffer) to all wells using an automated multi-channel dispenser.

  • Initiation & Incubation: Add the final reagent (e.g., substrate/ATP mix) to start the reaction. Incubate the plates for the predetermined optimal time at a controlled temperature.

  • Signal Detection: Add the detection reagent (e.g., CellTiter-Glo® or ADP-Glo™ reagent) and read the plates on a compatible plate reader (e.g., luminescence or fluorescence).

  • Data Analysis: Normalize the data per-plate. Calculate the percent inhibition for each compound relative to the on-plate controls. A "hit" is defined as any compound exceeding a predefined inhibition threshold (e.g., mean activity of the library + 3 standard deviations, or a simple cutoff like >50% inhibition).[16]

Secondary Screening: Dose-Response Analysis for Potency Determination

The goal of this phase is to confirm the activity of the primary hits and determine their potency (IC50).

  • Hit Picking: From the original library stock, "cherry-pick" only the compounds identified as hits in the primary screen into a new source plate.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution series for each hit compound, typically ranging from 50 µM down to 0.1 µM.[16]

  • Assay Execution: Repeat the optimized assay from the primary screen, but this time using the full dilution series for each compound.

  • Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to calculate the IC50 value (the concentration at which 50% of the activity is inhibited).

  • Hit Prioritization: Rank the confirmed hits based on their potency (IC50), maximal inhibition, and the quality of the dose-response curve.

Orthogonal Hit Validation

A significant portion of initial HTS hits can be false positives resulting from assay interference.[13][17] Orthogonal validation uses a distinct, independent assay to confirm that the compound's activity is genuine and target-specific.[13]

Causality: If a compound shows activity in two different assays that measure the same biological event through different technological principles (e.g., luminescence vs. fluorescence resonance energy transfer), it significantly increases the confidence that it is a true inhibitor of the target, not an artifact of the primary assay technology.[13]

Protocol: Biophysical Target Engagement Assay (e.g., Thermal Shift Assay - TSA)

  • Assay Principle: TSA measures the change in the melting temperature (Tm) of a target protein upon ligand binding. A genuine binder will stabilize the protein, resulting in a positive shift in Tm.

  • Preparation: Mix the purified target protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed as the protein unfolds.

  • Compound Addition: Add the hit pyrazole compounds at a fixed concentration (e.g., 20 µM) to the protein-dye mixture in a 96- or 384-well PCR plate.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature, measuring the fluorescence at each step.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The peak of the first derivative of this curve represents the Tm. A ΔTm (Tm with compound - Tm with DMSO) of >2°C is typically considered a positive result, confirming direct target engagement.

Data Analysis, Hit Triage, and Validation Strategy

Raw HTS data requires careful processing to eliminate systematic errors and identify genuine hits among a sea of noise and artifacts.[14][18] The hit triage process is a critical decision-making funnel.

Triage_Funnel A Primary Hits (~1,000s) From Single-Point Screen B Confirmed Hits (~100s) Potency (IC50) & Curve Quality A->B Dose-Response Screening C Triaged Hits (~50-100) Filter PAINS & Artifacts Check for SAR B->C Cheminformatics & Data Analysis D Validated Hits (<20) Confirmed in Orthogonal Assay Initial ADME Assessment C->D Biophysical & Cell-Based Secondary Assays

Figure 2: The hit triage and validation funnel, from primary hits to validated leads.

Key Triage Steps:

  • Filtering PAINS: Pan-Assay Interference Compounds (PAINS) are chemical structures known to frequently appear as false positives in HTS assays.[17] These compounds often interfere with assay technologies through mechanisms like redox cycling or fluorescence quenching. Computational filters should be applied to flag and deprioritize any hits containing known PAINS substructures.

  • Structure-Activity Relationship (SAR) Analysis: True hits often appear in clusters of structurally related analogs.[17] If several similar pyrazole derivatives show activity, it increases confidence in that particular chemical series. In contrast, "singletons" (active compounds with no active structural analogs) are often viewed with more skepticism.[17]

  • Purity and Integrity Check: Before committing significant resources, the physical samples of the highest-priority hits should be analyzed by LC-MS and NMR to confirm their identity and purity (>95%).[19]

Case Study: Screening for Pyrazole-Based Kinase Inhibitors

Many pyrazole-containing drugs are inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5][6]

Kinase_Pathway cluster_nuc Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Nuc Nucleus Inhibitor Pyrazole Inhibitor Inhibitor->RTK

Figure 3: A simplified receptor tyrosine kinase signaling pathway often targeted by pyrazole inhibitors.

Hypothetical Screening Data:

A library of 200,000 pyrazole compounds was screened against a purified Receptor Tyrosine Kinase (RTK) using an ADP-Glo™ assay.

Table 2: Summary of Hypothetical HTS Campaign Results

Stage# of CompoundsKey Metrics / ResultsOutcome
Primary Screen 200,000Z' = 0.78, S/B = 12, Hit Rate = 0.8%1,600 primary hits identified (>50% inhibition @ 10 µM).
Dose-Response 1,600Confirmation Rate = 75%1,200 compounds confirmed with IC50 < 20 µM.
Hit Triage 1,200250 hits flagged as PAINS. 3 major structural clusters identified.80 promising compounds from 3 core series selected.
Orthogonal Screen (TSA) 8035 compounds showed ΔTm > 2°C.35 compounds confirmed to directly bind the target kinase.
Final Validated Hits 3518 compounds with IC50 < 1 µM and good ligand efficiency.3 distinct pyrazole series advanced to lead optimization.

Conclusion

High-throughput screening of pyrazole libraries is a powerful and validated strategy for modern drug discovery. The inherent "drug-like" properties of the pyrazole scaffold provide a fertile ground for identifying high-quality starting points for therapeutic development.[2][4] Success, however, is not guaranteed by the library alone. It requires a meticulously planned and executed campaign built on the principles of scientific integrity. By investing in robust assay development, employing stringent, multi-step validation protocols, and applying rigorous data analysis to eliminate artifacts, researchers can confidently navigate the complexities of HTS and unlock the full potential of pyrazole chemistry to address unmet medical needs.

References

Application Notes & Protocols: A Guide to the Development of Kinase Inhibitors Using a Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Rise of the Pyrazole Scaffold

Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[2][3] The development of small-molecule protein kinase inhibitors (PKIs) has revolutionized treatment paradigms, and at the heart of many successful PKIs lies the pyrazole ring.

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry.[2][4][5] Its synthetic accessibility, favorable drug-like properties, and versatile nature have made it a cornerstone in the design of potent and selective kinase inhibitors.[2] Of the 74 small-molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including well-known drugs like Crizotinib, Ruxolitinib, and Encorafenib.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and biological evaluation of pyrazole-based kinase inhibitors. We will delve into the underlying principles of their mechanism, provide detailed experimental protocols, and offer insights into data interpretation, following a logical progression from molecular design to cellular validation.

Section 1: The Pyrazole Scaffold - A Privileged Framework for Kinase Inhibition

The remarkable success of the pyrazole scaffold stems from its unique chemical properties, which allow it to effectively mimic the adenine region of ATP and establish crucial interactions within the kinase ATP-binding pocket.

Key Physicochemical Features:

  • Hydrogen Bonding: The pyrazole ring contains two adjacent nitrogen atoms. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor.[6] This dual capability allows it to form strong, stabilizing hydrogen bonds with the "hinge region" of the kinase, a critical anchoring point for ATP and competitive inhibitors.[3]

  • Structural Rigidity and Versatility: The aromatic pyrazole ring provides a rigid core, which helps to properly orient attached substituents into specific pockets of the kinase active site. This rigidity minimizes the entropic penalty upon binding, contributing to higher affinity.

  • Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other aromatic or heteroaromatic rings, often improving aqueous solubility and other pharmacokinetic properties without sacrificing potency.[4]

Diagram 1: Pyrazole scaffold forming key hydrogen bonds in the kinase hinge region.

Section 2: Design, Synthesis, and Structure-Activity Relationship (SAR)

The development of a successful inhibitor is an iterative process of design, synthesis, and testing. The SAR provides a roadmap for optimizing lead compounds to enhance potency, selectivity, and drug-like properties.

General SAR Insights for Pyrazole-Based Inhibitors:

  • Substitutions at Position 3: The 3-amino group is a classic hinge-binder.[3][7] Modifications here are often explored to fine-tune interactions and explore adjacent pockets.

  • Substitutions at Position 4: This position is frequently used to attach larger substituents that can project into the solvent-exposed region or target other pockets, influencing selectivity and physical properties. For example, in some CDK inhibitors, bulky electron-withdrawing groups at this position enhance activity.[8]

  • Substitutions at Position 5: This position often points towards the "gatekeeper" residue of the kinase. Modifying this position can be a key strategy to achieve selectivity between different kinases.

  • Substitutions on the N-1 Nitrogen: This position is crucial for orienting the other substituents. Large, bulky groups can be used to probe hydrophobic pockets within the active site.

Table 1: Examples of FDA-Approved Pyrazole-Based Kinase Inhibitors

Drug NamePrimary Kinase Target(s)Disease Indication
Crizotinib ALK, ROS1, c-MetNon-Small Cell Lung Cancer
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera
Encorafenib BRAF V600EMelanoma, Colorectal Cancer
Erdafitinib FGFR1-4Urothelial Carcinoma
Asciminib Bcr-Abl (Allosteric)Chronic Myeloid Leukemia

Source: Data compiled from multiple reviews.[2][4]

Protocol 1: General Synthesis of a 3-Amino-4-aryl-1H-pyrazole Core

This protocol describes a common synthetic route to produce a versatile pyrazole core, which can be further functionalized. The causality behind this approach lies in the classical condensation reaction between a β-ketonitrile and hydrazine to form the pyrazole ring.

Materials:

  • Arylacetonitrile derivative

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt) in ethanol

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin-layer chromatography (TLC) plates and appropriate solvent system for monitoring

Step-by-Step Methodology:

  • Step 1: Claisen Condensation.

    • To a solution of sodium ethoxide in ethanol, add the arylacetonitrile derivative dropwise at 0°C.

    • After stirring for 15 minutes, add diethyl oxalate dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. The formation of the enolate intermediate is the driving force of this step.

    • Monitor reaction completion by TLC.

    • Quench the reaction with dilute HCl and extract the product with ethyl acetate. The acidification protonates the enolate to yield the β-ketonitrile intermediate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 2: Cyclization with Hydrazine.

    • Dissolve the crude β-ketonitrile intermediate from Step 1 in ethanol.

    • Add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

    • Reflux the mixture for 4-6 hours. The nucleophilic attack of hydrazine followed by intramolecular condensation and dehydration forms the stable aromatic pyrazole ring.

    • Monitor reaction completion by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the 3-amino-4-aryl-1H-pyrazole core.

  • Step 3: Characterization.

    • Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Section 3: Biological Evaluation of Pyrazole-Based Inhibitors

Once synthesized, the compounds must be rigorously tested to determine their biological activity. This evaluation follows a hierarchical approach, starting with direct enzyme inhibition and progressing to cell-based models.

cluster_workflow Kinase Inhibitor Development Workflow Design Compound Design & Synthesis InVitro In Vitro Kinase Assay (Biochemical Potency - IC50) Design->InVitro Test Potency TargetEngagement Cellular Target Engagement (Binding in Live Cells) InVitro->TargetEngagement Validate in Cells CellularActivity Cellular Activity Assays (Phenotypic Effect - GI50) TargetEngagement->CellularActivity Assess Function Mechanism Mechanism of Action (Target Phosphorylation) CellularActivity->Mechanism Confirm Target Hit LeadOpt Lead Optimization Mechanism->LeadOpt Iterate Design LeadOpt->Design

Diagram 2: Workflow for the development and evaluation of pyrazole-based kinase inhibitors.
Part 3.1: In Vitro Kinase Activity Assays

The first crucial step is to measure the direct inhibitory effect of a compound on the purified target kinase.[9] This is typically done to determine the half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10]

Protocol 2: In Vitro Kinase IC50 Determination using ADP-Glo™ Assay

Principle: This is a luminescent assay that determines kinase activity by measuring the amount of ADP produced. The reaction is performed in two steps: first, the kinase reaction occurs, then the remaining ATP is depleted. In the second step, the produced ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower light signal.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compounds (pyrazole derivatives) dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase buffer (specific to the kinase of interest)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 pM).

    • In the assay plate, add 1 µL of each compound dilution. Include "no compound" (DMSO only) for 0% inhibition control and "no enzyme" for 100% inhibition control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in the appropriate kinase buffer.

    • Add 20 µL of the kinase/substrate master mix to each well containing the test compound.

    • Pre-incubate the plate at room temperature for 15-30 minutes. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Initiate the kinase reaction by adding 25 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate Ki determination.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Table 2: Representative Biological Activity of Pyrazole-Based Inhibitors

Compound IDTarget KinaseIC50 (nM)Target Cell LineAntiproliferative IC50 (µM)
Afuresertib Akt10.08 (Ki)HCT116 (Colon)0.95
Compound 7 Aurora A / B28.9 / 2.2HT29 (Colon)0.381
Asciminib Bcr-Abl0.5K562 (Leukemia)N/A
Compound 29 EGFRN/AMCF-7 (Breast)0.30

Source: Data compiled from a review by Abuelizz et al.[4][8]

Part 3.2: Cell-Based Assays

While in vitro assays are essential for determining direct potency, cell-based assays are critical for understanding an inhibitor's efficacy in a physiological context, accounting for factors like cell permeability, target engagement, and effects on downstream signaling.[9][11]

cluster_pathway Simplified PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P Substrate Downstream Substrates (e.g., GSK3β, PRAS40) Akt->Substrate P Response Cell Survival, Proliferation, Growth Substrate->Response Inhibitor Pyrazole-Akt Inhibitor Inhibitor->Akt Inhibits

Diagram 3: Inhibition of the Akt signaling pathway by a pyrazole-based inhibitor.
Protocol 3: Cellular Target Phosphorylation Assay by Western Blot

Principle: This protocol is used to confirm that the inhibitor is engaging its intended target within the cell and producing a functional downstream effect.[12] By measuring the phosphorylation status of the target kinase (autophosphorylation) or a direct downstream substrate, one can verify the inhibitor's mechanism of action. For an Akt inhibitor, one would measure the phosphorylation of a substrate like GSK3β.[8][12]

Materials:

  • Cancer cell line expressing the target kinase (e.g., PC-3 cells for Akt)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Test compound (pyrazole derivative)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-GSK3β, anti-total-GSK3β, anti-Actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and PVDF membranes

  • Chemiluminescent substrate and imaging system

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency in 6-well plates.

    • Treat the cells with various concentrations of the pyrazole inhibitor for a specified time (e.g., 2-4 hours). Include a DMSO-only vehicle control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-GSK3β) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be "stripped" of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-GSK3β) or a loading control like Actin.

    • Analyze the band intensities to determine the dose-dependent effect of the inhibitor on target phosphorylation. A successful inhibitor will show a decrease in the phosphorylated protein signal with increasing concentration, while the total protein level remains unchanged.

Conclusion and Future Prospects

The pyrazole scaffold has firmly established itself as a cornerstone in the development of targeted kinase inhibitors.[4][13] Its favorable physicochemical properties and synthetic tractability provide a robust foundation for creating potent, selective, and effective therapeutics. The protocols and strategies outlined in these application notes provide a framework for the systematic design and evaluation of novel pyrazole-based inhibitors. Future research will likely focus on developing next-generation inhibitors with improved selectivity profiles to overcome drug resistance, exploring novel kinase targets, and leveraging the pyrazole scaffold to design covalent or allosteric inhibitors.[14][15] The continued innovation in this area holds immense promise for advancing precision medicine and treating a wide array of human diseases.

References

Introduction: The Strategic Importance of Formylpyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Vilsmeier-Haack Reaction: High-Yield Formylation of Pyrazoles

Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a vast array of functional molecules, from enzyme inhibitors and supramolecular ligands to advanced materials for organic electronics.[1][2] The formyl group at the C4 position serves as a versatile synthetic handle, enabling a multitude of subsequent chemical transformations. The Vilsmeier-Haack reaction stands as one of the most efficient, scalable, and widely adopted methods for introducing this formyl group onto the pyrazole nucleus.[3][4] It is a powerful formylation technique that utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to react with electron-rich heterocyclic systems.[5][6]

This technical guide, designed for researchers and drug development professionals, provides an in-depth exploration of the Vilsmeier-Haack reaction for pyrazole formylation. It moves beyond a simple recitation of steps to explain the underlying causality of the protocol, ensuring both scientific integrity and practical success in the laboratory.

The Reaction Mechanism: An Electrophilic Substitution Pathway

The Vilsmeier-Haack reaction proceeds through a well-defined, two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic attack on the pyrazole ring.[7][8]

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a nucleophilic amide, attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[6][9] This initial step is highly exothermic and requires careful temperature control.

  • Electrophilic Attack and Hydrolysis: The pyrazole ring, being an electron-rich π-excessive system, acts as the nucleophile.[10] The C4 position is the most electron-rich and sterically accessible site for electrophilic aromatic substitution. The pyrazole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. During the aqueous workup, this intermediate is readily hydrolyzed to yield the final pyrazole-4-carbaldehyde.[3][5]

Vilsmeier_Mechanism Vilsmeier-Haack Mechanism on Pyrazole cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Pyrazole Pyrazole Substrate Pyrazole->Iminium_Salt + Vilsmeier Reagent Aldehyde Pyrazole-4-carbaldehyde Iminium_Salt->Aldehyde + H₂O H2O H₂O (Workup)

Vilsmeier-Haack reaction mechanism overview.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of the Vilsmeier-Haack formylation is highly dependent on carefully optimized reaction parameters. For electron-deficient heterocycles like some substituted pyrazoles, higher temperatures and an excess of the Vilsmeier reagent are often necessary to achieve high yields.[11][12]

The causality behind these choices is clear:

  • Stoichiometry: An excess of both DMF and POCl₃ increases the concentration of the active Vilsmeier reagent, driving the equilibrium towards the product. This is particularly crucial for less reactive pyrazole substrates.[11]

  • Temperature: Higher temperatures provide the necessary activation energy for the electrophilic attack, especially when the pyrazole ring is deactivated by electron-withdrawing groups. Reactions can range from 60°C to 120°C.[3][11][13]

The following table summarizes optimized conditions for the formylation of 5-chloro-1,3-dialkylpyrazoles, illustrating the impact of stoichiometry and temperature on product yield.

EntrySubstrate:DMF:POCl₃ RatioTemperature (°C)Time (h)Yield (%)Reference
11 : 2 : 27020[11][12]
21 : 2 : 2120232[11][12]
31 : 5 : 2120255[11][12]
41 : 6 : 4120167[11]
51 : 6 : 4120275[12]

This data demonstrates that for this class of substrate, simply increasing the temperature is insufficient. A significant yield enhancement is achieved only when an excess of both DMF and POCl₃ is employed.

Detailed Experimental Protocol

This protocol provides a robust, self-validating methodology for the formylation of a generic N-substituted pyrazole.

Materials & Reagents:

  • N-substituted pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃) or sodium hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

Workflow Experimental Workflow A 1. Vilsmeier Reagent Prep. (Add POCl₃ to DMF at 0°C) B 2. Substrate Addition (Add Pyrazole to Reagent) A->B C 3. Reaction Heating (Stir at 70-120°C for 1-7h) B->C D 4. Quenching (Pour mixture onto crushed ice) C->D E 5. Neutralization (Adjust pH to 7-8 with base) D->E F 6. Extraction (Isolate product with organic solvent) E->F G 7. Purification (Dry, filter, concentrate, and purify via chromatography/recrystallization) F->G

General workflow for pyrazole formylation.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation (Critical Step):

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (6.0 eq.).

    • Cool the flask in an ice-salt bath to 0°C.

    • Add POCl₃ (4.0 eq.) dropwise via the dropping funnel to the stirred DMF over 30-60 minutes. Causality: This addition must be slow and controlled as the reaction is highly exothermic. Maintaining a low temperature prevents uncontrolled side reactions and ensures the stable formation of the Vilsmeier reagent.[5]

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Reaction with Pyrazole:

    • Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF, if necessary.

    • Add the pyrazole solution to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to the optimized temperature (e.g., 70-120°C) and stir for the required time (typically 1-7 hours), monitoring the reaction progress by TLC.[3][13]

  • Workup and Hydrolysis (Critical Step):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the crushed ice. Causality: This "reverse quench" is essential for safety. It dissipates the large amount of heat generated from the violent, exothermic hydrolysis of excess POCl₃.[14] This step also hydrolyzes the intermediate iminium salt to the desired aldehyde.[5]

    • After the addition, continue stirring until all the ice has melted.

  • Neutralization and Product Isolation:

    • Carefully neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH reaches 7-8. Causality: The hydrolysis of POCl₃ produces phosphoric acid and HCl. Neutralization is required to deprotonate the product (if it has acidic protons) and facilitate its precipitation or extraction into an organic solvent.[14]

    • The crude product may precipitate at this stage. If so, collect it by filtration, wash with cold water, and dry.

    • If the product does not precipitate, transfer the mixture to a separatory funnel and extract it three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[5]

Safety and Handling Precautions

The Vilsmeier-Haack reaction involves hazardous reagents that demand strict safety protocols.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and a lachrymator. It reacts violently with water, releasing toxic gases.[15][16][17]

    • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., Neoprene), and splash-proof goggles with a face shield.[17][18]

    • Storage: Store in a tightly sealed container under an inert atmosphere, away from water and moisture.[16][19]

    • Quenching: The quenching procedure must be performed with extreme care by adding the reaction mixture to ice, never the other way around.[14]

  • N,N-Dimethylformamide (DMF): DMF is a suspected reproductive toxin. Avoid inhalation and skin contact.[20]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to improve your reaction yield and purity.

Overview of Synthetic Strategy

The most prevalent and reliable method for synthesizing this compound is through a cross-coupling reaction, specifically the N-arylation of pyrazole. This involves forming a carbon-nitrogen (C-N) bond between the pyrazole ring and an activated aryl halide. The primary starting materials are pyrazole and 2-chloro-4-fluorobenzaldehyde. The fluorine atom at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr), which is the underlying mechanism for the classical Ullmann condensation. Alternatively, modern palladium-catalyzed Buchwald-Hartwig amination offers a complementary approach.[1][2]

G cluster_reactants Reactants cluster_product Product A 2-Chloro-4-fluorobenzaldehyde Catalyst Catalyst System (e.g., CuI or Pd(OAc)2) + Base (e.g., K2CO3) A->Catalyst B Pyrazole B->Catalyst C This compound Catalyst->C N-Arylation

Caption: General reaction scheme for N-arylation.

The choice between these methods often depends on substrate scope, catalyst cost, and reaction conditions required. This guide will help you navigate the intricacies of this crucial transformation.

Troubleshooting Guide

Issue 1: Low or Inconsistent Yield

Question: My yield of this compound is consistently below 50%. What are the common causes and how can I optimize the reaction?

Answer: Low yield is the most frequent challenge and can be attributed to several factors. A systematic approach is essential for diagnosis.

  • Purity of Starting Materials:

    • 2-Chloro-4-fluorobenzaldehyde: This starting material can contain impurities from its own synthesis, such as isomers or over-halogenated species.[3] It is also prone to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Confirm purity by 1H NMR or GC-MS before use. An acid impurity will be quenched by the base, reducing its effective concentration.

    • Pyrazole: Pyrazole is hygroscopic. Water in the reaction mixture can deactivate the catalyst and hydrolyze the aryl halide under basic conditions. Ensure the pyrazole is dry by storing it in a desiccator or drying it under vacuum.

  • Reaction Conditions (The "Big Three"):

    • Base: The base's role is to deprotonate the pyrazole N-H, forming the pyrazolate anion, which is the active nucleophile.

      • Weak Base (e.g., K₂CO₃, Cs₂CO₃): Often ideal for Ullmann-type reactions.[4] Cesium carbonate is more soluble in organic solvents and can accelerate the reaction but is more expensive.

      • Strong Base (e.g., NaOtBu, KOtBu, K₃PO₄): Typically required for Buchwald-Hartwig aminations.[1] However, strong bases can promote side reactions if the temperature is too high. If you see decomposition (darkening of the reaction mixture), consider a weaker base or lower temperature.

    • Solvent: The solvent must be anhydrous and capable of solubilizing the reactants and base.

      • High-Boiling Polar Aprotic Solvents (DMF, DMSO, NMP): These are standard for Ullmann reactions as they facilitate the SNAr mechanism and can operate at the high temperatures often required.[2]

      • Aromatic Hydrocarbons (Toluene, Xylene): Commonly used in Buchwald-Hartwig reactions.[5] They are less polar and require a strong, sterically hindered base to function effectively.

    • Temperature:

      • Ullmann reactions traditionally require high temperatures (100-160 °C) to drive the reaction forward.[2]

      • Buchwald-Hartwig reactions can often be run at lower temperatures (80-110 °C), which can be advantageous for substrates with sensitive functional groups.[5][6] If conversion is low, a modest increase in temperature (e.g., by 10-20 °C) is a reasonable first step.

  • Catalyst System and Atmosphere:

    • Inert Atmosphere: Both copper and palladium catalysts can be sensitive to oxygen, especially at elevated temperatures. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) by properly degassing the solvent and using Schlenk techniques.[7]

    • Catalyst Choice: For Ullmann reactions, CuI is the most common and effective catalyst.[8][9] For Buchwald-Hartwig, a palladium(0) source (often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂) and a suitable phosphine ligand are required.[1]

    • Ligand Selection (for Buchwald-Hartwig): The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For N-arylation of heterocycles, bulky electron-rich phosphine ligands like Xantphos or tBuBrettPhos are often effective.[10]

Troubleshooting cluster_purity Purity Issues? cluster_conditions Conditions Optimal? cluster_catalyst Catalyst/Atmosphere OK? Start Low Yield Detected CheckPurity Verify Purity of Starting Materials (NMR, GC-MS) Start->CheckPurity PurityOK Purity >98% CheckPurity->PurityOK CheckConditions Review Reaction Conditions (Base, Solvent, Temp) ConditionsOK Conditions Match Literature? CheckConditions->ConditionsOK CheckCatalyst Assess Catalyst System & Atmosphere CatalystOK Inert Atmosphere Used? CheckCatalyst->CatalystOK Purification Optimize Purification Method PurityOK->CheckConditions Yes PurifySM Purify Starting Materials PurityOK->PurifySM No PurifySM->CheckPurity ConditionsOK->CheckCatalyst Yes OptimizeConditions Systematically Vary: 1. Base (K2CO3 -> Cs2CO3) 2. Solvent (DMF -> DMSO) 3. Temperature (+10-20°C) ConditionsOK->OptimizeConditions No/Unsure OptimizeConditions->CheckConditions CatalystOK->Purification Yes ImproveSetup Degas Solvent, Use Schlenk Line, Check Catalyst Activity CatalystOK->ImproveSetup No ImproveSetup->CheckCatalyst

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Significant Side Product Formation

Question: My crude reaction mixture shows multiple spots on TLC and peaks in GC-MS besides my product. What are these impurities and how can I prevent them?

Answer: Side product formation is often linked to suboptimal reaction conditions or reactive impurities.

  • Hydrodefluorination: You may observe the formation of 2-chlorobenzaldehyde. This arises from the replacement of the fluorine atom with a hydrogen atom. This is often caused by trace amounts of water in the reaction mixture.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use freshly dried K₂CO₃ or Cs₂CO₃.

  • Homocoupling: In Ullmann reactions, you might see the formation of biphenyl-type dimers of your starting material. This is more common with aryl iodides and bromides but can occur with activated fluorides at high temperatures.

    • Solution: Lowering the reaction temperature or reducing the catalyst loading can sometimes mitigate this. Ensure a slight excess of the pyrazole nucleophile is used (e.g., 1.1-1.2 equivalents).

  • Aldehyde Degradation: The benzaldehyde functional group can be sensitive. Under very high temperatures and strongly basic conditions, Cannizzaro-type reactions or other decomposition pathways can occur, leading to a complex mixture.

    • Solution: Avoid excessive temperatures (>160 °C) and unnecessarily strong bases if possible. If using Buchwald-Hartwig conditions, which are generally milder, this is less of a concern.[6]

Frequently Asked Questions (FAQs)

Q1: For a multi-gram scale synthesis, is the Ullmann condensation or Buchwald-Hartwig amination more suitable?

A1: For larger-scale synthesis, the Ullmann condensation is often preferred.[2] The primary reasons are cost and robustness. Copper catalysts (like CuI) are significantly cheaper than palladium catalysts and their associated phosphine ligands. Ullmann reactions can sometimes be more tolerant to minor variations in reagent quality, although they often require higher temperatures. Buchwald-Hartwig amination provides excellent yields and operates under milder conditions but the high cost of the catalyst and ligand can be a barrier for scaling up.[1]

Q2: How do I choose the optimal base for the reaction?

A2: The choice of base depends on the reaction type. For Ullmann N-arylation of pyrazole (pKa ≈ 14.5 in DMSO), a base must be strong enough to generate the pyrazolate anion. K₂CO₃ is a common and effective choice. K₃PO₄ is a stronger, non-nucleophilic base that is also highly effective in both Ullmann and Buchwald-Hartwig systems. For Buchwald-Hartwig reactions, sodium or potassium tert-butoxide is frequently used, but K₃PO₄ is a good alternative if base-sensitive functional groups are a concern.[1][5]

Q3: What is the best way to monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The product is more polar than the 2-chloro-4-fluorobenzaldehyde starting material but less polar than pyrazole. You should see the consumption of the benzaldehyde starting material (visualized with a UV lamp) and the appearance of a new product spot. For more quantitative analysis, taking aliquots and analyzing by GC-MS or HPLC is recommended.

Q4: I'm struggling with the final purification. What do you recommend?

A4: The primary impurities are typically unreacted pyrazole and residual base.

  • Workup: After the reaction is complete, cool the mixture, dilute it with a solvent like ethyl acetate, and wash it with water. This will remove the bulk of the inorganic base and unreacted pyrazole (which is water-soluble).

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for obtaining a highly pure product. A gradient elution starting from 100% hexanes and gradually increasing the polarity with ethyl acetate is typically effective.

  • Recrystallization: If the product is obtained as a solid and is reasonably pure after workup (>90%), recrystallization from a solvent system like ethanol/water or isopropyl alcohol can be a scalable purification method.

Optimized Experimental Protocols

Protocol 1: Copper-Catalyzed Ullmann-Type N-Arylation

This protocol is a robust starting point for gram-scale synthesis.

ParameterValue/Reagent
CatalystCopper(I) Iodide (CuI)
LigandN,N'-Dimethylethylenediamine (DMEDA) (Optional, but often improves yield)
BasePotassium Carbonate (K₂CO₃), dried
SolventDimethylformamide (DMF), anhydrous
Temperature120-140 °C
AtmosphereNitrogen or Argon

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add K₂CO₃ (2.0 eq.), CuI (0.1 eq.), and pyrazole (1.2 eq.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF via syringe.

  • If using a ligand, add DMEDA (0.2 eq.) via syringe.

  • Add 2-chloro-4-fluorobenzaldehyde (1.0 eq.).

  • Heat the reaction mixture to 130 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC until the starting benzaldehyde is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate (10 volumes), and filter through a pad of Celite to remove the copper catalyst and base.

  • Wash the filtrate with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is ideal for smaller-scale synthesis where yield and mild conditions are prioritized.

ParameterValue/Reagent
CatalystPd₂(dba)₃ or Pd(OAc)₂
LigandXantphos
BasePotassium Phosphate (K₃PO₄)
SolventToluene or Dioxane, anhydrous
Temperature100-110 °C
AtmosphereNitrogen or Argon

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (0.02 eq.), Xantphos (0.04 eq.), K₃PO₄ (2.0 eq.), and pyrazole (1.2 eq.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add 2-chloro-4-fluorobenzaldehyde (1.0 eq.).

  • Heat the reaction mixture to 110 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography.

References

Troubleshooting failed Suzuki-Miyaura coupling reactions with pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these important N-heterocyclic scaffolds. The unique electronic and structural properties of pyrazoles can present specific challenges not always encountered with simpler aryl systems. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Part 1: Foundational Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[1][2] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] Understanding this cycle is fundamental to diagnosing issues in your reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (A) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Pyrazole Halide) PdII_Halide R¹-Pd(II)L₂-X (B) Oxidative Adduct OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² (E) Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² Coupled Product RedElim->Product BoronicAcid R²-B(OH)₂ Borate [R²-B(OR)₃]⁻ Activated Borate BoronicAcid->Borate + Base Base Base (e.g., K₃PO₄) Base->Borate Borate->Transmetalation caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling for pyrazole synthesis.

Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when performing Suzuki-Miyaura coupling reactions with pyrazole-containing molecules.

Q1: My reaction is not working at all (0% conversion). What are the first things I should check?

A1: Complete reaction failure usually points to a fundamental problem with one of the core components. Before exploring more complex issues, verify the following:

  • Catalyst Activity: The active catalyst is a Pd(0) species.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your palladium source is from a reliable vendor and has been stored correctly. For sensitive or challenging couplings, using a pre-formed, air-stable Pd(0) precatalyst, such as those developed by Buchwald, can be more reliable.[5][6]

  • Inert Atmosphere: The catalytic cycle is highly sensitive to oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the unwanted homocoupling of your boronic acid.[4] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) throughout.[7][8]

  • Reagent Integrity:

    • Boronic Acid/Ester: Boronic acids can degrade over time, especially if they are electron-rich or heterocyclic, leading to protodeboronation.[9][10] Confirm the purity of your boronic acid. Consider using more stable boronic esters (e.g., pinacol or MIDA esters) if protodeboronation is a known issue for your substrate.[9][10]

    • Base: Ensure your base is dry and finely powdered, especially for anhydrous reactions. The efficacy of bases like K₃PO₄ and K₂CO₃ can be compromised by absorbed water.[4][11]

    • Solvent: Use anhydrous solvents if the reaction protocol calls for it. Ensure the solvent is of an appropriate grade and free from contaminants.

Q2: I have an unprotected N-H pyrazole, and the reaction consistently fails or gives low yields. What is happening?

A2: This is one of the most common challenges with pyrazole substrates. The acidic proton on the pyrazole nitrogen (pKa ≈ 14-15) is a major source of catalyst inhibition and other side reactions.[5][12]

  • Causality - Catalyst Inhibition: Under basic conditions, the pyrazole N-H is deprotonated to form a pyrazolate anion. This anion is an excellent ligand for the palladium center. It can coordinate strongly to the Pd(II) intermediate formed after oxidative addition, creating a stable, off-cycle Pd-azolyl complex.[5] This complex can be the catalytic resting state, preventing the catalytic cycle from turning over efficiently.[5][12]

  • Troubleshooting Strategies:

    • Use Specialized Catalysts: The most effective solution is to use modern catalytic systems designed for coupling N-H heterocycles. Buchwald's second-generation precatalysts (e.g., SPhos and XPhos precatalysts) have proven highly effective.[5][6] These bulky, electron-rich phosphine ligands accelerate the desired catalytic steps, particularly reductive elimination, helping to outcompete the formation of the inhibitory off-cycle complex.[5][13]

    • Increase Catalyst/Ligand Loading: For particularly stubborn N-H pyrazoles, increasing the catalyst loading (e.g., from 2 mol% to 5-7 mol%) and adding an extra equivalent of free ligand relative to the palladium can sometimes improve yields.[5]

    • N-Protection (Last Resort): While the goal is often to avoid extra steps, protecting the pyrazole nitrogen with a simple group like a benzyl (Bn) or Boc group will completely eliminate the issue of the acidic proton.[5] This is a robust but less elegant solution.

Q3: My main side product is from protodeboronation of my boronic acid. How can I minimize this?

A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[10] This side reaction consumes your nucleophile and is often promoted by high temperatures, strong bases, and the presence of water.[4][10]

  • Causality: The mechanism can be complex, but it is essentially a protonolysis reaction. Electron-rich, heteroaromatic, and vinyl boronic acids are particularly susceptible.[10][14]

  • Troubleshooting Strategies:

    • Modify Base and Solvent Conditions:

      • Weaker Base: Switch from strong bases like NaOH or K₃PO₄ to milder bases like K₂CO₃ or even potassium fluoride (KF).[4]

      • Anhydrous Conditions: If possible, switch to anhydrous conditions. Water is often the primary proton source.[4]

    • Use Boronic Esters: Convert the boronic acid to a more stable derivative.

      • Pinacol Esters: These are generally more robust towards protodeboronation.

      • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable and designed for "slow release" of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[9][10]

    • Lower Reaction Temperature: If the desired coupling is kinetically competent at a lower temperature, reducing the heat can significantly slow the rate of protodeboronation.

    • Use a More Active Catalyst: A faster catalytic system can promote the desired cross-coupling to occur more rapidly than the undesired protodeboronation. Using highly active precatalysts can allow for reactions at lower temperatures and shorter times.[14]

Q4: I'm observing significant homocoupling of my boronic acid (Glaser-type coupling). What causes this and how can I stop it?

A4: The formation of a biaryl product derived from two molecules of your boronic acid (R²-R²) is a common side reaction, often indicating the presence of an oxidant, most commonly oxygen.[4][15]

  • Causality: While the exact mechanism can vary, it is generally accepted that oxygen can either oxidize the Pd(0) catalyst or directly participate in a palladium-mediated oxidative coupling of the boronic acid.

  • Troubleshooting Strategies:

    • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction headspace are scrupulously free of oxygen. Re-evaluate your inert atmosphere technique.

    • Use a Pd(II) Precatalyst: Sometimes, starting with a Pd(II) source can be beneficial as it avoids having a high concentration of Pd(0) present before the oxidative addition step, which can be a window for side reactions.

    • Minimize Excess Boronic Acid: While a slight excess (1.1-1.5 equivalents) is standard, using a very large excess can increase the statistical probability of homocoupling.

Q5: What is the best combination of catalyst, ligand, and base for coupling pyrazoles?

A5: There is no single "best" combination, as the optimal conditions depend on the specific pyrazole halide and boronic acid. However, extensive studies have identified highly reliable systems.[3][5][16]

ComponentRecommended ReagentsRationale & Comments
Palladium Source Buchwald G2/G3/G4 Precatalysts (e.g., XPhos Pd G3)[5][12]Air- and moisture-stable precatalysts that rapidly generate the active Pd(0)L species. Highly reliable and provide reproducible results.[14]
Pd₂(dba)₃ or Pd(OAc)₂Common, less expensive Pd sources. Require in situ combination with a ligand. Performance can be less consistent than with precatalysts.[5][6]
Ligand Buchwald Biarylphosphines: - XPhos: Excellent for many substrates, including chloro-pyrazoles.[5] - SPhos: Very effective, especially for N-H unprotected heterocycles.[5][6]These bulky, electron-rich ligands promote the crucial oxidative addition and reductive elimination steps, overcoming many of the challenges associated with pyrazoles.[13][17][18]
Base K₃PO₄ (Potassium Phosphate)A strong, non-nucleophilic base. Very effective in many systems, particularly for N-H heterocycles. Often used in aqueous dioxane or THF.[5][11]
K₂CO₃ (Potassium Carbonate)A slightly milder base. A good alternative if K₃PO₄ is too harsh or causes side reactions.[8][19]
Solvent Dioxane/H₂O (e.g., 4:1)[5]A very common and robust solvent system that works for a wide range of substrates.
Toluene or THF (often with water)Other common choices. The choice of solvent can influence reaction rates and selectivity.[6][20][21]

Part 3: Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 4-Bromopyrazole

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-bromopyrazole (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[4]

  • Reaction Execution: Seal the vial and place it in a preheated heating block or oil bath set to the desired temperature (typically 80–110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Part 4: Visualization & Workflow

A logical troubleshooting workflow can help systematically diagnose and solve reaction failures.

Troubleshooting_Flowchart Start Reaction Failed (Low or No Yield) Check_Basics 1. Check Fundamentals - Inert Atmosphere? - Reagent Purity? - Catalyst Activity? Start->Check_Basics Identify_Side_Products 2. Analyze Crude Mixture (LCMS/GCMS) Check_Basics->Identify_Side_Products Yes Fix_Basics Solution: - Improve Degassing - Use Fresh Reagents - Use Precatalyst Check_Basics->Fix_Basics No Homocoupling Predominant Homocoupling? Identify_Side_Products->Homocoupling Protodeboronation Predominant Protodeboronation? Homocoupling->Protodeboronation No Fix_Homocoupling Solution: - Rigorous Degassing - Check for Oxidants Homocoupling->Fix_Homocoupling Yes Unreacted_SM Unreacted Starting Material? Protodeboronation->Unreacted_SM No Fix_Protodeboronation Solution: - Use Milder Base (K₂CO₃/KF) - Use Boronic Ester (Pinacol/MIDA) - Lower Temperature Protodeboronation->Fix_Protodeboronation Yes Fix_Unreacted_SM Solution: - Increase Temperature - Switch to More Active Catalyst/Ligand (e.g., XPhos/SPhos) - Check Base/Solvent Compatibility Unreacted_SM->Fix_Unreacted_SM Yes Success Reaction Optimized Unreacted_SM->Success No / Resolved Fix_Basics->Start Fix_Homocoupling->Start Fix_Protodeboronation->Start Fix_Unreacted_SM->Start caption Fig 2. Troubleshooting Decision Tree.

References

Side product formation in the synthesis of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during key synthetic procedures. Our focus is on understanding the root causes of side product formation and providing actionable, field-proven solutions to optimize your reactions.

Section 1: Formylation of Aromatic Rings

The direct introduction of a formyl group onto an aromatic ring is a fundamental transformation. However, each named reaction comes with its own set of challenges, often leading to mixtures of products and purification difficulties. This section addresses the most common issues.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]

Q1: My Vilsmeier-Haack reaction is giving a very low yield, and I'm recovering most of my starting material. What's going wrong?

A: This is a common issue that typically points to two main causes: an inactive Vilsmeier reagent or insufficient substrate reactivity.

  • Causality & Explanation: The Vilsmeier reagent (a chloroiminium salt) is the active electrophile.[3] It is highly sensitive to moisture, which will hydrolyze it and render it inactive. Secondly, the Vilsmeier reagent is a relatively weak electrophile.[3] The reaction relies on a nucleophilic attack from an electron-rich aromatic ring. If your substrate has even mild electron-withdrawing groups or is not sufficiently activated, the reaction will be sluggish or fail.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Verify Reagent Quality: Use a fresh bottle of POCl₃. Older bottles can absorb moisture and degrade.

    • Increase Reaction Temperature: For moderately activated substrates, increasing the reaction temperature after the initial formation of the Vilsmeier reagent can drive the reaction to completion. A typical procedure involves forming the reagent at 0-10°C and then heating the reaction with the substrate on a steam bath.[4]

    • Check Substrate Reactivity: Confirm that your aromatic substrate is electron-rich enough for this reaction. Substrates like phenols, anilines, and electron-rich heterocycles (like indoles and pyrroles) are ideal.[1][3]

Q2: I'm observing the formation of an unexpected, colored byproduct in my Vilsmeier-Haack reaction with N,N-dimethylaniline. How can I avoid this?

A: The formation of greenish-blue dyestuffs is a known side reaction, particularly during the workup phase.

  • Causality & Explanation: This side product arises from the self-condensation of the product, p-dimethylaminobenzaldehyde, or reaction intermediates under uncontrolled pH and temperature conditions during neutralization. Localized heating and high pH can promote these unwanted condensation pathways.

  • Troubleshooting Steps:

    • Controlled Neutralization: During the aqueous workup, pour the reaction mixture onto a large amount of crushed ice.[4]

    • Maintain Low Temperature: Neutralize the acidic solution slowly and with vigorous stirring, ensuring the temperature of the mixture remains below 20°C. Use an ice bath if necessary.[4]

    • Use a Buffered System: Neutralize the solution using a saturated aqueous solution of a mild base like sodium acetate, which helps to control the pH more effectively than strong bases.[2]

Workflow: Vilsmeier-Haack Reaction

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation P1 Form Vilsmeier Reagent: DMF + POCl₃ (Anhydrous, 0-10°C) R1 Add Electron-Rich Aromatic Substrate P1->R1 R2 Heat Reaction Mixture (e.g., Steam Bath, 2h) R1->R2 W1 Pour onto Crushed Ice R2->W1 W2 Neutralize Slowly (e.g., NaOAc, <20°C) W1->W2 W3 Filter Precipitate W2->W3 W4 Purify (Recrystallization) W3->W4 Start Substituted Benzyl Alcohol Intermediate Desired Product: Substituted Benzaldehyde Start->Intermediate [Oxidation] SideProduct Side Product: Substituted Benzoic Acid Intermediate->SideProduct [Over-oxidation] (Often Faster)

References

Technical Support Center: Efficient Cross-Coupling of Chloroarenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chloroarene cross-coupling. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for one of the most challenging yet economically vital transformations in modern synthetic chemistry. As your Senior Application Scientist, my goal is to translate complex catalytic principles into actionable strategies for your lab.

The C-Cl bond, with its high bond dissociation energy, presents a significant hurdle for oxidative addition to a metal center, the crucial first step in most cross-coupling catalytic cycles.[1][2] However, the low cost and vast commercial availability of chloroarenes make them highly desirable starting materials.[1] Success in this field hinges on the rational selection of a highly active catalyst system. This guide provides a structured approach to catalyst selection, troubleshooting, and protocol execution.

Section 1: Catalyst System Selection - Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when designing a cross-coupling reaction with a chloroarene substrate.

Q1: What is the single most critical component for activating a C-Cl bond?

A: The ligand. The choice of ligand is paramount. To overcome the high activation barrier of the C-Cl bond, the palladium center must be both highly electron-rich and sterically accessible. Traditional catalysts like those based on triphenylphosphine are generally ineffective for unactivated aryl chlorides.[1][2] Modern catalysis relies on two main classes of ligands:

  • Bulky, Electron-Rich Phosphines: These are the workhorses for chloroarene activation. The electron-donating character of the ligand increases the electron density on the palladium, which facilitates the oxidative addition step.[3] Steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is believed to be the active catalyst.[4] Prominent examples include the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and trialkylphosphines (e.g., P(t-Bu)₃).[1][5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are even more electron-releasing than most phosphines, making them excellent ligands for activating inert C-Cl bonds.[1][6] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts are particularly effective and user-friendly.[7]

Q2: I have Pd(OAc)₂ and Pd₂(dba)₃ in my lab. Can I use them, or do I need a specialized precatalyst?

A: While you can use Pd(OAc)₂ or Pd₂(dba)₃, it is often not the most reliable approach for challenging chloroarene couplings. These sources present several potential problems:

  • Pd(II) Sources (e.g., Pd(OAc)₂): These require an in situ reduction to the active Pd(0) state. This reduction step can be unreliable and is often a source of reaction failure.[8][9]

  • Pd(0) Sources (e.g., Pd₂(dba)₃): The dibenzylideneacetone (dba) ligands can remain coordinated to the palladium, acting as inhibitors and retarding the formation of the active catalyst.[8][9]

Authoritative Recommendation: For robust and reproducible results, especially with difficult substrates, use a well-defined precatalyst . Modern palladacycle precatalysts (e.g., Buchwald G3 and G4 precatalysts) are air- and moisture-stable, easy to handle, and are designed to cleanly and efficiently generate the active monoligated Pd(0) species under the reaction conditions.[4][8][9][10] This eliminates the uncertainty of in situ activation and leads to more consistent outcomes.[8]

Q3: How do I choose the right base and solvent?

A: The base and solvent play crucial, interconnected roles that go beyond simple proton scavenging.

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for many transformations like Buchwald-Hartwig amination.[11] For Suzuki-Miyaura couplings, potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often used.[12][13] The choice of base can significantly impact the reaction rate, and its identity can be dependent on the electronic properties of the chloroarene.[14]

  • Solvent Selection: Aprotic, non-coordinating solvents are preferred. Toluene, dioxane, and THF are common choices.[15] The solvent can influence the solubility of the base and other reagents. In some cases, the halide byproduct (e.g., KBr from a Suzuki coupling with an aryl bromide) can interact with the catalyst differently in polar vs. non-polar solvents, affecting selectivity in dihaloarene couplings.[16][17]

Section 2: Troubleshooting Guide

Even with a well-designed experiment, challenges can arise. This guide addresses the most common failure modes in a Q&A format.

Workflow for Troubleshooting a Failed Chloroarene Coupling

G start Reaction Failure (Low/No Conversion) check_reagents 1. Confirm Reagent Purity & Integrity - Freshly distilled/degassed solvent? - Anhydrous base? - Active catalyst/precatalyst? start->check_reagents check_setup 2. Verify Inert Atmosphere - Thoroughly degassed? - Positive pressure of Ar/N₂? check_reagents->check_setup catalyst_issue 3. Is the Catalyst System Active Enough? check_setup->catalyst_issue increase_activity Switch to a more electron-rich, bulkier ligand (e.g., from XPhos to SPhos) or switch from phosphine to NHC. catalyst_issue->increase_activity No conditions_issue 4. Are Reaction Conditions Optimal? catalyst_issue->conditions_issue Yes change_precatalyst Use a well-defined precatalyst (e.g., Buchwald G3/G4) to ensure clean Pd(0) generation. increase_activity->change_precatalyst screen_base Screen alternative bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). conditions_issue->screen_base No side_reactions 5. Are Side Reactions Occurring? conditions_issue->side_reactions Yes screen_solvent Screen alternative solvents (e.g., Toluene, Dioxane, THF). screen_base->screen_solvent increase_temp Increase reaction temperature. screen_solvent->increase_temp dehalogenation Hydrodehalogenation? - Change solvent. - Ensure inert atmosphere. side_reactions->dehalogenation Yes homocoupling Homocoupling? - Rigorously exclude O₂. - Use a Pd(0) precatalyst. side_reactions->homocoupling Yes

Caption: A step-by-step workflow for diagnosing and resolving common issues in chloroarene cross-coupling reactions.

Q: My reaction shows no conversion of the starting material. What's the most likely cause?

A: The most common culprit is insufficient catalyst activity for the specific chloroarene substrate. The C-Cl oxidative addition is often the rate-limiting step, and if your catalyst isn't potent enough, the reaction will not initiate.[18]

  • Probable Cause: The chosen ligand is not electron-rich or bulky enough. This is particularly true for electron-rich or sterically hindered aryl chlorides, which are notoriously difficult to activate.[13] Another possibility is catalyst deactivation due to oxygen or impurities in the reagents or solvent.[10][19]

  • Solution:

    • Upgrade Your Ligand: Switch to a more electron-donating and sterically demanding ligand. The general trend for activity often follows the evolution of the Buchwald ligands. If a second-generation ligand like XPhos fails, try a third-generation ligand like SPhos or RuPhos.[5] For extremely challenging substrates, consider specialized ligands like those based on carbazole scaffolds or N-heterocyclic carbenes (NHCs).[7][11]

    • Use a Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂, switch to an air-stable palladacycle precatalyst (e.g., XPhos Pd G3). This ensures the efficient and clean generation of the active Pd(0) species, which is critical for initiating the catalytic cycle.[8][9][10]

    • Verify Inert Conditions: Ensure your solvent is rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[19][20]

Q: I'm seeing a significant amount of a side product that appears to be my starting material without the chlorine. What is happening?

A: You are observing hydrodehalogenation , a common side reaction where the chloroarene is reduced to the corresponding arene.

  • Probable Cause: This occurs when the palladium catalyst reacts with a hydride source in the reaction mixture.[20] Potential hydride sources can include the solvent (especially alcohols or THF), amines, or water. The resulting palladium-hydride species can then undergo reductive elimination with the aryl group to release the dehalogenated product.

  • Solution:

    • Change the Solvent: Switch to a solvent less prone to acting as a hydride donor, such as toluene or dioxane.[15]

    • Ensure Anhydrous Conditions: Use an oven-dried flask and anhydrous reagents and solvents to minimize water content.

    • Re-evaluate the Base: In some cases, the choice of base can influence the rate of this side reaction.

Q: My Suzuki-Miyaura reaction is producing a biphenyl product derived from the boronic acid. How do I prevent this?

A: This side reaction is the homocoupling of your boronic acid reagent.

  • Probable Cause: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[19] If the active Pd(0) catalyst is exposed to air, it can be oxidized. This Pd(II) can then participate in a catalytic cycle that couples two molecules of the boronic acid. Using a Pd(II) precatalyst without ensuring complete reduction to Pd(0) can also lead to this issue.[20]

  • Solution:

    • Rigorous Degassing: This is the most critical step. Ensure the reaction mixture and headspace are completely free of oxygen before heating.[19]

    • Use a Pd(0) Source or Precatalyst: Employing a well-defined precatalyst that cleanly generates Pd(0) minimizes the amount of residual Pd(II) at the start of the reaction.[10]

Q: I am trying to couple a sterically hindered chloroarene (e.g., with substituents at both ortho positions). The reaction is very sluggish. What should I try?

A: Sterically hindered substrates are among the most challenging and require highly specialized catalyst systems. Both the oxidative addition and the final reductive elimination steps can be impeded by steric bulk.

  • Probable Cause: Your current ligand is not bulky enough to force the necessary conformational changes at the metal center or is causing steric clashing that slows down key steps.

  • Solution:

    • Select a Highly Bulky Ligand: This is a situation where ligands specifically designed for steric hindrance are necessary. For phosphines, consider ligands with very large steric profiles like t-BuXantphos or newly developed carbazolyl-derived phosphine ligands, which have proven effective for synthesizing tetra-ortho-substituted biaryls.[11][21]

    • Consider NHC Ligands: Bulky N-heterocyclic carbene ligands, such as IPr or IPent, are also extremely effective for coupling hindered substrates.[7][22] The PEPPSI-IPent catalyst, for instance, has shown high activity for these transformations.[7]

    • Higher Temperatures: These reactions often require higher temperatures to overcome the activation barriers associated with sterically demanding substrates.

Ligand Selection Guide for Chloroarenes
Chloroarene TypeRecommended Ligand ClassSpecific ExamplesRationale & Key Considerations
Electron-Poor / Activated Dialkylbiaryl PhosphinesXPhos, P(t-Bu)₃The C-Cl bond is weakened, making oxidative addition easier. A moderately active, robust catalyst is often sufficient.[1][2]
Electron-Neutral Bulky Dialkylbiaryl PhosphinesSPhos, RuPhosRequires a more electron-rich ligand to facilitate oxidative addition compared to activated chlorides.[5]
Electron-Rich Highly Bulky, Electron-Rich Phosphines or NHCsSPhos, BrettPhos, PEPPSI-type NHC catalystsThe C-Cl bond is strong and resistant to cleavage. A very strong donor ligand is essential to provide sufficient electron density to the Pd center.[12][23]
Sterically Hindered Very Bulky Phosphines or NHCst-BuXantphos, Custom Carbazolyl Phosphines, PEPPSI-IPentExtreme steric bulk on the ligand is needed to promote reductive elimination and accommodate bulky substrates.[7][11][21]
Heteroaryl Chlorides Dialkylbiaryl Phosphines, P,N-LigandsSPhos, cataCXium® AHeteroatoms can coordinate to the palladium center and inhibit catalysis. Ligands that are robust to this potential poisoning are required.[24][25]

Section 3: Key Experimental Protocols

Adherence to proper experimental technique is critical for success and reproducibility.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Chloroarene

This protocol is a robust starting point based on widely applicable methods.[10][20]

Materials:

  • Chloroarene (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%)

  • SPhos ligand (0.02 mmol, 2 mol% - note: additional ligand is often beneficial)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (3-5 mL)

  • Oven-dried reaction vial with a PTFE-lined screw cap and a magnetic stir bar.

Procedure:

  • Vessel Preparation: To the oven-dried reaction vial, add the chloroarene, arylboronic acid, palladium precatalyst, ligand, and K₃PO₄.

  • Inerting the Atmosphere: Seal the vial with the screw cap. Evacuate the vial under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-110 °C. Stir vigorously for the designated reaction time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots under an inert atmosphere.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of Polar Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these valuable heterocyclic scaffolds. The inherent polarity of many substituted pyrazoles can lead to frustrating and time-consuming purification workflows. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, grounded in established scientific principles and practical, field-proven experience.

I. Troubleshooting Guide: Common Purification Problems & Solutions

This section is formatted in a problem/solution style to directly address issues you may be facing in the lab.

Poor Retention & Elution in the Void Volume (Reversed-Phase HPLC/Flash)

Problem: My polar pyrazole compound shows little to no retention on a C18 column and elutes with the solvent front.[1][2]

Causality: This is a classic issue for highly polar molecules in reversed-phase (RP) chromatography.[2] The non-polar stationary phase (like C18) and a highly polar mobile phase lead to minimal hydrophobic interactions, causing the polar analyte to be swept through the column without significant retention.[3][4] Standard C18 columns can also suffer from "phase collapse" in highly aqueous mobile phases (>80% water), which further reduces retention.[5]

Solutions:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[1][6] It utilizes a polar stationary phase (e.g., silica, diol, amine) and a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) with a smaller amount of a polar solvent (water).[1][7] The polar analytes are retained through partitioning into a water-enriched layer on the surface of the stationary phase.[8]

  • Use a Polar-Embedded or Aqueous-Stable RP Column: These columns have stationary phases modified with polar groups to prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity for polar compounds.[5]

  • Consider Normal-Phase Chromatography (NPC): While less common for highly polar compounds due to potential for strong, irreversible binding to silica, NPC can be an option. However, it often requires chlorinated and less environmentally friendly solvents.[1]

Tailing or Asymmetric Peak Shapes in HPLC

Problem: My pyrazole compound produces tailing peaks, leading to poor resolution and inaccurate quantification.

Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[9] For pyrazoles, which are basic, this frequently involves interaction with acidic residual silanol groups on the surface of silica-based columns.[9][10] This can be particularly problematic with basic pyrazole derivatives.[11] Mass overload can also lead to peak tailing.[10]

Solutions:

  • Mobile Phase pH Adjustment: For basic pyrazoles, working at a lower pH (e.g., pH < 3) can protonate the residual silanol groups on the silica surface, minimizing secondary interactions.[9] Conversely, operating at a high pH can deprotonate the basic pyrazole, which may also improve peak shape. Ensure your column is stable at the chosen pH.[10]

  • Use an End-Capped Column: High-quality, end-capped columns have fewer accessible residual silanols, reducing the potential for secondary interactions.[9]

  • Add an Ionic Modifier: Adding a small amount of an acid (e.g., formic acid, trifluoroacetic acid) or a base (e.g., triethylamine, ammonia) to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.

  • Optimize Sample Concentration and Injection Volume: Injecting too much sample can overload the column, leading to peak distortion.[12] Try reducing the concentration or injection volume.[13]

  • Consider a Different Stationary Phase: If peak tailing persists, a different stationary phase chemistry may be necessary.

Co-elution with Polar Impurities

Problem: I am unable to separate my target pyrazole from highly polar impurities.

Causality: When both the compound of interest and the impurities are highly polar, achieving differential retention can be challenging, especially if they share similar functional groups.

Solutions:

  • Employ Orthogonal Separation Techniques: If one chromatographic method fails, try a technique that separates based on a different principle.

    • HILIC: As mentioned, HILIC provides a different selectivity compared to reversed-phase and is ideal for separating polar compounds.[1][6]

    • Ion-Exchange Chromatography (IEX): If your pyrazole or impurities are ionizable, IEX can provide excellent resolution.[14][15] This technique separates molecules based on their net charge.[16][17] Cation-exchange would be suitable for basic pyrazoles.[14][18]

    • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, offering unique selectivity and often faster separations than HPLC.[19][20][21] It is a powerful tool for chiral and achiral separations.[22]

  • Salt Formation and Recrystallization: Convert the basic pyrazole into a salt using an acid (e.g., HCl, H₂SO₄).[23][24][25][26] The resulting salt will have different solubility properties, often allowing for purification by recrystallization away from non-basic impurities.[24][25] The purified salt can then be neutralized to recover the free pyrazole.[24]

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel polar pyrazole?

A1: A good starting point is to assess the compound's solubility and pKa. For chromatography, begin with analytical scale HPLC to screen different conditions. A typical workflow would be:

  • Reversed-Phase (C18 column): Start with a water/acetonitrile or water/methanol gradient with 0.1% formic acid. This will quickly tell you if the compound has sufficient retention for RP methods.

  • HILIC: If retention in RP is poor, switch to a HILIC column (e.g., bare silica, diol, or amide phase) with an acetonitrile/water gradient.[1][6]

  • TLC Analysis: Thin-layer chromatography can be a quick and inexpensive way to screen different solvent systems for normal-phase or HILIC flash chromatography. For very polar compounds that remain at the baseline, reverse-phase TLC plates can be used.[27]

Q2: My polar pyrazole won't crystallize. What can I do?

A2: "Oiling out" or failure to crystallize is common for polar compounds, often due to residual solvents or impurities.[24][28]

  • Ensure Purity: The compound may need to be purer before crystallization will be successful. Try a quick chromatographic step first.

  • Mixed-Solvent Systems: A highly effective technique is to dissolve the compound in a "good" solvent (e.g., ethanol, methanol) and then add a "poor" solvent (e.g., water, hexane, diethyl ether) dropwise until turbidity persists.[28][29] Gentle warming to redissolve, followed by slow cooling, can induce crystallization.[29]

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.[28]

  • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to initiate crystallization.

  • Salt Formation: As mentioned previously, converting the pyrazole to a salt can significantly improve its crystallinity.[23][24][25][26]

Q3: How can I remove colored impurities from my pyrazole sample?

A3: Colored impurities can often be removed with the following methods:

  • Activated Charcoal: Add a small amount of activated charcoal to a solution of your crude product, heat briefly, and then filter through celite.[24][28] Be aware that charcoal can also adsorb your product, potentially reducing the yield.[28]

  • Recrystallization: Often, colored impurities will remain in the mother liquor during recrystallization.[24]

  • Silica Gel Plug: Dissolve your compound in a minimal amount of solvent and pass it through a short pad of silica gel. Polar colored impurities may be retained on the silica.[24]

Q4: Can I use normal-phase (silica gel) chromatography for my basic polar pyrazole?

A4: Yes, but with caution. Basic compounds like pyrazoles can interact strongly with the acidic silica surface, leading to significant peak tailing and potential irreversible adsorption.[9][11] To mitigate this, you can:

  • Deactivate the Silica: Add a small amount of a volatile base, like triethylamine (~0.5-1%) or ammonium hydroxide, to your eluent.[29]

  • Use Alumina: Neutral or basic alumina can be a better stationary phase for purifying basic compounds.[29]

III. Protocols & Methodologies

Protocol 1: HILIC Method Development for Polar Pyrazoles

This protocol outlines a systematic approach to developing a HILIC separation method.

  • Column Selection:

    • Start with a bare silica column as it is a robust, general-purpose HILIC phase.[1]

    • For basic pyrazoles, consider an amide or diol phase for alternative selectivity.

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Water with a buffer or additive (e.g., 10 mM ammonium acetate or 0.1% formic acid) to improve peak shape and reproducibility.

  • Initial Gradient Conditions (Analytical HPLC):

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column)

    • Gradient: 95% ACN to 60% ACN over 10-15 minutes.

    • Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection (at least 5-10 column volumes).[8]

  • Sample Preparation:

    • Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition (i.e., high ACN content).[8][13] Dissolving in pure water or DMSO can lead to poor peak shape.[8]

  • Optimization:

    • Adjust the gradient slope to improve the separation of closely eluting peaks.

    • If retention is too low, consider a different HILIC stationary phase.

Protocol 2: Salt Formation and Recrystallization

This protocol is for purifying a basic pyrazole by converting it to a salt.

  • Dissolution: Dissolve the crude pyrazole compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acid Addition: Slowly add a solution of an acid (e.g., HCl in ether, or concentrated H₂SO₄) dropwise while stirring. A precipitate, the pyrazole salt, should form.[23][25]

  • Isolation: Collect the solid salt by vacuum filtration and wash with a small amount of the cold solvent.

  • Recrystallization of the Salt:

    • Choose an appropriate solvent or solvent mixture (e.g., ethanol/water, methanol) to recrystallize the salt.[28][29]

    • Dissolve the salt in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[28]

    • Collect the purified crystals by vacuum filtration.

  • Liberation of the Free Base (Optional):

    • Dissolve the purified salt in water.

    • Add a base (e.g., NaHCO₃, NaOH solution) until the solution is basic.

    • Extract the purified pyrazole into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

IV. Data & Visualization

Table 1: Chromatography Mode Selection Guide for Polar Pyrazoles
Challenge Primary Recommendation Secondary Options Key Considerations
No retention on C18HILIC [1][6]Aqueous C18, Normal PhaseHILIC offers the most significant change in selectivity.
Basic compound, peak tailingpH-modified mobile phase , End-capped column [9]Ion-Exchange (Cation)Control of silanol interactions is key.
Separation of polar isomersHILIC , SFC Ion-ExchangeMay require high-efficiency columns and shallow gradients.
Charged/ionizable pyrazoleIon-Exchange Chromatography [14]HILIC with bufferSeparation is based on net charge, offering unique selectivity.
Diagrams

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Decision workflow for selecting a purification strategy.

dot graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: HILIC retention mechanism for polar analytes.

V. References

  • What can I use to purify polar reaction mixtures? - Biotage. (2023-07-11). 1

  • Why HILIC is what your polar compounds need for purification - Buchi.com. 6

  • Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem. 28

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv. (2025-06-18). 12

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds - Welch Materials. (2025-12-24). 8

  • Hydrophilic Interaction (HILIC) Columns - Biocompare. 7

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica - Aug 14 2019. (2019-08-14). 13

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014-03-09). 29

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. 23

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. 2

  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. 24

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. 25

  • Peak Tailing in HPLC - Element Lab Solutions. 9

  • CN110903279A - Pyrazole compound and salt and application thereof - Google Patents. 26

  • Ion chromatography - Wikipedia. 14

  • How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC - SiliCycle. (2022-04-20). 10

  • ION EXCHANGE CHROMATOGRAPHY. 30

  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. 27

  • High resolution separations by supercritical fluid chromatography using a coupled column approach with the Agilent 1260 Infinity. (2010-12-01). 31

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024-01-24). 16

  • Introduction to Ion Exchange Chromatography | Bio-Rad. 17

  • Reversed-phase chromatography - Wikipedia. 3

  • Ion Exchange (IEX) HPLC Column - Phenomenex. 18

  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. 5

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025-10-20). --INVALID-LINK--

  • Reversed Phase HPLC Columns - Phenomenex. 4

  • Semipreparative chiral supercritical fluid chromatography in the fractionation of lansoprazole and two related antiulcer drugs enantiomers - PubMed. 22

  • Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner. 19

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals | LCGC International. 20

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023-01-07). 11

  • Supercritical Fluid Chromatography Demystified: A Chat with Experts - YouTube. (2023-04-19). 21

References

Preventing decomposition of pyrazole boronic acids during Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition and Maximizing Success.

Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into one of the more nuanced areas of Suzuki-Miyaura cross-coupling: the use of pyrazole boronic acids. These reagents are invaluable for introducing the pyrazole moiety—a common pharmacophore—but are notoriously prone to decomposition. This resource will help you diagnose issues, optimize your reaction conditions, and ultimately achieve higher yields and purity.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of pyrazole boronic acids. The primary culprit is often protodeboronation, a side reaction that cleaves the crucial carbon-boron bond, rendering your reagent inactive.[1][2]

Q1: My reaction has stalled. LC-MS analysis shows a significant amount of unreacted starting material and a byproduct corresponding to the mass of the parent pyrazole (pyrazole-H). What is happening?

Answer: This is a classic symptom of protodeboronation (also called protodeborylation).[1] This is a chemical reaction where a proton source cleaves the carbon-boron bond of your pyrazole boronic acid, replacing it with a carbon-hydrogen bond.[1][2] This undesired reaction consumes your boronic acid, reducing the yield of your desired coupled product and generating the parent heteroarene as a byproduct.[2] The rate of this decomposition competes directly with the rate of the productive Suzuki coupling. If protodeboronation is faster, your reaction will fail.

Q2: I've confirmed protodeboronation is the issue. What are the most likely causes in my reaction flask?

Answer: Protodeboronation is highly dependent on reaction conditions. Several factors can accelerate this unwanted side reaction:

  • Excessive Base Strength/Concentration: While a base is necessary for the Suzuki mechanism, strong bases (like NaOH, KOH) or high concentrations of moderate bases can significantly accelerate protodeboronation, especially in the presence of water.[3][4] The base-catalyzed pathway involves the formation of a highly reactive boronate anion ([ArB(OH)3]−) which is then susceptible to protonolysis.[3]

  • Presence of Water: Water is a common proton source for this side reaction. Using non-anhydrous solvents or reagents can be detrimental. The base-catalyzed decomposition process often involves water acting as the proton source that attacks the activated boronate species.[4]

  • High Temperatures: Like most reactions, the rate of protodeboronation increases with temperature. If your desired coupling is sluggish, simply increasing the heat may accelerate decomposition more than the productive reaction.

  • Slow Catalysis: If the catalytic cycle (oxidative addition, transmetalation, reductive elimination) is slow, the boronic acid spends more time exposed to the harsh reaction conditions, giving it more opportunity to decompose.[1] Efficient catalyst systems that promote rapid turnover can outpace the decomposition pathway.[1]

Q3: How can I adjust my current protocol to fix the protodeboronation problem?

Answer: Based on the causes above, here are several adjustments you can make to your existing experiment to favor the Suzuki coupling over decomposition.

Workflow for Troubleshooting Low Yield due to Protodeboronation

G cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Condition Tuning Steps cluster_3 Reagent Modification Steps Low Yield Low Yield Protodeboronation Confirmed (LC-MS) Protodeboronation Confirmed (LC-MS) Low Yield->Protodeboronation Confirmed (LC-MS) Condition_Tuning Tune Reaction Conditions Protodeboronation Confirmed (LC-MS)->Condition_Tuning Reagent_Modification Modify Boron Reagent Protodeboronation Confirmed (LC-MS)->Reagent_Modification Switch_Base 1. Switch to a Weaker Base (e.g., K3PO4, K2CO3, Cs2CO3) Condition_Tuning->Switch_Base Use_Ester 1. Switch to Pinacol Ester (More stable than acid) Reagent_Modification->Use_Ester Lower_Temp 2. Lower Reaction Temperature Switch_Base->Lower_Temp Anhydrous 3. Ensure Anhydrous Conditions Lower_Temp->Anhydrous Catalyst 4. Use a More Active Catalyst (e.g., Buchwald Precatalysts) Anhydrous->Catalyst Result Improved Yield Catalyst->Result Use_MIDA 2. Use MIDA Boronate (Slow release of boronic acid) Use_Ester->Use_MIDA Use_BF3K 3. Use Trifluoroborate (BF3K) Salt (Highly stable) Use_MIDA->Use_BF3K Use_BF3K->Result

Caption: Troubleshooting decision tree for addressing protodeboronation.

Detailed Protocol Adjustments:
  • Change Your Base: Swap strong inorganic bases for milder options. Potassium phosphate (K₃PO₄) is often an excellent choice for sensitive heteroaryl couplings. Other options include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3]

  • Go Anhydrous: Use freshly distilled, anhydrous solvents (like dioxane, toluene, or 2-MeTHF). If your base is hydrated (e.g., K₃PO₄·H₂O), consider its water contribution or use the anhydrous form.

  • Lower the Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this may slow the reaction, it can disproportionately reduce the rate of decomposition.

  • Boost Your Catalyst: Use a more active and modern catalyst system. Palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (like SPhos, XPhos, or RuPhos) generate the active Pd(0) species quickly and promote rapid catalytic turnover, which helps the productive coupling outcompete decomposition.[1][5]

ParameterStandard Condition (Problematic)Recommended Condition (Optimized)Rationale
Base NaOH, K₂CO₃ in H₂O/EtOHK₃PO₄, Cs₂CO₃Weaker bases lower the concentration of the highly reactive boronate anion, slowing protodeboronation.[3]
Solvent EtOH/H₂O, wet DMFAnhydrous Dioxane, Toluene, 2-MeTHFMinimizes the primary proton source for the undesired side reaction.
Temperature >100 °C60-80 °CReduces the rate of decomposition, which is often more temperature-sensitive than the coupling.
Catalyst Pd(PPh₃)₄G3-XPhos, SPhos PrecatalystModern ligands accelerate the rate-limiting steps of the catalytic cycle, favoring C-C bond formation.[5]

Part 2: Frequently Asked Questions (FAQs)

This section provides proactive advice for designing robust Suzuki coupling reactions with pyrazole boronic acids from the outset.

Q4: I am planning a synthesis. Should I use a pyrazole boronic acid or a more stable derivative like an ester?

Answer: While pyrazole boronic acids can work under carefully optimized conditions, it is highly recommended to use a more stable surrogate to prevent decomposition.[2] Using a "protected" form of the boronic acid is a key strategy.[6]

  • Pinacol Esters (-B(pin)): These are the most common and commercially available alternative.[7] The pinacol group provides steric shielding to the boron center, making it less susceptible to hydrolysis and protodeboronation.[3][6] They are generally stable enough for column chromatography.[6]

  • MIDA Boronates (-B(MIDA)): These are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[6][8] They participate in Suzuki reactions via a "slow-release" mechanism. Under the reaction conditions, the MIDA group slowly hydrolyzes to release a low concentration of the free boronic acid into the reaction medium.[1][4] This keeps the instantaneous concentration of the vulnerable boronic acid low, minimizing decomposition while allowing the desired coupling to proceed.[2][4]

  • Potassium Trifluoroborate Salts (-BF₃K): These salts are highly crystalline and very stable to air and moisture.[9] The tetracoordinate nature of the boron atom makes them resistant to protodeboronation.[9] They are excellent reagents for challenging couplings where the corresponding boronic acid is particularly unstable.[5]

Comparison of Boron Reagents
Boron ReagentStructureKey AdvantagesKey Disadvantages
Boronic AcidR-B(OH)₂High reactivity, atom economical.[4]Prone to protodeboronation and trimerization (boroxin formation).[6][10]
Pinacol EsterR-B(pin)Good balance of stability and reactivity; commercially available.[6][7]Can be sluggish to hydrolyze; may require more forcing conditions.
MIDA BoronateR-B(MIDA)Excellent stability (air, moisture, chromatography); enables slow release.[8]Preparation can be laborious; slow release may lead to long reaction times.[6]
TrifluoroborateR-BF₃K⁻ K⁺Highly stable to storage and protodeboronation.[9]Often requires specific conditions for activation; can have low solubility.[6]
Q5: My pyrazole has an N-H bond. Do I need to protect it before the Suzuki coupling?

Answer: Yes, in most cases, protecting the pyrazole N-H is highly advisable. The N-H proton is acidic and can cause several problems:

  • Inhibition of the Catalyst: The anionic pyrazolate formed upon deprotonation can coordinate strongly to the palladium center, inhibiting catalytic activity.[11]

  • Consumption of Base: The N-H will react with the base, altering the stoichiometry and potentially affecting the reaction rate and mechanism.

  • Side Reactions: The presence of an unprotected N-H can lead to side reactions and lower yields.

Common protecting groups for the pyrazole nitrogen include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or a simple N-aryl group (like phenyl) if it fits the synthetic plan. The choice of protecting group should be orthogonal to the other functional groups in your molecule and the Suzuki reaction conditions.

General Workflow: N-H Pyrazole Suzuki Coupling

G cluster_0 Pre-Coupling cluster_1 Suzuki Coupling cluster_2 Post-Coupling Start N-H Pyrazole Halide Protect 1. Protect N-H (e.g., Boc, SEM) Start->Protect Protected_Pyrazole N-Protected Pyrazole Boronic Acid Derivative Borylate 2. Borylate Halide (If starting with pyrazole halide) Suzuki 3. Suzuki Coupling (Optimized Conditions) Protected_Pyrazole->Suzuki Coupled_Product N-Protected Coupled Product Suzuki->Coupled_Product Deprotect 4. Deprotect N-H Coupled_Product->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: Recommended workflow for Suzuki coupling of N-H pyrazoles.

Q6: What is the "slow-release" strategy and when should I use it?

Answer: The "slow-release" strategy is a powerful technique specifically designed for Suzuki couplings involving unstable boronic acids, such as those of many heterocycles.[12] It relies on using a highly stable boronic acid surrogate, like a MIDA boronate or an organotrifluoroborate.[1]

The core principle is to maintain a very low concentration of the reactive (and unstable) free boronic acid in the solution at any given time.[4] The stable precursor (the MIDA boronate) slowly hydrolyzes under the basic reaction conditions to replenish the boronic acid as it is consumed by the palladium catalyst.[5]

This ensures that the rate of the productive cross-coupling reaction is significantly higher than the rate of decomposition, leading to much better yields for substrates that would otherwise fail completely.[4] You should use this strategy whenever you are working with a pyrazole boronic acid known to be highly prone to protodeboronation, especially electron-deficient or certain 2-substituted heteroaryl systems.[1][4]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole-Containing Compounds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities.[1][2][3][4] The versatility of the pyrazole scaffold allows for a high degree of chemical modification, enabling the fine-tuning of its biological effects. This guide focuses on 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde, a molecule of significant interest due to the combined electronic effects of the chloro and pyrazolyl substituents on the benzaldehyde ring. While direct biological data for this specific compound is not extensively available in the public domain, we can infer its potential activities by examining structurally related analogues. This guide will synthesize available data on these analogues to provide a comparative overview of their biological performance, with a primary focus on anticancer and antimicrobial activities.

The rationale for investigating this class of compounds lies in the established precedent of pyrazole derivatives as effective therapeutic agents. The presence of a halogen atom, such as chlorine, can enhance the lipophilicity and metabolic stability of a molecule, potentially leading to improved cell permeability and in vivo efficacy.[5][6] The benzaldehyde moiety serves as a versatile chemical handle for further derivatization and can itself contribute to the biological activity.

Synthetic Strategies for Pyrazole-Benzaldehyde Derivatives

The synthesis of pyrazole-benzaldehyde derivatives typically involves a multi-step process. A common approach begins with the formation of the pyrazole ring through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. Subsequent functionalization, such as halogenation, can be achieved using standard reagents. The pyrazole ring is then coupled to a benzaldehyde precursor, often via a nucleophilic aromatic substitution reaction.[7]

For instance, the synthesis of a related compound, 2-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde, involves the initial preparation of a chlorinated pyrazole derivative, which is then reacted with a fluorobenzaldehyde moiety.[7] The Vilsmeier-Haack reaction is another powerful tool for the formylation of reactive aromatic and heteroaromatic rings, and has been employed in the synthesis of pyrazole-4-carbaldehydes.

Comparative Biological Activity: Anticancer and Antimicrobial Potential

The biological evaluation of pyrazole derivatives has revealed significant potential in oncology and infectious disease research. Here, we compare the activities of several pyrazole-benzaldehyde analogues and related structures.

Anticancer Activity

The cytotoxic effects of pyrazole derivatives are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[8][9] A lower IC50 value, the concentration of a compound required to inhibit cell growth by 50%, indicates greater potency.

Table 1: Comparative Anticancer Activity of Pyrazole Analogues

Compound/AnalogueCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Pyrazole Carbaldehyde Derivative 43MCF-7 (Breast)0.25Doxorubicin0.95[2]
Pyrazolo[1,5-a]pyrimidine 34dHeLa (Cervical)10.41 ± 0.217Doxorubicin-[1]
Pyrazolo[1,5-a]pyrimidine 34dDU-145 (Prostate)10.77 ± 0.124Doxorubicin-[1]
Pyrazoline Derivative 11AsPC-1 (Pancreatic)16.8Cisplatin-[10]
Pyrazoline Derivative 11U251 (Glioblastoma)11.9Cisplatin-[10]

Note: The specific structures of the compounds are detailed in the cited references.

The data in Table 1 demonstrates that pyrazole derivatives can exhibit potent anticancer activity against a range of cancer cell lines. For example, a pyrazole carbaldehyde derivative showed significantly greater potency than the standard chemotherapeutic drug doxorubicin against MCF-7 breast cancer cells.[2] The diverse mechanisms of action for pyrazole-based anticancer agents include the inhibition of kinases such as PI3K, EGFR, and VEGFR-2, as well as the disruption of microtubule polymerization.[2][10]

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Comparative Antimicrobial Activity of Pyrazole Analogues

Compound/AnalogueMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Pyrazole Derivative 3Escherichia coli0.25Ciprofloxacin0.5[3][4]
Pyrazole Derivative 4Streptococcus epidermidis0.25Ciprofloxacin4[3][4]
Pyrazole Derivative 2Aspergillus niger1Clotrimazole2[3][4]

The results in Table 2 highlight the potent antimicrobial effects of certain pyrazole derivatives, with some compounds exhibiting greater activity than the standard antibiotics ciprofloxacin and clotrimazole.[3][4] The presence of halogen substituents on the aromatic rings of pyrazole derivatives has been shown to enhance their antimicrobial activity.[5][6]

Experimental Protocols

MTT Assay for Cytotoxicity Screening

The following is a generalized protocol for the MTT assay, a widely used colorimetric method to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Workflow Diagram:

MTT_Assay_Workflow start Start: Seed cells in 96-well plate incubate1 Incubate for 24 hours start->incubate1 add_compound Add test compounds at various concentrations incubate1->add_compound incubate2 Incubate for 24-72 hours add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End: Calculate IC50 values read_absorbance->end

Caption: Workflow of the MTT assay for determining cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a further 24 to 72 hours.[9]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT working solution to each well. Incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole and the attached aromatic rings. Key SAR observations from the literature include:

  • Halogen Substitution: The presence of electron-withdrawing groups like chlorine and bromine on the phenyl ring often enhances antimicrobial and anticancer activity.[5][6] This may be due to increased lipophilicity, which facilitates passage through cell membranes.

  • Substituents on the Pyrazole Ring: The substitution pattern on the pyrazole ring itself is crucial. For example, in a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be critical for potent and selective activity.[11][12]

  • Nature of the Linker: The linkage between the pyrazole and other moieties can significantly impact activity. The introduction of flexible or rigid linkers can alter the compound's ability to bind to its biological target.

Logical Relationship Diagram:

SAR_Logic Core Pyrazole Core A versatile scaffold for derivatization Substituents Substituents Halogens (Cl, Br) Alkyl/Aryl groups Carboxamides Core->Substituents Modification of BiologicalActivity Biological Activity Anticancer Antimicrobial Anti-inflammatory Substituents->BiologicalActivity Influences

Caption: Relationship between the pyrazole core, its substituents, and biological activity.

Conclusion and Future Directions

While direct experimental data for this compound remains to be published, a comprehensive analysis of its structural analogues strongly suggests its potential as a biologically active molecule, particularly in the realms of anticancer and antimicrobial research. The presence of the pyrazole ring, combined with the chloro-substituted benzaldehyde moiety, provides a promising scaffold for the development of novel therapeutic agents.

Future research should focus on the synthesis and in-depth biological evaluation of this compound and a focused library of its derivatives. Elucidating the specific molecular targets and mechanisms of action will be crucial for optimizing its therapeutic potential and advancing this promising class of compounds towards clinical applications.

References

A Comparative Guide to the Efficacy of Palladium Catalysts in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Introduction: The Pyrazole Core and the Power of Palladium

The pyrazole motif is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its status as a privileged scaffold in numerous FDA-approved drugs. The efficient synthesis of functionalized pyrazoles is, therefore, a critical endeavor for researchers in drug development. Among the myriad of synthetic methods, palladium-catalyzed cross-coupling reactions have emerged as a highly versatile and powerful tool for both the initial construction of the pyrazole ring and its subsequent elaboration.[1]

The choice of the palladium catalyst system—comprising a palladium precursor and a carefully selected ligand—is paramount to the success of these transformations. It directly influences reaction yields, substrate scope, functional group tolerance, and overall efficiency.[2] This guide provides an in-depth, objective comparison of common palladium catalysts for pyrazole synthesis, supported by experimental data, to empower researchers to make informed decisions for their specific synthetic challenges. We will explore two primary applications: the formation of the pyrazole ring via C-N bond formation and the functionalization of pre-formed pyrazoles via C-C bond formation.

Part 1: Ring Formation via C-N Coupling - The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a pillar of modern organic synthesis, enabling the formation of C-N bonds with remarkable efficiency.[2][3] In pyrazole synthesis, it is often employed to couple an aryl halide with a hydrazine or a pyrazole anion. The efficacy of this reaction is critically dependent on the ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are particularly effective as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2][4]

Comparative Performance of Catalyst Systems

The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand dictates the catalyst's performance. Below is a comparative summary of various catalyst systems for the N-arylation of pyrazoles, a common strategy in drug discovery.

Pd PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Advantages & Considerations
Pd(OAc)₂XPhosK₃PO₄t-BuOH1103-1285-98Highly active for a broad range of aryl chlorides and bromides. Low catalyst loadings are often possible.[4]
Pd₂(dba)₃XantphosCs₂CO₃Dioxane10012-2475-92Wide bite angle of Xantphos is effective for many substrates.[5] Often used for challenging couplings.
Pd(OAc)₂SPhosK₂CO₃Toluene1004-1880-95Another highly active Buchwald ligand, often showing complementary reactivity to XPhos.[4]
PdCl₂(dppf)(dppf)NaOt-BuToluene11018-3660-85A more traditional catalyst system, generally reliable for aryl bromides and iodides but less effective for chlorides.[6]

Causality Behind Experimental Choices:

  • Ligand Choice: The steric bulk of ligands like XPhos and SPhos facilitates the final reductive elimination step, which is often rate-limiting, thereby increasing the overall reaction rate.[4] Their electron-rich nature enhances the rate of oxidative addition of the aryl halide to the Pd(0) center.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) is crucial.[2] The base deprotonates the pyrazole or hydrazine, generating the active nucleophile, and facilitates the regeneration of the Pd(0) catalyst at the end of the cycle.

  • Solvent: Aprotic, non-polar to polar aprotic solvents like toluene or dioxane are typically used to ensure the solubility of the reactants and catalyst system while remaining inert to the reaction conditions.

Illustrative Catalytic Cycle: Buchwald-Hartwig Amination

The mechanism involves a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reactions.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle for N-Arylation pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) pd_complex->inv1 amine_complex Ar-Pd(II)-NR₂(L) amine_complex->inv2 product Ar-NR₂ inv1->amine_complex Ligand Substitution & Deprotonation (HNR₂, Base) inv2->pd0 Catalyst Regeneration inv2->product Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig C-N coupling.

Part 2: Pyrazole Functionalization via C-C Coupling - The Suzuki-Miyaura Reaction

Once the pyrazole core is synthesized, its functionalization is often the next critical step. The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling reaction for forming C(sp²)-C(sp²) bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents onto a halopyrazole scaffold.[1]

Comparative Efficacy of Catalysts in Suzuki Coupling of Halopyrazoles

The reactivity of halopyrazoles follows the expected trend (I > Br > Cl), with chloropyrazoles being the most challenging substrates.[6] The choice of catalyst is therefore highly dependent on the nature of the halide.

Pd Precursor/PrecatalystLigand/SystemBaseSolventTemp. (°C)Typical Yield (%)Key Advantages & Considerations
Pd(PPh₃)₄PPh₃ (in situ)Na₂CO₃Toluene/H₂O90-10080-95 (for I, Br)A classic, reliable "workhorse" catalyst. Air-sensitive and may require higher catalyst loadings. Less effective for chlorides.[7]
PdCl₂(dppf)dppfK₂CO₃Dioxane80-10085-98 (for I, Br)Highly reliable and versatile for a wide range of aryl bromides and iodides.[6][7]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10090-99 (for Br, Cl)Excellent for challenging substrates, including sterically hindered partners and unactivated aryl chlorides.[4]
PdCl₂(PCy₃)₂PCy₃K₃PO₄Dioxane100-12070-90 (for Cl)The electron-rich and bulky tri-cyclohexylphosphine ligand is particularly effective for activating stubborn C-Cl bonds.[8]

Causality Behind Experimental Choices:

  • Catalyst System for Chlorides: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step more difficult. Highly electron-rich and sterically demanding ligands like SPhos or PCy₃ are required to create a more reactive, coordinatively unsaturated Pd(0) species that can break this stronger bond.[4][9]

  • Biphasic vs. Anhydrous Conditions: The use of an aqueous base (e.g., Na₂CO₃ in toluene/H₂O) is common for Suzuki reactions as it facilitates the dissolution of the inorganic base and the boronic acid salt. Anhydrous conditions with bases like K₃PO₄ in dioxane are also highly effective, particularly for moisture-sensitive substrates.

Experimental Workflow: Catalyst Screening for Optimal Pyrazole Functionalization

A systematic approach is crucial for identifying the optimal catalyst system for a novel substrate.

Experimental_Workflow Workflow for Catalyst System Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Define Substrates: Halopyrazole + Boronic Acid B Select 4-6 Diverse Catalyst Systems (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos, etc.) A->B C Run Small-Scale Parallel Reactions (Identical Conditions) B->C D Analyze Conversion/Yield (LC-MS, GC, NMR) C->D E Identify Top 1-2 'Hit' Catalysts D->E F Optimize Parameters: Base, Solvent, Temperature, Catalyst Loading E->F G Verify Optimal Conditions on Larger Scale F->G H H G->H Final Protocol

Caption: A logical workflow for efficient catalyst screening and reaction optimization.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-1H-pyrazole

This protocol provides a self-validating system for a typical Suzuki coupling reaction using a robust and reliable catalyst.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1-methyl-1H-pyrazole, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water to achieve a 4:1 solvent ratio (e.g., 4 mL dioxane, 1 mL water).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The judicious selection of a palladium catalyst is a critical parameter that dictates the success of pyrazole synthesis and functionalization. For C-N bond formation via Buchwald-Hartwig amination, modern catalyst systems based on bulky, electron-rich phosphine ligands such as XPhos and SPhos offer superior performance, especially for challenging substrates.[2][4] For C-C bond formation via Suzuki-Miyaura coupling, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) remain highly effective for bromo- and iodopyrazoles, while advanced systems are required to efficiently couple the more economical but less reactive chloropyrazoles.[6][7][9]

The field continues to evolve, with ongoing research focused on developing more active and stable catalysts that can operate at lower loadings and milder conditions. The emergence of palladium precatalysts, which offer enhanced stability and ease of handling, represents a significant step forward.[10] As the demand for complex, pyrazole-containing molecules grows, so too will the innovation in palladium catalysis, enabling chemists to build these vital structures with ever-increasing precision and efficiency.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in various biological interactions have cemented its role in a plethora of clinically approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Axitinib.[2][3][4] The therapeutic breadth of pyrazole derivatives is vast, spanning anticancer, anti-inflammatory, and antimicrobial activities.[1][3][5][6][7][8]

This guide provides a comparative analysis of the structure-activity relationships (SAR) that govern the biological effects of pyrazole derivatives. By dissecting the causal relationships between specific structural modifications and resulting pharmacological activity, we aim to furnish researchers, scientists, and drug development professionals with field-proven insights to guide the rational design of next-generation therapeutics.

Part 1: Pyrazole Derivatives as Anticancer Agents

The development of pyrazole-based anticancer agents is a highly active area of research, with derivatives engineered to interact with a multitude of oncogenic targets.[5] The SAR is often highly dependent on the specific mechanism of action, with tubulin polymerization and kinase inhibition being the most extensively studied pathways.

Tubulin Polymerization Inhibitors

Many pyrazole derivatives exert their cytotoxic effects by disrupting microtubule dynamics, a mechanism shared with established anticancer drugs like colchicine and combretastatin A-4 (CA-4).[9][10] These pyrazole analogues are designed to bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules and ultimately leading to G2/M phase cell cycle arrest and apoptosis.[11][12][13]

Causality of Experimental Design: The core strategy involves creating a scaffold that mimics the spatial and electronic arrangement of known binders. The pyrazole ring often serves as a constrained linker (B-ring) between two aryl rings (A and C rings) that occupy key hydrophobic pockets in the binding site.

Key SAR Insights:

  • The A-Ring: A 3,4,5-trimethoxyphenyl group is a recurrent and often essential feature for high potency, mimicking the A-ring of colchicine and CA-4.[10][13] This moiety forms critical hydrogen bonds and hydrophobic interactions within the binding pocket.

  • The Pyrazole Core (B-Ring): The substitution pattern on the pyrazole ring is pivotal. Diaryl substitution at the 3,4-positions or 1,5-positions has proven effective.[5][9] Introducing substituents like an amino group at the C4-position can induce a "bent" conformation through intramolecular hydrogen bonds, which has been shown to enhance activity.[13]

  • The C-Ring: The nature of the aryl substituent at other positions (e.g., C5) significantly modulates activity. Electron-withdrawing or electron-donating groups on this phenyl ring can fine-tune the electronic properties and steric fit of the molecule.

Table 1: Comparative Antiproliferative Activity of Pyrazole-Based Tubulin Inhibitors

Compound IDKey Structural FeaturesCancer Cell LineIC50 / GI50 (µM)Reference
Compound 5b Indenopyrazole coreK5620.021[12]
A5490.69[12]
Compound 6 3,4-diaryl pyrazoleVarious0.00006 - 0.00025[9]
Compound 15 Morpholine-benzimidazole-pyrazole hybridMCF-70.042[9]
PC30.61[9]
Compound 4k 4-amino-1-aryl-1H-pyrazolePC-30.015[13]
Compound 3q 3,4,5-trimethoxyphenyl & thiophene moietiesVariousPotent[10]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Kinase Inhibitors

Pyrazole derivatives are exceptionally effective scaffolds for designing ATP-competitive kinase inhibitors, targeting enzymes like EGFR, VEGFR, CDK, and JAKs, whose aberrant activity is a hallmark of many cancers.[5][14][15][16]

Causality of Experimental Design: The design rationale hinges on the pyrazole core acting as a "hinge-binder." One or more of its nitrogen atoms form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the adenine portion of ATP. The substituents on the pyrazole are then extended to occupy adjacent hydrophobic pockets, conferring potency and selectivity.

Key SAR Insights:

  • N1-Substitution: Large aryl or heterocyclic groups at the N1 position are common. For JAK inhibitors, a 7H-pyrrolo[2,3-d]pyrimidine scaffold at this position has been shown to significantly enhance potency.[15]

  • C4-Substitution: An amino group at the C4 position is a key feature for many potent kinase inhibitors, including those targeting JAKs and Aurora kinases.[15][17] This amine often acts as an additional hydrogen bond donor.

  • C3 and C5-Substitutions: These positions are typically decorated with various aryl or alkyl groups that project into hydrophobic regions of the ATP-binding site, influencing selectivity and potency. For instance, in a series of EGFR/VEGFR-2 dual inhibitors, specific fused pyrazole systems demonstrated potent activity.[5]

Table 2: Comparative Activity of Pyrazole-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)Example IC50 (µM)Key SAR FeatureReference
Pyrazole-ThioureaEGFR0.073-(3,4-dimethylphenyl)-5-(4-methoxyphenyl) substitution[14]
4-Amino-1H-pyrazolesJAK1, JAK2, JAK30.0034, 0.0022, 0.00354-amino group, specific R-groups at C3[15]
Fused PyrazolesEGFR, VEGFR-20.09, 0.23Fused heterocyclic system[5]
Pyrazole-IndoleCDK20.074Indole moiety linked to pyrazole[5]
4-Substituted PyrazolesAurora-A0.78Fluorine and imidazole substitutions[17]

Visualizing Anticancer SAR

SAR_Anticancer cluster_tubulin Tubulin Inhibitors cluster_kinase Kinase Inhibitors pyrazole Pyrazole Core tubulin_N1 N1: Aryl Group pyrazole->tubulin_N1 Substitution tubulin_C3 C3: (Trimethoxy)phenyl (A-Ring) pyrazole->tubulin_C3 Substitution tubulin_C4 C4: H, Amino pyrazole->tubulin_C4 Substitution tubulin_C5 C5: Aryl (C-Ring) pyrazole->tubulin_C5 Substitution kinase_N1 N1: Large Heterocycle (Hinge Binder) pyrazole->kinase_N1 Substitution kinase_C3 C3: Aryl/Alkyl (Hydrophobic Pocket) pyrazole->kinase_C3 Substitution kinase_C4 C4: Amino Group (H-Bond Donor) pyrazole->kinase_C4 Substitution kinase_C5 C5: Aryl (Selectivity) pyrazole->kinase_C5 Substitution potency Enhanced Anticancer Potency tubulin_N1->potency tubulin_C3->potency tubulin_C4->potency tubulin_C5->potency kinase_N1->potency kinase_C3->potency kinase_C4->potency kinase_C5->potency

Caption: General SAR principles for pyrazole-based anticancer agents.

Part 2: Pyrazole Derivatives as Anti-inflammatory Agents

The most prominent application of pyrazoles in anti-inflammatory therapy is as selective cyclooxygenase-2 (COX-2) inhibitors.[3] The landmark drug Celecoxib set the precedent, and its SAR is a foundational case study in medicinal chemistry.[4]

Causality of Experimental Design: The primary goal is to design molecules that selectively fit into the active site of the COX-2 isozyme over the constitutively expressed COX-1. The larger, more flexible active site of COX-2 features a side pocket that is absent in COX-1. Exploiting this difference is the key to selectivity.

Key SAR Insights for COX-2 Inhibition:

  • 1,5-Diarylpyrazole Scaffold: This is the classic arrangement. The two aryl rings are not coplanar, which is essential for activity.

  • Para-Sulfonamide Moiety: A benzenesulfonamide group (-SO2NH2) at the para-position of the N1-phenyl ring is the single most critical feature for COX-2 selectivity.[18] This group inserts into the hydrophilic side pocket of COX-2, an interaction that is sterically hindered in the narrower COX-1 active site.

  • C3-Substitution: A trifluoromethyl (-CF3) group, as seen in Celecoxib, or other small, electron-withdrawing groups at the C3-position contribute to potent inhibition.

  • C5-Substitution: A para-tolyl group (p-CH3-Ph) or similar moderately sized lipophilic group at the C5 position fits into the main channel of the enzyme active site.

Alternative Approaches: Dual COX-2/5-LOX Inhibition To develop safer anti-inflammatory agents with reduced cardiovascular and gastrointestinal side effects, researchers have pursued dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade.[3][19] This often involves creating hybrid molecules that combine the pyrazole pharmacophore with a known 5-LOX inhibitor moiety.[19]

Table 3: Comparative Activity of Pyrazole-Based COX Inhibitors

CompoundTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib COX-20.045327[19]
Compound 9 COX-20.26192.3[18]
Compound 40 COX-20.039 - 0.065High (Comparable to Celecoxib)[18]
Compound 8b COX-20.043316[19]
5-LOXPotentN/A[19]
Compound 8g COX-20.045268[19]
5-LOXPotentN/A[19]

Visualizing the COX-2 Inhibition Mechanism

SAR_COX2 cluster_pyrazole 1,5-Diarylpyrazole Inhibitor main_channel Main Hydrophobic Channel side_pocket Selective Side Pocket (Larger in COX-2) sulfonamide p-SO2NH2 Group side_pocket->sulfonamide Binds to n1_phenyl N1-Phenyl Ring n1_phenyl->sulfonamide Carries c5_phenyl C5-Aryl Group (e.g., p-tolyl) c5_phenyl->main_channel Fits into sulfonamide->side_pocket Inserts into

Caption: Key interactions of a Celecoxib-like pyrazole in the COX-2 active site.

Part 3: Pyrazole Derivatives as Antimicrobial Agents

The pyrazole scaffold is a versatile template for developing agents against a wide range of pathogens, including bacteria, fungi, and mycobacteria.[2][8][20]

Causality of Experimental Design: The strategy involves identifying essential microbial enzymes or pathways and designing pyrazole derivatives that can inhibit them. For bacteria, DNA gyrase is a common target.[21] SAR studies focus on optimizing substitutions to enhance cell wall penetration and target affinity.

Key SAR Insights:

  • Antibacterial Activity:

    • Substituents: The presence of electron-withdrawing groups, such as nitro (-NO2) or halogens (Cl, F), on the aryl rings attached to the pyrazole core often enhances antibacterial activity.[22]

    • Hybridization: Fusing or linking the pyrazole ring with other heterocyclic systems like thiazole, thiadiazine, or pyrazoline can lead to broad-spectrum agents effective against resistant strains like MRSA.[20][21]

    • For instance, certain pyrazole-thiazole hybrids have shown potent activity against MRSA with MIC values as low as 4 µg/mL.[21]

  • Antifungal Activity:

    • Similar to antibacterial agents, specific substitutions are key. A study of Mannich bases of pyrazole found that a compound with a 4-nitrophenyl group showed potent anti-inflammatory activity, while another derivative was highly active against Aspergillus niger.[23]

  • Antitubercular Activity:

    • Numerous pyrazole-containing compounds have been synthesized and tested against Mycobacterium tuberculosis, with some showing promising potency, suggesting they may operate via novel mechanisms of action.[24]

Table 4: Comparative Antimicrobial Activity (MIC) of Pyrazole Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Key SAR FeatureReference
Pyrazole-Thiazole HybridsMRSA4Tethered thiazole moiety[21]
Dihydrotriazine-PyrazolesMRSA, E. coli1Dihydrotriazine substitution[21]
Pyrazole Mannich Base (Cmpd 3)E. coli0.25Specific Mannich base structure[23]
Pyrazole Mannich Base (Cmpd 4)S. epidermidis0.254-nitrophenyl substitution[23]
Pyrazole Carbothiohydrazide (21a)Bacteria & Fungi2.9 - 1254-(2-(p-tolyl)hydrazineylidene) group[20]

MIC: Minimum Inhibitory Concentration.

Part 4: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. The following are self-validating methodologies for assessing the biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard for assessing the antiproliferative effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Workflow Diagram

MTT_Workflow A 1. Seed Cells (e.g., A549, MCF-7) in 96-well plates B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat Cells (Varying concentrations of pyrazole derivative) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent (5 mg/mL) D->E F 6. Incubate (4h, allow formazan formation) E->F G 7. Solubilize Formazan (Add DMSO or Solubilizing Agent) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This assay quantifies a compound's ability to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, pre-incubate the enzyme (COX-1 or COX-2) with the test pyrazole derivative (at various concentrations) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and an indicator like TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) for 15 minutes at 25°C.

  • Initiate Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid.

  • Monitor Activity: The peroxidase activity of COX converts TMPD into a colored product. Monitor the rate of color development by measuring the absorbance at 590 nm over time using a plate reader.

  • Data Analysis: Calculate the initial velocity of the reaction for each compound concentration. Determine the percent inhibition relative to a vehicle control (e.g., DMSO). Plot the percent inhibition versus the log of the inhibitor concentration and calculate the IC50 value for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2).

Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a robust framework for developing potent and selective modulators of diverse biological targets. The SAR studies summarized herein reveal clear patterns:

  • For anticancer activity, specific aryl substitutions are crucial for targeting tubulin, while hinge-binding motifs like a C4-amino group are key for kinase inhibition.

  • For anti-inflammatory effects, the 1,5-diarylpyrazole scaffold with a p-sulfonamide group remains the gold standard for COX-2 selectivity.

  • For antimicrobial agents, electron-withdrawing groups and hybridization with other heterocycles are effective strategies for enhancing potency.

The future of pyrazole-based drug discovery lies in leveraging these established SAR principles to design novel agents with improved safety profiles, better pharmacokinetic properties, and multi-target activities. The development of dual inhibitors (e.g., COX-2/5-LOX or multi-kinase inhibitors) represents a promising frontier for addressing complex diseases like cancer and chronic inflammation. As our understanding of disease biology deepens, the versatile pyrazole core will undoubtedly continue to be a source of innovative and impactful therapeutics.

References

Bridging the Divide: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties often lead to enhanced potency and favorable pharmacokinetic profiles.[1] From the anti-inflammatory action of Celecoxib to the targeted anticancer activity of Crizotinib, pyrazole derivatives have demonstrated remarkable therapeutic versatility.[2][3] However, the journey from a promising hit in a petri dish to a successful clinical candidate is fraught with challenges, the most significant of which is the translational gap between in vitro potency and in vivo efficacy.

This guide provides an in-depth comparison of in vitro and in vivo evaluation strategies for pyrazole-based drug candidates. We will dissect the causality behind experimental choices, provide validated protocols, and explore the critical discrepancies that often arise, empowering researchers to design more predictive and successful preclinical programs.

Part 1: The Proving Ground: In Vitro Efficacy Assessment

In vitro assays are the foundational step in drug discovery, designed to rapidly screen compounds in a controlled, simplified biological system. The primary goals are to confirm target engagement, determine potency, and assess effects on cellular viability.

Rationale for a Tiered In Vitro Approach

A logical, tiered screening cascade is paramount for efficiency. We begin with the most reductionist system to answer the simplest question: "Does my compound interact with its intended molecular target?"

  • Biochemical (Cell-Free) Assays: These assays isolate the target protein (e.g., a kinase, an enzyme) from its complex cellular environment. This provides the cleanest measure of direct interaction and intrinsic potency (e.g., IC50 or Ki), free from confounding factors like cell membrane permeability or off-target effects. For the many pyrazole-based kinase inhibitors, this is a critical first step.[4][5]

  • Cell-Based Assays: Once direct target binding is confirmed, we move to a more complex system: the living cell. These assays determine if the compound can penetrate the cell membrane, engage its target in a physiological context, and elicit a biological response. This can range from inhibiting a specific signaling pathway to inducing cell death (cytotoxicity).

Key In Vitro Experimental Protocols

These colorimetric assays are workhorses for assessing how a compound affects cell proliferation and health. The principle is based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[6][7]

Detailed MTT Assay Protocol: [7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole-based test compound. Remove the old media and add 100 µL of media containing the desired compound concentrations. Include appropriate vehicle controls (e.g., <0.5% DMSO).[6]

  • Incubation: Incubate the plate for a period relevant to the compound's expected mechanism (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[8] Add 10-50 µL of this solution to each well (for a final concentration of 0.45-0.5 mg/mL) and incubate for 2-4 hours at 37°C.[6][8] During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.[6][7]

  • Solubilization: Carefully aspirate the media and add 150-200 µL of a solubilizing agent (e.g., DMSO, or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well.[7] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[6]

  • Data Analysis: Subtract the absorbance of a media-only blank. Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Part 2: The Reality Check: In Vivo Efficacy Validation

While in vitro data establishes potential, in vivo studies are the true test of a drug candidate's therapeutic utility. These experiments evaluate efficacy within the complex biological system of a living organism, integrating the critical parameters of absorption, distribution, metabolism, and excretion (ADME) — collectively known as pharmacokinetics.

Rationale for Animal Model Selection

The choice of animal model is perhaps the most critical decision in designing an in vivo study. For oncology, the most common approach is the xenograft model, where human cancer cells are implanted into immunodeficient mice.[9]

  • Why Immunodeficient Mice? Mice with compromised immune systems (e.g., Nude, SCID, or NSG mice) are used to prevent the rejection of the implanted human tumor cells.[10]

  • Subcutaneous vs. Orthotopic Models: Subcutaneous models, where tumor cells are injected under the skin, are common for initial efficacy screening due to the ease of tumor implantation and monitoring.[9][10] Orthotopic models, where cells are implanted in the corresponding organ (e.g., breast cancer cells into the mammary fat pad), provide a more clinically relevant microenvironment but are technically more demanding.[11]

Key In Vivo Experimental Protocol

This protocol outlines a general framework for evaluating an anticancer pyrazole derivative in a subcutaneous xenograft model.[9][10]

Detailed Xenograft Protocol:

  • Cell Preparation: Culture the selected human cancer cell line under optimal conditions. Harvest the cells during their exponential growth phase (around 80-90% confluency).[12] Prepare a single-cell suspension in a sterile, serum-free medium or PBS. A viability check (e.g., Trypan blue) is essential.

  • Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).[10] Allow them to acclimatize for at least one week before the experiment.

  • Tumor Inoculation: Inject the prepared cell suspension (typically 1-5 x 10^6 cells in a volume of 100-200 µL) subcutaneously into the right flank of each mouse.[9][10] Co-injection with an extracellular matrix like Matrigel can sometimes improve tumor take rates.[9][11]

  • Tumor Growth Monitoring: Once tumors become palpable, monitor their growth by measuring the length (L) and width (W) with digital calipers every 3-4 days.[10] Calculate the tumor volume using the formula: V = 0.5 x L x W².[10]

  • Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[10][12]

  • Drug Administration: Administer the pyrazole-based drug candidate via the intended clinical route (e.g., oral gavage, intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle used to formulate the drug.

  • Endpoint Analysis: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice, and excise and weigh the tumors.[10]

  • Data Analysis: Compare the average tumor volume and weight between the treated and control groups. Calculate the percentage of tumor growth inhibition (TGI) to quantify the drug's efficacy.

Part 3: Bridging the Gap: The In Vitro to In Vivo Correlation

The transition from cell culture to animal models is often where promising candidates fail. A low nanomolar IC50 in vitro does not guarantee tumor regression in vivo. Understanding the potential for discordance is key to interpreting results and making informed decisions.

Case Study 1: Celecoxib - A Classic Disconnect

Celecoxib, a selective COX-2 inhibitor, provides a compelling example of the in vitro-in vivo gap.[13]

  • In Vitro : High concentrations of Celecoxib (>20 µM) are required to reduce the viability of various cancer cell lines.[13] However, concentrations below 10 µM show no significant effect on cell viability.[13]

  • In Vivo : When administered to mice, a plasma concentration of only ~2.3 µM Celecoxib is sufficient to significantly attenuate the growth of HCA-7 xenografts.[13]

This discrepancy strongly suggests that Celecoxib's in vivo anticancer effects are not solely due to direct cytotoxicity on tumor cells. Instead, its efficacy is likely mediated by its influence on the tumor microenvironment, such as inhibiting angiogenesis and modulating inflammatory responses, effects that cannot be modeled in a simple 2D cell culture.[14] Some studies show that Celecoxib's effects can be both COX-2 dependent and independent, involving pathways like caspase activation.[15][16]

Case Study 2: Sildenafil - A Strong Correlation

Sildenafil, a pyrazole-fused PDE5 inhibitor, is an example of a better correlation.[2]

  • In Vitro : Sildenafil is a potent inhibitor of the PDE5 enzyme, with an IC50 value in the low nanomolar range (~5.22 nM).[17][18]

  • In Vivo : This potent biochemical inhibition translates directly to its physiological function. In animal models, Sildenafil effectively enhances penile erection, the direct functional outcome of PDE5 inhibition in the target tissue.[17][19]

Case Study 3: Rimonabant - A Complex Picture

Rimonabant, a pyrazole-based CB1 receptor antagonist, highlights how in vitro binding affinity doesn't always predict the full in vivo pharmacological profile.[20]

  • In Vitro : Rimonabant demonstrates high affinity for the CB1 receptor in binding assays.[21][22]

  • In Vivo : While it acts as an antagonist to block the effects of CB1 agonists, it also exhibits its own complex effects, including reducing tumor growth and topical anti-inflammatory activity, suggesting actions beyond simple receptor blockade.[23][24] This complexity underscores the importance of in vivo testing to uncover the full spectrum of a compound's activity.

Data Presentation: Comparative Efficacy Table
Drug CandidateClassIn Vitro PotencyIn Vivo Efficacy ModelKey In Vivo ResultCorrelation
Celecoxib COX-2 InhibitorIC50 > 20 µM (Cytotoxicity)[13]HCA-7 XenograftAttenuated tumor growth at ~2.3 µM plasma concentration[13]Poor (Suggests indirect, microenvironmental effects)
Sildenafil PDE5 InhibitorIC50 = 5.22 nM (Enzymatic)[17]Dog model of erectionSignificantly increased ICP/BP ratio[17]Strong (Biochemical activity translates to physiological function)
Rimonabant CB1 AntagonistKi = 6.9 nM (Binding)[21]Meth-A Ascitic TumorReduced tumor size and prolonged survival[23]Complex (Binding affinity doesn't predict full agonist/inverse agonist/off-target effects)

Visualizing the Process

To better conceptualize the workflow and mechanisms discussed, the following diagrams are provided.

Experimental Workflow: From Benchtop to Preclinical Model

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation biochem Biochemical Assay (e.g., Kinase Inhibition) cell_based Cell-Based Assay (e.g., MTT/XTT Viability) biochem->cell_based Confirms Cellular Activity model Animal Model Selection (e.g., Xenograft) cell_based->model Advances to In Vivo dosing Dosing & Tumor Monitoring model->dosing endpoint Endpoint Analysis (Tumor Weight, TGI) dosing->endpoint decision Go/No-Go Decision (Potency & PK/PD Profile) endpoint->decision start Pyrazole Candidate Synthesis start->biochem Initial Screening G AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation Cell Proliferation Angiogenesis PGs->Inflammation Celecoxib Celecoxib (Pyrazole-based Inhibitor) Celecoxib->COX2 Inhibits

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde using LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Novel Compound Synthesis

In the realm of drug discovery and materials science, the synthesis of novel chemical entities is merely the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of a compound's identity and purity. For a molecule like 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde, a versatile heterocyclic building block, ensuring its purity is paramount. Impurities, even in trace amounts, can lead to misleading biological assay results, unpredictable side reactions in subsequent synthetic steps, and significant delays in development timelines.[1]

This guide provides an in-depth, experience-driven comparison of analytical techniques for the purity assessment of synthesized this compound, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind methodological choices, present a framework for data interpretation, and offer a validated, step-by-step protocol. This document is intended for researchers, chemists, and quality control professionals who require a self-validating system for purity determination that is both scientifically sound and practically applicable.

Anticipating Challenges: A Look at the Synthesis and Potential Impurities

To effectively design a purity assessment method, one must first understand the potential impurities that can arise from the synthesis. The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction or a similar coupling strategy.

A plausible route involves the reaction of 2-chloro-4-fluorobenzaldehyde with pyrazole in the presence of a base.

  • Key Reactants: 2-chloro-4-fluorobenzaldehyde, Pyrazole, Base (e.g., K₂CO₃)

  • Solvent: A polar aprotic solvent (e.g., DMF, DMSO)

Given this pathway, potential impurities include:

  • Unreacted Starting Materials: Residual 2-chloro-4-fluorobenzaldehyde and pyrazole.

  • Regioisomers: While the desired product is the N1-substituted pyrazole, the formation of the N2-substituted isomer is a common byproduct in pyrazole synthesis, which can be challenging to separate.[2]

  • Side-Products: Hydrolysis of the aldehyde to a carboxylic acid, or byproducts from reactions with the solvent.

  • Process-Related Impurities: Residual solvents and reagents.

Our analytical method must be selective enough to resolve the target compound from these structurally similar and chemically diverse impurities.

The Analytical Cornerstone: Why LC-MS is the Method of Choice

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[3] This synergy makes it exceptionally well-suited for purity analysis of synthesized organic molecules.[4][5]

Key Advantages over Other Techniques:

  • Superior Selectivity: LC separates compounds based on their physicochemical properties (like polarity), while MS separates them based on their mass-to-charge ratio (m/z). This dual-detection mechanism can resolve co-eluting peaks that would be indistinguishable by UV detection alone.[6]

  • High Sensitivity: LC-MS can detect impurities at very low concentrations, often far below the limits of detection for Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Molecular Weight Confirmation: MS provides direct molecular weight information, confirming the identity of the main peak and providing crucial clues for identifying unknown impurity peaks.[6]

  • Versatility: LC-MS is compatible with a wide range of organic molecules, including those that are non-volatile or thermally labile, making it more broadly applicable than Gas Chromatography-Mass Spectrometry (GC-MS).[3]

The following diagram illustrates the typical workflow for LC-MS purity assessment.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Synthesized Compound (Crude or Purified) B Dissolve in Suitable Solvent (e.g., Acetonitrile/Water) A->B C Filter through 0.22 µm Syringe Filter B->C D Inject into HPLC System C->D E Chromatographic Separation (C18 Reverse-Phase Column) D->E F Eluent enters Mass Spectrometer E->F G Ionization (Electrospray - ESI) F->G H Mass Analysis (Quadrupole Analyzer) G->H I Detection H->I J Generate Chromatogram (UV & TIC) I->J K Extract Mass Spectra for Each Peak J->K L Calculate Purity (% Area) K->L M Identify Impurities based on m/z K->M

Caption: LC-MS Purity Assessment Workflow.

Interpreting the Data: A Hypothetical Analysis

Let's consider a hypothetical LC-MS analysis of a synthesized batch of this compound (Molecular Weight: 206.02 g/mol ).

The Total Ion Chromatogram (TIC) shows a major peak at a retention time (RT) of 5.2 minutes and several minor peaks.

Table 1: Hypothetical LC-MS Data Summary

Peak No.Retention Time (min)Observed [M+H]⁺ (m/z)Proposed IdentityArea %
12.169.1Pyrazole (Starting Material)0.15%
24.8207.0Isomeric Impurity 0.45%
35.2207.0This compound 99.25%
46.5157.02-Chloro-4-fluorobenzaldehyde (SM)0.10%
54.5223.02-Chloro-4-(1H-pyrazol-1-yl)benzoic acid0.05%

Analysis Causality:

  • Main Product (Peak 3): The peak at 5.2 min shows a mass-to-charge ratio of 207.0, which corresponds to the protonated molecule [M+H]⁺ of our target compound (C₁₀H₇ClN₂O). This confirms its identity.

  • Starting Materials (Peaks 1 & 4): Peaks with m/z values corresponding to the protonated starting materials are identified at low levels, indicating a near-complete reaction.

  • Isomeric Impurity (Peak 2): A peak at 4.8 min shows the same m/z as the main product. This is a strong indicator of a regioisomer. Because isomers have the same mass, they can only be distinguished by their different retention times in the chromatography step, highlighting the power of LC-MS over direct infusion MS.[6]

  • Oxidation Product (Peak 5): A minor peak at m/z 223.0 suggests the presence of the corresponding carboxylic acid, an increase of 16 mass units (one oxygen atom) from the target aldehyde.

The relationships between the target compound and its potential impurities are visualized below.

Impurity_Relationship Main Target Compound This compound m/z = 207.0 Isomer Regioisomer Impurity m/z = 207.0 Main->Isomer Isomeric Formation Oxidation Oxidation Byproduct (Carboxylic Acid) m/z = 223.0 Main->Oxidation Oxidation SM1 Starting Material 2-Chloro-4-fluorobenzaldehyde m/z = 157.0 SM1->Main Unreacted SM2 Starting Material Pyrazole m/z = 69.1 SM2->Main Unreacted

Caption: Logical relationships of potential impurities.

Comparison with Alternative Analytical Methods

While LC-MS is a premier tool, other techniques have their place. A comprehensive approach often involves orthogonal methods for full characterization. The choice of technique should be fit for the intended purpose, a principle outlined in regulatory guidelines.[7]

Table 2: Comparison of Purity Assessment Techniques

FeatureLC-MSQuantitative NMR (qNMR)GC-MS
Principle Chromatographic separation followed by mass-based detection.[3]Signal intensity relative to a certified standard.Gas-phase separation followed by mass-based detection.[8]
Sensitivity Very High (ppb to low ppm)Low to Medium (requires >1% for reliable quantitation)Very High (ppb level)
Selectivity Excellent; resolves isomers and identifies by mass.High; distinguishes structural isomers with unique signals.Excellent; high-resolution separation for volatile compounds.
Quantitation Relative (% Area); requires reference standards for absolute quant.Absolute and highly accurate without a specific analyte standard.Relative (% Area); requires reference standards for absolute quant.
Structural Info Molecular weight and fragmentation patterns.Detailed atomic connectivity and structural elucidation.Molecular weight and characteristic fragmentation patterns.
Limitations Requires ionizable compounds; relative quantitation can be biased.Low sensitivity; complex spectra for mixtures.Limited to volatile and thermally stable compounds.
Best For Routine purity screening and impurity identification.Absolute purity determination of primary reference standards.Analysis of volatile impurities and starting materials.

Standard Operating Protocol: LC-MS Purity Analysis

This protocol is a self-validating system designed for robustness and reproducibility, adhering to principles found in FDA and ICH guidelines on analytical procedure validation.[9][10][11]

1. Materials and Reagents

  • Sample: Synthesized this compound

  • Solvent A (Aqueous): 0.1% Formic Acid in Water (LC-MS Grade)

  • Solvent B (Organic): 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

  • Sample Diluent: 50:50 Acetonitrile/Water

  • HPLC Vials with caps

  • 0.22 µm Syringe Filters (PTFE or equivalent)

2. Sample Preparation

  • Accurately weigh ~1 mg of the synthesized compound.

  • Dissolve in 1.0 mL of the sample diluent to create a 1 mg/mL stock solution.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Perform a 1:100 dilution by taking 10 µL of the stock solution and diluting it with 990 µL of the sample diluent to achieve a final concentration of 10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter directly into an HPLC vial.

3. LC-MS Instrumentation and Conditions

  • LC System: Agilent 1260 Infinity II or equivalent[12]

  • MS System: Agilent InfinityLab LC/MSD XT or equivalent single quadrupole MS[12]

  • Column: Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm[12]

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • UV-DAD Settings: 254 nm (primary), 220 nm (secondary)

  • MS Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Scan Range: 100 – 500 m/z

  • Fragmentor Voltage: 70 V

  • Gas Temperature: 325 °C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

Table 3: LC Gradient Program

Time (min)Flow Rate (mL/min)% Solvent B (Acetonitrile)
0.00.410
1.00.410
8.00.495
10.00.495
10.10.410
12.00.410

4. Data Analysis

  • Integrate the peaks in the Total Ion Chromatogram (TIC).

  • Calculate the area percentage for each peak. The purity is reported as the area percentage of the main product peak.

  • For each integrated peak, extract the mass spectrum.

  • Identify the [M+H]⁺ ion and propose potential structures for impurities based on their m/z values and knowledge of the synthetic route.

Conclusion

The purity assessment of a synthesized compound like this compound is a non-negotiable step in the research and development pipeline. This guide has demonstrated that a well-designed LC-MS method provides the necessary sensitivity, selectivity, and structural information to serve as a robust, self-validating system for this purpose. By understanding the potential impurities arising from the synthesis and systematically interpreting the chromatographic and mass spectrometric data, researchers can confidently ascertain the purity of their compounds. While orthogonal methods like qNMR offer advantages for absolute quantitation, LC-MS remains the unparalleled workhorse for routine, high-confidence purity screening and impurity identification in the modern chemistry lab.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors. Its versatility allows for the development of both highly selective and multi-targeted agents. However, this chemical tractability necessitates a deep understanding of an inhibitor's cross-reactivity profile to anticipate off-target effects, toxicity, and potential polypharmacology. This guide provides an in-depth comparison of pyrazole-based inhibitors, supported by experimental data and detailed protocols, to empower researchers in making informed decisions during drug discovery and development.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket. Consequently, small molecule inhibitors designed to target this site can inadvertently bind to multiple kinases, leading to a cascade of unintended biological consequences.[1] Rigorous cross-reactivity profiling is not merely a precautionary step but a critical component of the drug discovery pipeline. It enables the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to enhance selectivity, and can even unveil novel therapeutic opportunities through controlled polypharmacology.[2][3]

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

To contextualize the importance of selectivity, it is crucial to understand the key signaling pathways often targeted by pyrazole-based inhibitors. Dysregulation of these pathways is frequently implicated in cancer and inflammatory diseases.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation.[4] Aberrant JAK/STAT signaling is a hallmark of various myeloproliferative neoplasms and autoimmune disorders.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Association STAT STAT Receptor->STAT Recruitment pJAK pJAK JAK->pJAK Activation pJAK->Receptor Phosphorylation pJAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation Gene Gene Transcription Nucleus->Gene

Caption: The JAK/STAT Signaling Cascade.[4][5][6][7][8]

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and survival.[9][10] Its hyperactivation is a common driver of many human cancers.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binding Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Activation Proliferation Cell Proliferation, Survival TF->Proliferation

Caption: The MAPK/ERK Signaling Pathway.[9][10][11][12][13]

CDK Regulation of the Cell Cycle

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for the control of cell division and proliferation.[14] Their sequential activation, in complex with their cyclin partners, drives the progression of the cell through the different phases of the cell cycle.[15][16] Inhibitors of CDKs are a major focus of cancer drug discovery.

CDK_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binding Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb pRb pRb->E2F S_Phase S-Phase Entry E2F->S_Phase Transcription of S-phase genes

Caption: CDK Regulation of the G1/S Cell Cycle Transition.[14][15][16][17][18]

Comparative Cross-Reactivity of Pyrazole-Based Kinase Inhibitors

The following table presents a synthesized comparison of the cross-reactivity profiles of several pyrazole-based kinase inhibitors. The data, compiled from various sources, illustrates the spectrum from highly selective to multi-targeted compounds. It is important to note that inhibitory concentrations (e.g., IC50, Kd) can vary based on the assay format and conditions.

Compound/DrugPrimary Target(s)Potency (nM)Key Off-Targets (Potency in nM)Selectivity ProfileReference(s)
Ruxolitinib JAK1, JAK2~3JAK3 (~430), TYK2Selective for JAK1/2 over other JAK family members.[19]
Crizotinib ALK, MET, ROS120-50Multiple other kinases including RON.Multi-targeted.[20]
Tozasertib (VX-680) Aurora A, B, C<1FLT3, LCKPan-Aurora inhibitor with other off-targets.[21]
SR-3576 JNK37p38 (>20,000)Highly selective for JNK3 over p38.[22]
Compound 1j BRAF (V600E)~10-50Not extensively profiled in the provided source.Potent BRAF inhibitor.[20]
eCF506 SRC<1ABL (>1000)Exceptionally selective for SRC over ABL.[2]

Experimental Protocols for Cross-Reactivity Profiling

A robust assessment of inhibitor selectivity relies on a combination of orthogonal experimental approaches. Here, we detail the methodologies for three widely adopted techniques: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Quantitative Proteomics.

Kinome Scanning via Competitive Binding Assay

This high-throughput method provides a broad overview of an inhibitor's interaction with a large panel of kinases. The KINOMEscan™ platform is a prominent example of this technology.[23]

KinomeScan_Workflow Kinase Phage-tagged Kinase Binding Binding Reaction Kinase->Binding Ligand Immobilized Ligand Ligand->Binding Inhibitor Test Inhibitor Inhibitor->Binding Separation Separation of Bound and Unbound Kinase Binding->Separation Quantification Quantification by qPCR Separation->Quantification Data Data Analysis (% Inhibition, Kd) Quantification->Data

Caption: Workflow for a Competitive Binding Kinase Assay.[24][25][26][27][28]

Detailed Methodology:

  • Assay Preparation: A panel of human kinases, expressed as fusions to T7 bacteriophage, is utilized. A small molecule ligand that binds to the ATP site of one or more kinases is immobilized on a solid support (e.g., beads).[24]

  • Competition Assay: The phage-tagged kinase, the immobilized ligand, and the test pyrazole-based inhibitor are combined in a multi-well plate. The components are allowed to reach binding equilibrium.

  • Separation: The solid support is washed to remove unbound kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).[24]

  • Data Analysis: The amount of kinase captured in the presence of the test inhibitor is compared to a DMSO control. A reduction in the amount of captured kinase indicates that the test inhibitor is competing for the ATP-binding site. The results are often expressed as percent inhibition. For more detailed characterization, dose-response curves are generated to determine the dissociation constant (Kd).[24]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that assesses target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.[29][30][31][32]

CETSA_Workflow Cells Treat Intact Cells with Inhibitor Heat Heat Challenge (Temperature Gradient) Cells->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Detection Detection of Soluble Target Protein Centrifugation->Detection Analysis Generate Melt Curves and Isothermal Dose-Response Curves Detection->Analysis

Caption: Generalized Experimental Workflow for CETSA.[29][30][31][32]

Detailed Methodology:

  • Cell Treatment: Culture the desired cell line to 70-80% confluency. Treat the cells with the pyrazole-based inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.

  • Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[30]

  • Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or detergents). Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.[30]

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction. This is commonly done by Western blotting using a specific primary antibody against the target protein. Other detection methods include ELISA or mass spectrometry for proteome-wide analysis.[30]

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the control indicates target stabilization and engagement.

    • Isothermal Dose-Response Fingerprint (ITDRF): Treat cells with a range of inhibitor concentrations and heat all samples at a single, optimized temperature (a temperature at which significant protein precipitation occurs in the absence of the inhibitor). Plot the amount of soluble target protein against the inhibitor concentration to determine the EC50 of target engagement.[32]

Quantitative Proteomics-Based Profiling

This approach allows for an unbiased, proteome-wide identification of inhibitor targets and off-targets directly in a complex biological sample, such as a cell lysate.

Proteomics_Workflow Lysate Cell Lysate Preparation Pulldown Affinity Pulldown with Immobilized Inhibitor Lysate->Pulldown Digestion On-Bead Protein Digestion Pulldown->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quant Protein Identification and Quantification LCMS->Quant Analysis Identification of Specific Binders Quant->Analysis

Caption: Workflow for Quantitative Proteomics-Based Target Identification.[1][33][34][35][36]

Detailed Methodology:

  • Cell Culture and Lysate Preparation: Culture cells and prepare a native cell lysate under non-denaturing conditions to preserve protein complexes and activity.

  • Affinity Enrichment: The pyrazole-based inhibitor is immobilized on a solid support (e.g., Sepharose beads). The cell lysate is incubated with the inhibitor-coupled beads. In a competition experiment, a control is performed where the lysate is pre-incubated with the free inhibitor before adding the beads.

  • Washing and Digestion: The beads are washed extensively to remove non-specific protein binders. The captured proteins are then digested into peptides directly on the beads, for example, using trypsin.[33]

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The acquired mass spectrometry data is used to identify and quantify the proteins that were pulled down by the immobilized inhibitor. By comparing the protein abundance in the pulldown with and without the free inhibitor as a competitor, specific binders can be distinguished from non-specific ones.[1]

Conclusion

The pyrazole scaffold will undoubtedly continue to be a valuable framework in the development of novel inhibitors. A thorough and multi-faceted approach to cross-reactivity profiling is essential for advancing these compounds from promising hits to safe and effective therapeutics. By integrating techniques such as kinome scanning, CETSA, and quantitative proteomics, researchers can gain a comprehensive understanding of their inhibitors' selectivity, enabling more rational drug design and a higher probability of clinical success.

References

Safety Operating Guide

Guide to Proper Disposal of 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Safe and Compliant Waste Management

This guide provides a detailed protocol for the safe handling and disposal of 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde. As a chlorinated aromatic aldehyde, this compound requires specific procedures to mitigate risks to personnel and the environment. The following steps are grounded in established laboratory safety principles and regulatory standards for hazardous chemical waste.

Essential Safety & Hazard Profile

Before handling or disposing of this compound, it is critical to understand its inherent hazards. The following profile is synthesized from safety data sheets (SDS) for the compound and structurally similar chemicals.

Hazard CategoryDescriptionKey Precautions
Health Hazards Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed or inhaled.[1][2][3]Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles with side shields, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[1][4]
Physical Hazards Combustible liquid.[1][5] Hazardous combustion can produce toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1][4][6]Keep away from heat, sparks, open flames, and hot surfaces.[1][7] Use fire-extinguishing media such as carbon dioxide, dry chemical, or foam.[1][5]
Environmental Hazards Toxic to aquatic life, potentially with long-lasting effects.[1][5]Do not allow the chemical to enter drains, surface water, or the sanitary sewer system.[1][7][8] All spills and waste must be contained and disposed of as hazardous waste.
Chemical Reactivity Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1][2][7]Store and accumulate waste separately from these incompatible materials to prevent dangerous reactions.[9][10][11]

The Rationale: Classifying Your Waste Stream

This compound falls into a specific category of chemical waste: Halogenated Organic Waste . The presence of a carbon-halogen bond (in this case, carbon-chlorine) is the defining feature.[12][13]

Why is this distinction critical?

  • Disposal Method: Halogenated waste streams often require high-temperature incineration with specific "scrubber" systems to neutralize the acidic gases (like HCl) produced during combustion.[6] Disposing of it in a non-halogenated stream can damage disposal facility equipment and release harmful pollutants.

  • Cost and Compliance: Disposal of halogenated waste is typically more regulated and costly than non-halogenated waste.[14] Proper segregation is essential for institutional compliance and cost management.

Therefore, every disposal decision must start with identifying the presence of a halogen.

Step-by-Step Disposal and Decontamination Protocol

This protocol covers everything from minor spills to the accumulation of waste from routine experimental use.

Phase 1: Immediate Containment (Spills and Contaminated Materials)

This phase addresses the immediate actions required upon generating waste or experiencing a small-scale spill.

  • Ensure Proper Ventilation: Work within a certified chemical fume hood to avoid inhaling vapors.

  • Contain the Spill: For liquid spills, cover with an inert absorbent material like sand, silica gel, or a universal binder.[1][5] Do not use combustible materials like paper towels without first absorbing the bulk of the chemical.

  • Collect the Waste: Carefully sweep or scoop the absorbed material and any contaminated solids (e.g., contaminated gloves, weigh paper) into a suitable container.[4][6]

  • Label the Container: Immediately label the container with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[14][15]

  • Decontaminate Surfaces: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. The wipes used for decontamination must also be disposed of as hazardous waste in the same container.

Phase 2: Waste Accumulation for Disposal

This phase covers the collection of waste in a designated satellite accumulation area within the laboratory.

  • Select the Correct Waste Container: Use a designated container specifically for Halogenated Organic Liquid Waste or Halogenated Organic Solid Waste . This container must be made of a chemically compatible material (e.g., polyethylene or glass) and have a tightly sealing screw cap.[14][15]

  • Segregate Incompatibles: NEVER mix this waste with strong bases, oxidizing agents, or reducing agents in the same container.[1][7] Keep separate waste streams for different hazard classes.

  • Maintain Proper Labeling: The container must be clearly labeled with "Hazardous Waste" and a list of all its contents.[14][15] Do not use abbreviations or chemical formulas.

  • Keep Containers Closed: Waste containers must remain closed at all times except when actively adding waste.[14][15] This prevents the release of volatile organic compounds (VOCs) into the lab environment.

  • Do Not Overfill: Fill containers to a maximum of 80% capacity to allow for vapor expansion and prevent spills.

Phase 3: Final Disposal

Final disposal must be managed through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.

  • Arrange for Pickup: Contact your EHS office to schedule a pickup for your full waste container.

  • Follow Institutional Procedures: Adhere to all local, regional, and national regulations for hazardous waste disposal.[4][16] Chemical waste generators are legally responsible for ensuring their waste is classified and handled correctly from generation to final disposal.[4]

  • Method of Disposal: The designated disposal method for this type of compound is typically incineration at a licensed hazardous waste facility.[6] Do not attempt to dispose of this chemical through any other means.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow start Waste Generated (e.g., spill, leftover reagent, contaminated material) is_spill Is it a small, manageable spill? start->is_spill contain_spill 1. Contain with inert absorbent (sand, silica gel). 2. Collect material. is_spill->contain_spill Yes direct_waste Generated as part of experimental workflow. is_spill->direct_waste No waste_container Select Waste Container contain_spill->waste_container direct_waste->waste_container halogenated_check Is the waste halogenated? (Contains F, Cl, Br, I) waste_container->halogenated_check non_halogenated Non-Halogenated Waste Stream (e.g., Acetone, Hexane) halogenated_check->non_halogenated No halogenated Halogenated Waste Stream (e.g., DCM, Chloroform, This compound) halogenated_check->halogenated Yes label_container Label Container: 'HAZARDOUS WASTE' + Full Chemical Name(s) halogenated->label_container check_compat Check for Incompatibilities (Strong Oxidizers, Bases, etc.) label_container->check_compat separate_stream Keep in Separate Waste Stream check_compat->separate_stream Incompatible add_to_container Add waste to container. Keep closed. Do not overfill. check_compat->add_to_container Compatible ehs_disposal Arrange pickup with EHS / Licensed Contractor for Incineration add_to_container->ehs_disposal

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the safe handling of 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde, focusing on the selection and use of appropriate Personal Protective Equipment (PPE), operational procedures, and disposal methods.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a thorough analysis of structurally similar molecules—such as substituted benzaldehydes, chlorobenzaldehydes, and pyrazole derivatives—allows us to construct a robust safety framework. The procedures outlined below are synthesized from established safety protocols for chemicals exhibiting similar functional groups and hazard profiles.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential hazards is the first step in mitigating risk. Based on data from analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:

  • Skin and Eye Irritation: Substituted benzaldehydes are known to cause skin and serious eye irritation.[1][2][3][4] Direct contact can lead to redness, pain, and in the case of eye contact, potential damage.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation, leading to symptoms like coughing and sore throat.[1][2][3][4][6][7]

  • Oral Toxicity: Many benzaldehyde derivatives are classified as harmful if swallowed.[1][2][3][8]

  • Aquatic Toxicity: This compound may be toxic to aquatic life, necessitating careful disposal to prevent environmental contamination.[4][6][9]

These identified risks form the logical basis for the stringent PPE and handling protocols that follow.

Personal Protective Equipment (PPE): Your Primary Defense

The use of appropriate PPE is non-negotiable. It acts as the final barrier between the researcher and the chemical. The selection of each piece of equipment is directly linked to the potential routes of exposure identified in our hazard assessment.

Eye and Face Protection

Your eyes are highly susceptible to chemical splashes and airborne particles.[10]

  • Mandatory: Always wear safety glasses with side-shields conforming to NIOSH (US) or EN166 (EU) standards.[3][11]

  • Recommended for Splash Risk: When handling larger quantities or performing operations with a high risk of splashing, augment protection with a face shield.[4][10][12] This provides a broader barrier for the entire face.

Hand Protection

The most common route of accidental exposure is skin contact.

  • Gloves: Use chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact.[11][13] Always inspect gloves for tears or punctures before use.

  • Procedure: If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly. Never reuse disposable gloves.[13]

Body Protection

Protecting your skin from accidental spills is crucial.

  • Lab Coat: A standard laboratory coat, fully buttoned, is the minimum requirement.[13]

  • Enhanced Protection: For tasks involving a higher risk of significant spills, a chemical-resistant apron or coverall should be worn over the lab coat.[10][13][14] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][2][4]

Respiratory Protection

Preventing inhalation of the compound, especially if it is a fine powder, is critical.

  • Primary Control: All handling of this compound should ideally occur inside a certified chemical fume hood to minimize airborne concentrations.[11]

  • When Required: If a fume hood is not available, or if aerosol/dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.[10][11][15]

Summary of Personal Protective Equipment
Body PartRecommended ProtectionSpecifications & Rationale
Eyes/Face Safety Goggles or Glasses with Side-Shields. Face shield for splash hazards.Conforming to EN166 (EU) or NIOSH (US) standards to prevent eye irritation from splashes or aerosols.[3][11]
Hands Chemical-Resistant Nitrile GlovesProvides a barrier against skin irritation. Must be inspected before use and replaced immediately upon contamination.[1][2][13]
Body Laboratory Coat (fully buttoned). Chemical-resistant apron for larger quantities.Prevents skin contact from spills and splashes.[10][13]
Respiratory Not required if handled in a fume hood. NIOSH-approved respirator if dust/aerosols are generated.Protects against respiratory tract irritation from inhalation of airborne particles.[1][2][11]

Operational and Disposal Plan

A systematic workflow minimizes exposure and ensures a safe laboratory environment from the start of the experiment to the final disposal of waste.

Engineering Controls: The First Line of Defense

Before relying on PPE, proper engineering controls must be in place.

  • Ventilation: Handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[11][15]

  • Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and readily accessible.[2][11]

Safe Handling Workflow

The following diagram outlines the logical flow for safely managing this compound in a laboratory setting.

G prep Preparation - Verify fume hood function - Don appropriate PPE - Locate safety stations handle Handling - Dispense chemical in fume hood - Keep containers closed - Avoid generating dust/aerosols prep->handle Proceed to experiment decon Decontamination - Wipe down work surfaces - Decontaminate equipment - Remove PPE correctly handle->decon Experiment complete dispose Disposal & Final Steps - Segregate waste into labeled, sealed container - Wash hands thoroughly decon->dispose Cleanup complete

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are functional. Put on all required PPE as detailed above. Confirm the location of the nearest eyewash station and safety shower.

  • During Use: Avoid all direct contact with the chemical.[13] Do not eat, drink, or smoke in the handling area.[1][2][13] Keep containers tightly closed when not in use. If the compound is a solid, handle it carefully to avoid creating dust.[2]

  • After Handling: Thoroughly wash hands and any exposed skin with soap and water.[9][13] Clean the work area and any equipment used to prevent secondary contamination.

  • Spill Management: In case of a small spill, use an inert absorbent material (e.g., sand or vermiculite), sweep it up, and place it in a suitable, closed container for disposal.[2][3][5] Do not flush chemical waste down the drain.[2][3]

Disposal Plan

Improper disposal can harm both personnel and the environment.

  • Waste Classification: All waste contaminated with this compound must be treated as hazardous chemical waste.[2]

  • Container Management: Waste must be collected in a compatible, clearly labeled, and securely closed container.[9][13] Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents.[1][2][9]

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, institutional, and national environmental regulations.[1][2][9]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.